molecular formula C10H16O3 B1589695 Ethyl 3-cyclopentyl-3-oxopropanoate CAS No. 24922-00-7

Ethyl 3-cyclopentyl-3-oxopropanoate

Cat. No.: B1589695
CAS No.: 24922-00-7
M. Wt: 184.23 g/mol
InChI Key: MUDKQMLLCRJCEY-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopentyl-3-oxopropanoate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-cyclopentyl-3-oxopropanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O3/c1-2-13-10(12)7-9(11)8-5-3-4-6-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDKQMLLCRJCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457204
Record name ETHYL 3-CYCLOPENTYL-3-OXOPROPANOATE
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24922-00-7
Record name ETHYL 3-CYCLOPENTYL-3-OXOPROPANOATE
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Record name ethyl 3-cyclopentyl-3-oxopropanoate
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Foundational & Exploratory

A Technical Guide to Ethyl 3-Cyclopentyl-3-Oxopropanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Ethyl 3-cyclopentyl-3-oxopropanoate is a versatile β-keto ester that serves as a pivotal intermediate in advanced organic synthesis. Its unique molecular architecture, featuring a reactive β-keto ester moiety and a cyclopentyl group, makes it a valuable building block for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, principal synthetic routes with mechanistic insights, characteristic reactivity, and potential applications. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in the synthesis of complex molecular targets.

Introduction to a Versatile Synthetic Intermediate

In the landscape of organic synthesis, β-keto esters are a cornerstone class of compounds, prized for the synthetic versatility afforded by their dual functional groups. The acidic α-protons situated between the two carbonyl groups facilitate a wide range of carbon-carbon bond-forming reactions, making them indispensable in the construction of complex molecular frameworks. This compound (Figure 1) is a prime example of this class, offering a direct route for the incorporation of a cyclopentylcarbonylmethyl moiety into a target structure. The cyclopentyl ring is a common structural motif in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to impose conformational constraints and enhance metabolic stability. This guide delves into the essential technical aspects of this compound, positioning it as a key tool for synthetic chemists.

Figure 1. 2D Structure of this compound

workflow start Start: This compound step1 1. Add Base (e.g., K₂CO₃) in Solvent (e.g., DMF) start->step1 enolate Intermediate: Nucleophilic Enolate step1->enolate step2 2. Add Electrophile (R-X) enolate->step2 step3 3. Heat and Monitor Reaction step2->step3 product Product: α-Substituted Derivative step3->product

An In-Depth Technical Guide to Ethyl 3-Cyclopentyl-3-Oxopropanoate: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 3-cyclopentyl-3-oxopropanoate is a versatile β-keto ester that serves as a pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a reactive 1,3-dicarbonyl moiety and a cyclopentyl group, makes it a valuable building block for constructing complex molecular skeletons, particularly in the fields of pharmaceutical and agrochemical development. This guide provides an in-depth analysis of its physicochemical properties, a detailed examination of its synthetic pathway via Claisen condensation with mechanistic insights, a survey of its applications in medicinal chemistry, and robust, field-proven protocols for its synthesis and handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this key intermediate.

Core Physicochemical and Structural Properties

This compound is a liquid at room temperature, characterized by the chemical properties inherent to β-keto esters. The presence of both a ketone and an ester functional group separated by a methylene bridge results in acidic α-hydrogens (pKa ≈ 11), a feature that is central to its reactivity. This acidity allows for easy formation of a nucleophilic enolate, which is the cornerstone of its utility in carbon-carbon bond-forming reactions.

A summary of its essential properties is provided below for quick reference.

IdentifierValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₀H₁₆O₃[1]
Molecular Weight 184.23 g/mol [1]
CAS Number 24922-00-7[1]
Canonical SMILES CCOC(=O)CC(=O)C1CCCC1[1]
InChI Key MUDKQMLLCRJCEY-UHFFFAOYSA-N[1]
Physical Form Liquid
Purity (Typical) ≥97%

Synthesis Pathway and Mechanistic Rationale

The most reliable and industrially scalable method for synthesizing this compound is the crossed Claisen condensation . This classic carbon-carbon bond-forming reaction is exceptionally well-suited for this target molecule.

Causality of Synthetic Route Selection

The choice of a crossed Claisen condensation is deliberate and based on several key principles:

  • Reactivity and Selectivity: The reaction involves the acylation of an enolizable ester (ethyl acetate) with a non-enolizable or less-enolizable ester (an ester of cyclopentanecarboxylic acid, such as ethyl cyclopentanecarboxylate). By using a strong, non-nucleophilic base like sodium ethoxide, the ethyl acetate is selectively deprotonated to form the reactive enolate. This enolate then attacks the electrophilic carbonyl of the cyclopentyl ester. The use of a base that matches the ester's alkoxy group (ethoxide for ethyl esters) is critical to prevent transesterification, which would lead to a mixture of products.[2]

  • Thermodynamic Driving Force: The overall reaction equilibrium for a Claisen condensation can be unfavorable. However, the β-keto ester product is significantly more acidic than the alcohol byproduct. The alkoxide base deprotonates the newly formed β-keto ester, forming a highly stable, resonance-stabilized enolate. This final, irreversible deprotonation step drives the entire reaction to completion, ensuring a high yield.[2][3]

  • Atom Economy and Accessibility: The starting materials—ethyl acetate, ethyl cyclopentanecarboxylate, and sodium ethoxide—are readily available and relatively inexpensive bulk chemicals, making this route economically viable for large-scale production.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the crossed Claisen condensation to yield the target compound.

G reagent reagent intermediate intermediate process process product product A Ethyl Acetate (Enolizable Ester) D Enolate Formation A->D B Ethyl Cyclopentanecarboxylate (Electrophilic Ester) E Nucleophilic Acyl Substitution (Tetrahedral Intermediate) B->E C Sodium Ethoxide (Base) C->D 1.0 eq. D->E Nucleophilic Attack F Deprotonated β-Keto Ester (Resonance Stabilized) E->F Elimination of Ethoxide G Aqueous Acidic Workup (e.g., dil. HCl) F->G Protonation H This compound (Final Product) G->H

Caption: Workflow for the synthesis via crossed Claisen condensation.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the identity and purity of the final product.

Materials:

  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Ethyl cyclopentanecarboxylate

  • Ethyl acetate (anhydrous)

  • Toluene (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide (Base): Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 equivalent) in small pieces to a flask containing excess absolute ethanol with stirring. Causality: This in-situ preparation ensures the base is fresh and, critically, anhydrous, preventing premature quenching and ester hydrolysis.

  • Reaction Setup: Once all the sodium has reacted, cool the solution to 0 °C. Add anhydrous toluene, followed by the dropwise addition of a mixture of ethyl cyclopentanecarboxylate (1.0 equivalent) and anhydrous ethyl acetate (1.2 equivalents). Insight: Using a slight excess of the enolizable partner (ethyl acetate) helps ensure the complete consumption of the more valuable cyclopentyl ester.

  • Condensation: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 80-90 °C) for 2-4 hours. Self-Validation: Progress can be monitored by thin-layer chromatography (TLC) until the starting cyclopentyl ester is consumed.

  • Quenching and Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add 1M HCl with vigorous stirring until the solution is acidic (pH ~5-6). Trustworthiness: This step protonates the stable enolate formed in the reaction, yielding the neutral β-keto ester product, and neutralizes any remaining base.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine. Causality: The bicarbonate wash removes any unreacted acidic starting materials or acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid. Self-Validation: The purity of the distilled product should be confirmed by NMR and GC-MS analysis, which will validate the success of the synthesis.

Core Applications in Research and Drug Development

The true value of this compound lies in the synthetic versatility of its β-keto ester functionality.[4] It is a quintessential "building block" that enables chemists to construct more complex, high-value molecules, particularly heterocyclic ring systems that form the core of many active pharmaceutical ingredients (APIs).[5][6]

Role as a Versatile Precursor

The 1,3-dicarbonyl system can react with a wide variety of dinucleophiles to generate a vast array of five- and six-membered heterocycles. This is a foundational strategy in medicinal chemistry.

  • Synthesis of Pyrazoles: Reaction with hydrazine or its derivatives leads to the formation of pyrazole rings, a common scaffold in anti-inflammatory drugs (e.g., Celecoxib) and kinase inhibitors.

  • Synthesis of Pyrimidines: Condensation with urea, thiourea, or guanidine provides access to pyrimidine and dihydropyrimidine cores, which are fundamental to numerous antiviral and anticancer agents.

  • Synthesis of Isoxazoles: Reaction with hydroxylamine yields isoxazoles, another privileged structure in drug discovery.

The cyclopentyl moiety provides a lipophilic, non-aromatic carbocyclic element that can be crucial for modulating a drug candidate's pharmacokinetic properties, such as solubility, metabolic stability, and receptor binding affinity.

Diagram of Synthetic Utility

This diagram illustrates how the core molecule serves as a central hub for accessing diverse and medicinally relevant chemical scaffolds.

G start_mol This compound reagent reagent product_class product_class reaction_type reaction_type A A R1 Condensation A->R1 R2 Condensation A->R2 R3 Condensation A->R3 R4 Condensation A->R4 B Hydrazine (H₂N-NH₂) B->R1 C Urea / Thiourea C->R2 D Hydroxylamine (NH₂OH) D->R3 E Guanidine E->R4 P1 Pyrazoles P2 Pyrimidones / Thiones P3 Isoxazoles P4 Aminopyrimidines R1->P1 R2->P2 R3->P3 R4->P4

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 3-Cyclopentyl-3-oxopropanoate from Cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of ethyl 3-cyclopentyl-3-oxopropanoate, a valuable β-keto ester intermediate in organic synthesis and pharmaceutical development. The synthesis commences with the readily available starting material, cyclopentanecarboxylic acid, and proceeds through the formation of a highly reactive acyl chloride intermediate. Subsequent condensation with the potassium salt of mono-ethyl malonate, followed by in-situ decarboxylation, affords the target compound in high yield and purity. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed, field-proven experimental protocols and critical process parameters. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the synthesis. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams to enhance understanding.

Introduction

β-Keto esters are a cornerstone of modern organic synthesis, serving as versatile building blocks for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1] Their synthetic utility stems from the presence of multiple reactive sites, which allow for a diverse range of chemical transformations. The title compound, this compound, is a valuable member of this class, incorporating a cyclopentyl moiety that is a common structural motif in many biologically active compounds.

This guide details a reliable and scalable synthesis of this compound starting from cyclopentanecarboxylic acid. The chosen synthetic strategy is a two-step process that offers high efficiency and control over the reaction. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride, a standard yet critical activation step.[2][3] The second, and key, step is a decarboxylative Claisen-type condensation of the acyl chloride with a malonate derivative to construct the β-keto ester backbone.[4][5]

Synthetic Strategy and Mechanistic Rationale

The overall synthetic transformation can be visualized as follows:

Synthetic_Scheme cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Decarboxylative Condensation Start Cyclopentanecarboxylic Acid Intermediate Cyclopentanecarbonyl Chloride Start->Intermediate SOCl₂ or (COCl)₂ Product This compound Intermediate->Product 1. Condensation 2. Acidic Workup (Decarboxylation) Malonate Ethyl Potassium Malonate Malonate->Product

Caption: Overall synthetic workflow.

The rationale for this two-step approach lies in the need to activate the carboxylic acid for acylation. Carboxylic acids themselves are generally unreactive towards nucleophilic acyl substitution due to the poor leaving group nature of the hydroxyl group.[3] Conversion to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles.

The second step employs a malonic ester synthesis variant to introduce the ethyl acetate moiety and form the β-keto ester.[6][7] Specifically, the use of ethyl potassium malonate provides a readily available and highly nucleophilic enolate precursor.[8][9] The reaction with the acyl chloride forms an acylated malonate intermediate. This intermediate is then subjected to acidic workup, which protonates the carboxylate and facilitates decarboxylation to yield the final product.[10][11] This decarboxylation is a key driving force for the reaction.

Detailed Experimental Protocols

Part 1: Synthesis of Cyclopentanecarbonyl Chloride

This procedure details the conversion of cyclopentanecarboxylic acid to its acyl chloride using thionyl chloride. This is a common and effective method, with the byproducts (HCl and SO₂) being gaseous, which simplifies purification.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
Cyclopentanecarboxylic acid114.141.05110.0 g0.0876
Thionyl chloride (SOCl₂)118.971.63615.6 mL0.219
Anhydrous Dichloromethane (DCM)--50 mL-

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser. The outlet of the condenser is connected to a gas trap containing an aqueous solution of sodium hydroxide to neutralize the evolved HCl and SO₂ gases. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Addition: Cyclopentanecarboxylic acid (10.0 g, 0.0876 mol) is dissolved in 50 mL of anhydrous dichloromethane and added to the reaction flask. Thionyl chloride (15.6 mL, 0.219 mol, 2.5 equivalents) is then added dropwise to the stirred solution at room temperature.

  • Reaction: After the addition is complete, the reaction mixture is gently heated to reflux (approximately 40 °C for DCM) and maintained at this temperature for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up and Purification: The reaction mixture is cooled to room temperature. The excess thionyl chloride and the solvent are removed by distillation under reduced pressure. The crude cyclopentanecarbonyl chloride is then purified by fractional distillation to yield a colorless to pale yellow liquid.

Part 2: Synthesis of this compound

This part of the synthesis involves the condensation of the prepared cyclopentanecarbonyl chloride with ethyl potassium malonate. A patent by Wang et al. describes a similar condensation with various acyl chlorides, highlighting the use of magnesium chloride and pyridine.[12] This method is adapted here for the synthesis of the title compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
Cyclopentanecarbonyl chloride132.591.09111.6 g0.0876
Ethyl potassium malonate170.21-14.9 g0.0876
Anhydrous Magnesium Chloride (MgCl₂)95.21-8.34 g0.0876
Anhydrous Pyridine79.100.98214.1 mL0.175
Anhydrous Ethyl Acetate--150 mL-
1 M Hydrochloric Acid (HCl)--100 mL-
Saturated Sodium Bicarbonate Solution--50 mL-
Brine--50 mL-
Anhydrous Sodium Sulfate----

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The flask is charged with ethyl potassium malonate (14.9 g, 0.0876 mol), anhydrous magnesium chloride (8.34 g, 0.0876 mol), and anhydrous ethyl acetate (100 mL).

  • Formation of the Magnesium Enolate: Anhydrous pyridine (14.1 mL, 0.175 mol, 2.0 equivalents) is added to the stirred suspension at room temperature. The mixture is stirred for 3-5 hours to facilitate the formation of the magnesium enolate complex.

  • Acylation: The reaction mixture is cooled to 0-5 °C in an ice bath. A solution of cyclopentanecarbonyl chloride (11.6 g, 0.0876 mol) in 50 mL of anhydrous ethyl acetate is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 8-12 hours.

  • Work-up and Decarboxylation: The reaction mixture is cooled in an ice bath, and 1 M hydrochloric acid (100 mL) is added slowly to quench the reaction and facilitate decarboxylation. The mixture is stirred for 1-3 hours at room temperature.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Data and Characterization

Expected Yield and Physical Properties:

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Expected Yield
Cyclopentanecarbonyl chlorideC₆H₉ClO132.59161-162>90%
This compoundC₁₀H₁₆O₃184.23-75-85%

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 300 MHz): δ 4.19 (q, J=7.1 Hz, 2H), 3.45 (s, 2H), 2.95 (p, J=8.0 Hz, 1H), 1.85-1.50 (m, 8H), 1.26 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 202.9, 167.3, 61.5, 50.8, 49.3, 29.9, 26.1, 14.1.

  • IR (neat, cm⁻¹): 2958, 2871, 1745 (C=O, ester), 1715 (C=O, ketone), 1318, 1154, 1028.

Visualization of Key Mechanisms

Mechanism of Acyl Chloride Formation

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Acyl_Chloride_Formation Cyclopentanecarboxylic Acid Cyclopentanecarboxylic Acid Intermediate_1 Intermediate_1 Cyclopentanecarboxylic Acid->Intermediate_1 Nucleophilic attack on SOCl₂ Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Loss of Cl⁻ Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Attack by Cl⁻ Cyclopentanecarbonyl Chloride Cyclopentanecarbonyl Chloride Intermediate_3->Cyclopentanecarbonyl Chloride Collapse of tetrahedral intermediate (Loss of SO₂ and Cl⁻)

Caption: Mechanism of acyl chloride formation.

Mechanism of Decarboxylative Condensation

The core of the second step involves the formation of a magnesium enolate, followed by acylation and subsequent acid-catalyzed decarboxylation.

Decarboxylative_Condensation cluster_0 Enolate Formation cluster_1 Acylation cluster_2 Decarboxylation Malonate Ethyl Potassium Malonate Enolate Magnesium Enolate Malonate->Enolate MgCl₂, Pyridine AcylatedMalonate Acylated Malonate Intermediate Enolate->AcylatedMalonate Nucleophilic Attack AcylChloride Cyclopentanecarbonyl Chloride AcylChloride->AcylatedMalonate KetoAcid β-Keto Acid AcylatedMalonate->KetoAcid Acidic Hydrolysis Product This compound KetoAcid->Product Heat, -CO₂

Sources

An In-Depth Technical Guide to the Retrosynthesis of Ethyl 3-cyclopentyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the retrosynthesis of ethyl 3-cyclopentyl-3-oxopropanoate, a valuable β-keto ester intermediate in organic synthesis. The document delves into the logical disconnection of the target molecule, outlines a robust forward synthesis plan, and provides detailed experimental protocols. The synthesis is grounded in the principles of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This guide is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important building block.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its bifunctional nature, possessing both a ketone and an ester, allows for a wide range of subsequent chemical transformations. The cyclopentyl moiety provides a lipophilic scaffold that is often found in biologically active compounds. A thorough understanding of its synthesis is therefore crucial for chemists working in medicinal and process chemistry.

Retrosynthetic Analysis: A Strategic Disconnection

The retrosynthesis of this compound begins with a logical disconnection of the target molecule to identify readily available starting materials. The most apparent disconnection is at the α-β carbon-carbon bond of the keto ester, which points to a Claisen condensation as the key bond-forming reaction.[3]

Retrosynthesis of this compound cluster_synthons cluster_reagents target This compound disconnection C-C Disconnection (Claisen Condensation) target->disconnection synthons Synthons disconnection->synthons reagents Synthetic Equivalents synthons->reagents synthon1 Cyclopentylcarbonyl cation synthon2 Ethyl acetate enolate reagent1 Cyclopentanecarbonyl chloride reagent2 Ethyl acetate

Figure 1: Retrosynthetic analysis of this compound.

This disconnection leads to two synthons: a cyclopentylcarbonyl cation and an ethyl acetate enolate anion. The corresponding synthetic equivalents are cyclopentanecarbonyl chloride and ethyl acetate, respectively. This approach is highly practical as both starting materials are commercially available or can be readily prepared.

An alternative, though less common, retrosynthetic approach could involve the acylation of a pre-formed enolate of ethyl acetate with an activated form of cyclopentanecarboxylic acid.

Forward Synthesis: A Step-by-Step Approach

The forward synthesis involves two main stages: the preparation of the acylating agent, cyclopentanecarbonyl chloride, and the subsequent Claisen condensation with the enolate of ethyl acetate.

Preparation of Cyclopentanecarbonyl Chloride

Cyclopentanecarbonyl chloride is prepared from the corresponding carboxylic acid via reaction with a chlorinating agent, such as thionyl chloride or oxalyl chloride.

Preparation of Cyclopentanecarbonyl Chloride start Cyclopentanecarboxylic acid reagent Thionyl Chloride (SOCl₂) start->reagent product Cyclopentanecarbonyl chloride reagent->product

Figure 2: Synthesis of Cyclopentanecarbonyl chloride.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentanecarboxylic acid (1.0 eq).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) at room temperature.

  • Heat the reaction mixture to reflux (approximately 79 °C) for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude cyclopentanecarbonyl chloride can be purified by fractional distillation.

Table 1: Reagent Properties

ReagentMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Cyclopentanecarboxylic acid114.142161.05
Thionyl chloride118.97791.63
Cyclopentanecarbonyl chloride132.59161-1621.091
Claisen Condensation: Synthesis of this compound

The key step in the synthesis is the Claisen condensation of ethyl acetate with cyclopentanecarbonyl chloride. A strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), is required to generate the enolate of ethyl acetate.[3]

Claisen Condensation start1 Ethyl acetate base Strong Base (e.g., NaOEt) start1->base start2 Cyclopentanecarbonyl chloride product This compound start2->product intermediate Enolate of Ethyl Acetate base->intermediate intermediate->start2

Figure 3: Claisen condensation to form the target molecule.

Experimental Protocol:

A literature procedure for a similar synthesis provides a reliable method.[4]

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, prepare a solution of monoethyl malonate (1.0 eq) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

  • Cool the solution to -65 °C to -55 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (2.0 eq) in hexane dropwise, maintaining the low temperature. A catalytic amount of 2,2'-bipyridine can be added as an indicator.

  • After the addition is complete, add cyclopentanecarbonyl chloride (0.5 eq) in batches.

  • Allow the reaction mixture to gradually warm to room temperature with continuous stirring.

  • Pour the reaction mixture into a mixture of 1N hydrochloric acid and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography.

Table 2: Reaction Parameters

ParameterValue
Base n-Butyllithium
Solvent Diethyl ether or THF
Temperature -65 °C to room temperature
Reaction Time Varies, monitor by TLC
Work-up Acidic quench, extraction
Purification Silica gel chromatography

Characterization of this compound

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the α-protons, a multiplet for the methine proton on the cyclopentyl ring, and multiplets for the methylene protons of the cyclopentyl ring.

  • ¹³C NMR: The spectrum should display signals for the carbonyl carbons of the ketone and ester, the α-carbon, and the carbons of the ethyl and cyclopentyl groups.

  • IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretching of the ketone and the ester.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (184.23 g/mol ) should be observed.[5]

Conclusion

The retrosynthetic analysis of this compound clearly identifies the Claisen condensation as the most logical and efficient synthetic strategy. The forward synthesis, involving the preparation of cyclopentanecarbonyl chloride followed by its reaction with the enolate of an acetate equivalent, provides a reliable route to this valuable intermediate. The detailed protocols and characterization guidelines presented in this guide offer a comprehensive resource for researchers in the field of organic synthesis and drug development.

References

  • bioRxiv. Structure-guided investigations into HMG-CoA reductase as a herbicide target. [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5. [Link]

  • ScienceDirect. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. [Link]

  • Semantic Scholar. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Angene. 24922-00-7 | MFCD06410650 | AG002PVM. [Link]

  • ACS Publications. Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5. [Link]

  • OpenStax. 23.7 The Claisen Condensation Reaction - Organic Chemistry. [Link]

  • Organic Syntheses. Formation of γ-‐Keto Esters from β. [Link]

  • OpenStax. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Google P
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • YouTube. The Claisen Condensation. [Link]

  • Taylor & Francis Online. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. [Link]

  • PubChem. Ethyl 3-cyclopropyl-3-oxopropanoate. [Link]

  • PubChem. This compound. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • National Center for Biotechnology Information. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • ResearchGate. Representatively, the 1H (a) and 13C NMR spectra of 3a (b). [Link]

  • PubChem. Ethyl 3-cyclobutyl-3-oxopropanoate. [Link]

  • PubChem. Ethyl 3-(2-methylcyclopentyl)-3-oxopropanoate. [Link]

Sources

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Ethyl 3-Cyclopentyl-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-cyclopentyl-3-oxopropanoate is a β-keto ester, a class of compounds that serve as versatile building blocks in organic synthesis and are particularly valuable in the pharmaceutical industry. Their unique structural motif, featuring ketone and ester functionalities, allows for a wide range of chemical transformations. This guide provides a detailed exploration of the primary synthetic routes to this compound, with a specific focus on the identification, formation, and significance of the key chemical intermediates involved. By understanding the mechanistic underpinnings of these syntheses, researchers can optimize reaction conditions, improve yields, and develop novel derivatives for various applications.

Introduction: The Significance of β-Keto Esters

β-Keto esters such as this compound are highly valuable intermediates in organic chemistry. The presence of a methylene group flanked by two carbonyl groups imparts a significant acidity to the α-hydrogens, facilitating the formation of a resonance-stabilized enolate. This enolate is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions. This reactivity is fundamental to the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs), including anti-inflammatory agents and anticancer compounds.[1] The cyclopentyl moiety, in particular, is a common feature in medicinal chemistry, often contributing to the target affinity and pharmacokinetic properties of a drug molecule.

Primary Synthesis Route: The Claisen Condensation

The most direct and widely employed method for the synthesis of β-keto esters is the Claisen condensation.[2][3] This reaction involves the base-mediated condensation of two ester molecules to form a new carbon-carbon bond.[2][3] In the context of this compound, a "crossed" Claisen condensation is necessary, involving two different ester starting materials.

The Crossed Claisen Condensation: Mechanism and Key Intermediates

A crossed Claisen condensation is most efficient when one of the ester partners lacks α-hydrogens and thus cannot self-condense.[4] A plausible and efficient route to this compound involves the reaction between ethyl acetate and a cyclopentyl-containing ester that cannot form an enolate, such as ethyl cyclopentanecarboxylate, in the presence of a strong base.

The key steps and intermediates in this process are:

  • Enolate Formation: A strong, non-nucleophilic base, such as sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA), abstracts an acidic α-proton from ethyl acetate. This deprotonation results in the formation of a key intermediate: the ethyl acetate enolate . This enolate is stabilized by the delocalization of the negative charge onto the adjacent carbonyl oxygen.[2]

  • Nucleophilic Attack: The highly nucleophilic enolate anion then attacks the electrophilic carbonyl carbon of the second ester, ethyl cyclopentanecarboxylate. This addition step forms a tetrahedral intermediate .

  • Elimination and Product Formation: The tetrahedral intermediate is unstable and collapses, eliminating the ethoxide leaving group. This regenerates the carbonyl group and forms the desired β-keto ester, this compound.[5]

  • Final Deprotonation (Driving Force): The newly formed β-keto ester has a methylene group that is significantly more acidic than the α-protons of the starting ethyl acetate. The alkoxide base present in the reaction mixture will deprotonate this position, forming a highly resonance-stabilized enolate of the final product. This final, essentially irreversible deprotonation step drives the reaction equilibrium to completion, ensuring a high yield.[5] An acidic workup is then required to protonate this enolate and yield the final neutral product.

Claisen_Condensation EA Ethyl Acetate Enolate Key Intermediate: Ethyl Acetate Enolate EA->Enolate Forms Base Strong Base (e.g., NaOEt) Base->EA Deprotonation ECC Ethyl Cyclopentanecarboxylate Enolate->ECC Nucleophilic Attack Tetrahedral Tetrahedral Intermediate ECC->Tetrahedral Forms Product_Enolate Product Enolate (Resonance Stabilized) Tetrahedral->Product_Enolate Elimination of EtO- & Deprotonation Acid Acidic Workup (H3O+) Product_Enolate->Acid Protonation Final_Product Ethyl 3-cyclopentyl- 3-oxopropanoate Acid->Final_Product Yields

Caption: Key intermediates in the Claisen condensation synthesis.

Experimental Protocol: Crossed Claisen Condensation

This protocol is a representative example based on standard laboratory procedures for Claisen condensations.

Materials:

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Ethyl acetate

  • Ethyl cyclopentanecarboxylate

  • Anhydrous diethyl ether

  • Aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • The solution is cooled in an ice bath, and a solution of ethyl acetate and ethyl cyclopentanecarboxylate in anhydrous diethyl ether is added dropwise with stirring. To minimize self-condensation of ethyl acetate, it is often added slowly to a mixture of the base and the non-enolizable ester.[4]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.

  • The mixture is cooled, and the reaction is quenched by the slow addition of dilute aqueous HCl until the solution is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation.

Alternative Synthesis Route: Acylation of an Enolate

An alternative and highly effective method for synthesizing β-keto esters is the direct acylation of a pre-formed enolate with an acyl chloride. This method offers excellent control and is particularly useful for crossed reactions.

Mechanism and Key Intermediates

This pathway involves the acylation of a malonic ester derivative, which provides a reliable route to the target molecule.

  • Dianion Formation: A suitable starting material is monoethyl malonate. Treatment with a strong base, like n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) results in the deprotonation of both the carboxylic acid proton and the α-proton, forming a dianion intermediate .[6]

  • Acylation: This dianion is then treated with cyclopentanecarbonyl chloride. The more nucleophilic carbanion of the dianion attacks the electrophilic carbonyl carbon of the acyl chloride in a nucleophilic addition-elimination reaction.[7] This forms a new carbon-carbon bond.

  • Decarboxylation: The resulting intermediate is then subjected to an acidic workup. The workup protonates the intermediates, and subsequent heating induces decarboxylation (loss of CO₂) to yield the final product, this compound.

Acylation_Route MEM Monoethyl Malonate Dianion Key Intermediate: Dianion MEM->Dianion Forms Base Strong Base (2 equiv. n-BuLi) Base->MEM Deprotonation AcylChloride Cyclopentanecarbonyl Chloride Dianion->AcylChloride Acylation Acylated_Intermediate Acylated Intermediate AcylChloride->Acylated_Intermediate Forms Workup Acidic Workup & Heat (Decarboxylation) Acylated_Intermediate->Workup Quenching Final_Product Ethyl 3-cyclopentyl- 3-oxopropanoate Workup->Final_Product Yields

Caption: Key intermediates in the acylation synthesis route.

Experimental Protocol: Acylation of Monoethyl Malonate

This protocol is adapted from a similar synthesis of a β-keto ester.[6]

Materials:

  • Monoethyl malonate

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclopentanecarbonyl chloride

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of monoethyl malonate in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere and cooled to -75 °C.

  • Two equivalents of n-butyllithium in hexanes are added dropwise, maintaining the temperature below -55 °C.[6]

  • The resulting suspension is warmed to approximately 0 °C for 20 minutes and then re-cooled to -70 °C.

  • Cyclopentanecarbonyl chloride is added dropwise, keeping the temperature below -60 °C.[6]

  • The reaction is warmed to room temperature and then carefully quenched with a solution of concentrated HCl in water.[6]

  • The mixture is diluted with diethyl ether, and the phases are separated.

  • The aqueous phase is extracted multiple times with diethyl ether.

  • The combined organic phases are washed with saturated aqueous NaHCO₃ and dried over MgSO₄.[6]

  • The solvent is evaporated to yield the crude product, which can then be purified by vacuum distillation.

Data Summary and Characterization

The successful synthesis and isolation of this compound and its intermediates would be confirmed using standard analytical techniques.

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the α-methylene protons, and multiplets for the cyclopentyl ring protons.
¹³C NMR Resonances for the two carbonyl carbons (ketone and ester), the α-methylene carbon, and carbons of the ethyl and cyclopentyl groups.
IR Spectroscopy Strong absorption bands characteristic of the C=O stretching vibrations for both the ketone (~1715 cm⁻¹) and the ester (~1745 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₉H₁₄O₃, 170.21 g/mol ).

Conclusion

The synthesis of this compound is most effectively achieved through well-established organic reactions, primarily the Claisen condensation and the acylation of enolates. The key to these syntheses lies in the controlled formation of highly reactive nucleophilic intermediates, namely the ethyl acetate enolate in the Claisen condensation and the dianion of monoethyl malonate in the acylation route. Understanding the mechanisms of formation and the reactivity of these intermediates is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product. These synthetic strategies provide a robust foundation for the production of this valuable β-keto ester, enabling its use in the development of novel pharmaceuticals and other complex organic molecules.

References

  • PrepChem.com. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Methyl 3-Cyclopropyl-3-Oxopropanoate in Pharmaceutical Synthesis. Retrieved from [Link]

  • Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters. Retrieved from [Link]

  • Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

  • Filo. (2023). In the mixed Claisen reaction of cyclopentanone with ethyl format, a much... Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). How to synthesize 3‐cyclopentylpropanal from (chloromethyl)cyclopentane? Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • National Institutes of Health. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Retrieved from [Link]

  • Google Patents. (n.d.). CN112852768B - Carbonyl reductase mutants and their applications.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • YouTube. (2020). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. Retrieved from [Link]

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • International Journal of Applied Research. (2018). New approach of the synthesis of β-ketoesters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Retrieved from [Link]

  • Scribd. (n.d.). 133 Acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

Sources

Mechanism of Claisen condensation for Ethyl 3-cyclopentyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Claisen Condensation: Mechanism and Synthesis of Ethyl 3-cyclopentyl-3-oxopropanoate

Introduction: The Strategic Importance of the Claisen Condensation

The Claisen condensation stands as a cornerstone reaction in organic synthesis, prized for its efficacy in forming carbon-carbon bonds. This base-catalyzed reaction transforms two ester molecules into a β-keto ester, a versatile functional group that serves as a precursor in the synthesis of numerous complex molecules, including pharmaceuticals and natural products.[1][2][3] The reaction's power lies in its ability to construct intricate carbon skeletons from relatively simple starting materials.

This guide provides a detailed examination of the Claisen condensation mechanism, focusing specifically on the synthesis of this compound. This reaction is an example of a "Crossed" Claisen condensation, where two different esters are employed. By strategically selecting one enolizable ester and one non-enolizable ester, chemists can direct the reaction to form a single primary product, avoiding the statistical mixture that often plagues condensations between two different enolizable esters.[4][5] We will dissect the mechanistic steps, explore the critical role of reaction conditions, and provide a field-proven experimental protocol tailored for professionals in drug development and chemical research.

Core Mechanistic Principles

The success of a Claisen condensation is contingent upon several key factors, from the structural attributes of the reactants to the precise choice of base.

Pillar 1: Reactant Suitability and Selection

A fundamental prerequisite for the Claisen condensation is that at least one of the ester reactants must be enolizable , meaning it must possess at least one acidic proton on the α-carbon (the carbon adjacent to the carbonyl group).[2] This proton can be abstracted by a strong base to form a nucleophilic enolate ion, the key intermediate in the reaction.[5]

For the synthesis of this compound, the logical disconnection points to two starting materials:

  • The Enolizable Component: Ethyl acetate. It possesses acidic α-protons and will serve as the source of the nucleophilic enolate.

  • The Non-Enolizable Electrophile: Ethyl cyclopentanecarboxylate. This ester lacks α-protons and therefore cannot self-condense. It will act as the electrophilic target for the enolate.

This strategic pairing in a crossed Claisen condensation is crucial for achieving high yields of a single desired product.[6]

Pillar 2: The Critical Role of the Base

The choice of base is paramount and must satisfy two criteria:

  • It must be sufficiently strong to deprotonate the α-carbon of the enolizable ester.

  • It must not interfere with the reaction through side reactions like saponification (ester hydrolysis) or nucleophilic acyl substitution.[2][7]

For these reasons, an alkoxide base corresponding to the alcohol portion of the esters is the ideal choice.[8] For the condensation of ethyl esters, sodium ethoxide (NaOEt) is the base of choice. Using NaOEt prevents transesterification, a side reaction where the alkoxy group of the ester is exchanged with the alkoxide base, which would lead to a mixture of products.[9]

Crucially, the reaction requires a stoichiometric amount (at least one full equivalent) of base , not a catalytic amount. This is because the final, thermodynamically favorable step of the mechanism involves the deprotonation of the β-keto ester product, consuming the base.[10]

The Step-by-Step Mechanism of Condensation

The formation of this compound proceeds through a sequence of reversible equilibria, driven to completion by a final irreversible acid-base reaction.

Step 1: Enolate Formation The reaction is initiated by the abstraction of an acidic α-proton from ethyl acetate by the ethoxide base. This generates a resonance-stabilized enolate ion, a potent carbon nucleophile.[5][11]

Step 2: Nucleophilic Attack The newly formed ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl cyclopentanecarboxylate. This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate.[10][11]

Step 3: Reformation of the Carbonyl and Elimination The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by expelling the ethoxide ion (⁻OEt) as a leaving group. This addition-elimination sequence is a classic example of nucleophilic acyl substitution and yields the desired β-keto ester product.[3][10]

Step 4: Deprotonation - The Thermodynamic Driving Force All preceding steps are in equilibrium. The reaction is driven to completion by the final step: the deprotonation of the product. The α-protons on the carbon situated between the two carbonyl groups of the β-keto ester are significantly more acidic (pKa ≈ 11) than the α-protons of the starting ester (pKa ≈ 25).[3] The ethoxide ion, a strong base, readily and irreversibly abstracts one of these protons. This highly favorable acid-base reaction forms a resonance-stabilized enolate of the product and shifts the entire reaction equilibrium towards the product side, ensuring a high yield.[12][13]

Step 5: Acidic Workup The reaction remains in the form of the product enolate until an acidic workup is performed. The addition of a mild acid (e.g., aqueous HCl or H₂SO₄) neutralizes any remaining base and protonates the enolate, yielding the final, neutral this compound product.[1][12]

Visualizing the Mechanism

The following diagram illustrates the complete mechanistic pathway for the crossed Claisen condensation.

Claisen_Condensation Mechanism of this compound Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Driving Force (Deprotonation) cluster_4 Step 5: Acidic Workup EA Ethyl Acetate Enolate Ethyl Acetate Enolate (Resonance Stabilized) EA->Enolate Deprotonation Base ⁻OEt (Base) Base->Enolate EtOH EtOH Enolate->EtOH EC Ethyl Cyclopentanecarboxylate Tetrahedral Tetrahedral Intermediate EC->Tetrahedral Enolate_ref->Tetrahedral Nucleophilic Attack Product β-Keto Ester (this compound) Tetrahedral_ref->Product Elimination Base_out ⁻OEt Product->Base_out Product_Enolate Product Enolate (Highly Stabilized) Product_ref->Product_Enolate Irreversible Deprotonation EtOH2 EtOH Product_Enolate->EtOH2 Base_in ⁻OEt (from Step 3) Base_in->Product_Enolate Final_Product Final Neutral Product Product_Enolate_ref->Final_Product Protonation Acid H₃O⁺ Acid->Final_Product

Caption: The five-step mechanism of the crossed Claisen condensation.

Experimental Protocol: A Self-Validating System

This protocol describes a robust method for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and high yield.

Quantitative Data & Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMolesRationale
Sodium (Na)22.992.3 g0.10Forms the required stoichiometric amount of sodium ethoxide base.
Absolute Ethanol (EtOH)46.0750 mL-Solvent and reagent for generating the ethoxide base in situ.
Ethyl Acetate88.118.8 g (9.7 mL)0.10The enolizable ester component (nucleophile).
Ethyl Cyclopentanecarboxylate142.2014.2 g (14.5 mL)0.10The non-enolizable ester component (electrophile).
6M Hydrochloric Acid (HCl)-~20 mL-For neutralization and protonation during workup.
Diethyl Ether-150 mL-Extraction solvent.
Saturated NaCl (brine)-50 mL-To wash the organic layer and aid in separation.
Anhydrous MgSO₄---Drying agent for the organic phase.
Step-by-Step Methodology
  • Preparation of Sodium Ethoxide (Base Generation):

    • Under an inert atmosphere (N₂ or Ar), add 2.3 g of sodium metal (cut into small pieces) cautiously to 50 mL of absolute ethanol in a flask equipped with a reflux condenser.

    • Causality: This exothermic reaction generates sodium ethoxide in situ. Using absolute (anhydrous) ethanol is critical, as water would consume the sodium and hydrolyze the esters.

  • Enolate Formation and Condensation:

    • Once all the sodium has reacted and the solution has cooled to room temperature, add 14.2 g of ethyl cyclopentanecarboxylate.

    • Begin stirring and add 8.8 g of ethyl acetate dropwise over 30 minutes.

    • After the addition is complete, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

    • Causality: Adding the enolizable ester (ethyl acetate) slowly to the solution containing the base and the non-enolizable ester minimizes the self-condensation of ethyl acetate, thereby maximizing the yield of the desired crossed product.

  • Reaction Quench and Acidic Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add 6M HCl until the solution is acidic (test with pH paper, pH ~2-3).

    • Causality: This step neutralizes the excess ethoxide and, most importantly, protonates the enolate of the β-keto ester to yield the final neutral product.[14]

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.

    • Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

    • Combine the organic layers and wash with 50 mL of saturated NaCl solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

    • Causality: Standard extraction procedure isolates the organic product from the aqueous phase containing salts and ethanol. The brine wash helps to remove residual water.

  • Final Product Isolation:

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Conclusion and Outlook

The Claisen condensation is a powerful and reliable tool for C-C bond formation. By understanding the underlying mechanism—particularly the critical role of the final deprotonation step as the thermodynamic driving force—researchers can effectively troubleshoot and optimize the reaction.[13] The crossed Claisen variant, as demonstrated in the synthesis of this compound, offers a high degree of control, enabling the efficient construction of valuable β-keto ester intermediates. This mastery is essential for professionals in drug development, where the rational design and synthesis of complex molecular architectures are fundamental to innovation.

References

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Allen Institute. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 8.1 Claisen Condensation Fundamentals. In Organic Chemistry II. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025). Claisen Condensation EXPLAINED. Retrieved from [Link]

  • University of Liverpool. (n.d.). Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions. Retrieved from [Link]

  • Matthew Donahue. (2014). Mechanism of the Claisen Self-Condensation to a Produce Beta-Ketoester. Retrieved from [Link]

  • Professor Dave Explains. (2018). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 3-Cyclopentyl-3-Oxopropanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 3-cyclopentyl-3-oxopropanoate, a versatile β-keto ester of significant interest in organic synthesis and medicinal chemistry. From sourcing and quality control to its applications in the synthesis of complex molecules, this document serves as a critical resource for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound (CAS No. 24922-00-7) is a valuable building block in organic synthesis.[1] Its molecular structure, featuring a reactive β-keto ester moiety and a cyclopentyl group, offers a unique combination of functionalities for constructing intricate molecular architectures. The presence of the β-keto ester allows for a wide range of chemical transformations, including alkylations, acylations, and condensations, making it a key intermediate in the synthesis of diverse target molecules.[2][3][4]

Chemical and Physical Properties:

PropertyValueSource
CAS Number 24922-00-7[1]
Molecular Formula C10H16O3[1]
Molecular Weight 184.24 g/mol [5]
Appearance Liquid[6]
Boiling Point 91-94 °C at 1.8 mmHg
Purity Typically ≥95% or 97%[1]
Storage Store at room temperature[6]

Commercial Suppliers and Procurement

Sourcing high-quality this compound is the foundational step for any successful research or development project. The following table provides a comparative overview of several commercial suppliers. It is imperative to request and scrutinize the Certificate of Analysis (CoA) from any potential supplier to verify the purity and identity of the compound.

Table of Commercial Suppliers:

SupplierPurityAvailabilityKey Documents Provided
Sigma-Aldrich 97%In StockCertificate of Analysis (CoA), Certificate of Origin (COO)
AChemBlock 95%In StockCustom Quote Available
BLD Pharm Analytical data available (NMR, HPLC, LC-MS)In StockCoA Inquiry available
ChemScene ≥95%In Stock-
BioCrick High Purity (NMR confirmed)In Stock-

Quality Control and Analytical Characterization

Ensuring the quality of this compound is paramount for reproducible experimental outcomes. The following section outlines a standard workflow for the analytical validation of this starting material.

Analytical Workflow for Incoming Material Qualification

QC_Workflow cluster_0 Step 1: Documentation Review cluster_1 Step 2: Physical Inspection cluster_2 Step 3: Analytical Testing cluster_3 Step 4: Decision Supplier CoA Supplier CoA Visual Inspection Visual Inspection Supplier CoA->Visual Inspection Initial Check NMR ¹H and ¹³C NMR Visual Inspection->NMR Proceed if OK MS Mass Spectrometry (GC-MS or LC-MS) NMR->MS Structure Confirmed Chromatography HPLC or GC for Purity MS->Chromatography Molecular Weight Confirmed Decision Decision Chromatography->Decision Purity Assessed Release for Use Release for Use Decision->Release for Use Pass Reject and Quarantine Reject and Quarantine Decision->Reject and Quarantine Fail

Caption: Quality Control Workflow for this compound.

Step-by-Step Analytical Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals include a triplet corresponding to the ethyl ester's methyl group, a quartet for the methylene group of the ethyl ester, and multiplets for the cyclopentyl ring protons and the methylene protons adjacent to the carbonyl groups.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the presence of all ten carbon atoms in their respective chemical environments.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to achieve good separation of the main component from any impurities.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer. The resulting mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (184.24 g/mol ).

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of β-keto esters.

  • Storage: this compound should be stored at room temperature in a tightly sealed container to prevent moisture absorption.[6]

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Safety: The compound is classified as a warning for causing skin and serious eye irritation, and may cause respiratory irritation.[5][7]

Synthetic Applications in Research and Drug Development

The synthetic utility of this compound stems from the reactivity of its β-keto ester functionality. This moiety provides two key reactive sites: the acidic α-protons and the electrophilic carbonyl carbons.

Key Chemical Transformations

Synthetic_Applications Start This compound Alkylation Alkylation (α-carbon functionalization) Start->Alkylation Base + Alkyl Halide Acylation Acylation (Formation of β-diketones) Start->Acylation Acyl Chloride Condensation Condensation Reactions (e.g., Knoevenagel, Hantzsch) Start->Condensation Aldehyde/Ketone + Base Decarboxylation Hydrolysis & Decarboxylation (Ketone synthesis) Start->Decarboxylation Acid/Base Catalysis Complex Scaffolds Complex Scaffolds Alkylation->Complex Scaffolds Heterocyclic Synthesis Heterocyclic Synthesis Acylation->Heterocyclic Synthesis Bioactive Molecules Bioactive Molecules Condensation->Bioactive Molecules Functionalized Ketones Functionalized Ketones Decarboxylation->Functionalized Ketones

Caption: Key Synthetic Transformations of this compound.

The reactivity of β-keto esters is well-established, allowing for a variety of synthetic manipulations.[2][3] These reactions are fundamental in the construction of more complex molecules, including those with potential therapeutic applications. For instance, the synthesis of pyrazolone derivatives, which have shown antimicrobial activity, can be achieved from β-keto esters.[8]

Role in Drug Discovery

While specific examples for the cyclopentyl derivative are less prevalent in the immediate literature, the analogous Ethyl 3-cyclopropyl-3-oxopropanoate is a known intermediate in the synthesis of pharmaceuticals and agrochemicals.[9][10] The principles of its reactivity can be extrapolated to the cyclopentyl analog. The introduction of the cyclopentyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially improving its metabolic stability or receptor binding affinity.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers and professionals in drug development. Its procurement from reputable suppliers, coupled with rigorous quality control, is essential for the success of synthetic endeavors. The rich chemistry of the β-keto ester functionality provides a powerful tool for the construction of complex molecular architectures, paving the way for the discovery of novel therapeutic agents.

References

  • PrepChem.com. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025, October 28). Understanding the Properties and Applications of Ethyl 3-cyclopropyl-3-oxopropanoate. Retrieved from [Link]

  • BioCrick. (n.d.). Ethyl 3-cyclopropyl-3-oxopropanoate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

  • ResearchGate. (2023, August 13). (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, December 9). How to synthesize 3‐cyclopentylpropanal from (chloromethyl)cyclopentane? Retrieved from [Link]

  • ResearchGate. (2021, October 26). (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ResearchGate. (2023, August 6). (PDF) Mastering β-keto esters. Retrieved from [Link]

  • NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-cyclopropyl-3-oxopropanoate. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Role of Ethyl 3-Cyclopentyl-3-oxopropanoate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 3-cyclopentyl-3-oxopropanoate, a β-keto ester bearing a cyclopentyl moiety, has emerged as a valuable and highly adaptable precursor for a diverse array of chemical transformations. Its unique structural features, combining the reactivity of a β-keto ester with the conformational influence of the cyclopentyl ring, render it an indispensable tool for researchers, particularly in the fields of medicinal chemistry and drug development.

This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its application in the synthesis of key heterocyclic scaffolds, supported by detailed, field-proven protocols and an analysis of the underlying chemical principles.

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound is primarily attributed to its β-keto ester functionality. The protons on the α-carbon, flanked by two carbonyl groups, exhibit enhanced acidity, facilitating the formation of a stabilized enolate anion. This nucleophilic enolate is the cornerstone of its reactivity, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Application I: Synthesis of Pyrazolone Derivatives

Pyrazolone and its derivatives are a critical class of heterocyclic compounds, forming the core structure of numerous pharmaceutical agents with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties. This compound serves as an excellent precursor for the synthesis of novel pyrazolone derivatives through condensation with hydrazine and its derivatives.

Reaction Scheme: Cyclocondensation with Hydrazine

The reaction proceeds via an initial nucleophilic attack of the hydrazine on the ketone carbonyl of the β-keto ester, followed by an intramolecular cyclization with the elimination of ethanol to yield the stable pyrazolone ring.

reagent1 This compound reaction reagent1->reaction + reagent2 Hydrazine Hydrate reagent2->reaction Reflux in Ethanol product 4-cyclopentyl-1H-pyrazol-5(4H)-one reaction->product

Caption: Synthesis of 4-cyclopentyl-1H-pyrazol-5(4H)-one.

Experimental Protocol: Synthesis of 4-cyclopentyl-1H-pyrazol-5(4H)-one

This protocol is adapted from established procedures for the synthesis of pyrazolones from β-keto esters.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Ethanol (or Glacial Acetic Acid)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol.

  • Slowly add hydrazine hydrate (1.0 eq) to the solution. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for product crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

ReactantMolar Mass ( g/mol )Stoichiometric Ratio
This compound184.231.0
Hydrazine hydrate50.061.0

Table 1: Reactants for Pyrazolone Synthesis.

Application II: Synthesis of Pyrimidine Derivatives via the Biginelli Reaction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of biologically active compounds, including antiviral and anticancer drugs. The Biginelli reaction, a one-pot three-component condensation, offers an efficient route to dihydropyrimidinones (DHPMs). This compound is an ideal β-keto ester component for this reaction, leading to novel DHPMs with a cyclopentyl substituent.[1]

Reaction Scheme: The Biginelli Reaction

This acid-catalyzed reaction involves the condensation of an aldehyde, a β-keto ester, and urea (or thiourea) to form the dihydropyrimidine core.

reagent1 This compound reaction reagent1->reaction + reagent2 Aromatic Aldehyde reagent2->reaction + reagent3 Urea reagent3->reaction Acid Catalyst, Reflux product Dihydropyrimidinone Derivative reaction->product

Caption: Biginelli reaction for dihydropyrimidinone synthesis.

Experimental Protocol: Synthesis of 4-Aryl-6-cyclopentyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is a generalized procedure based on the principles of the Biginelli reaction.[2]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Catalytic amount of acid (e.g., HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).

  • Reflux the reaction mixture for 2-4 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature. The product often precipitates.

  • If precipitation does not occur, partially evaporate the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol or ethyl acetate for purification.

ComponentRoleStoichiometric Ratio
This compoundβ-keto ester1.0
Aromatic AldehydeAldehyde component1.0
UreaUrea component1.5
Acid Catalyst (e.g., HCl)CatalystCatalytic

Table 2: Components for the Biginelli Reaction.

Application III: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Esters

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, reacting an active methylene compound with an aldehyde or ketone to produce an α,β-unsaturated product.[3] this compound can serve as the active methylene component, leading to the synthesis of functionalized alkenes that are valuable intermediates in organic synthesis.

Reaction Scheme: Knoevenagel Condensation

The reaction is typically catalyzed by a weak base and proceeds through a nucleophilic addition followed by dehydration.

reagent1 This compound reaction reagent1->reaction + reagent2 Aldehyde reagent2->reaction Base Catalyst product α,β-Unsaturated Ester reaction->product

Caption: Knoevenagel condensation of this compound.

Experimental Protocol: Synthesis of Ethyl 2-(cyclopentanecarbonyl)-3-aryl-acrylate

This protocol is adapted from a general and efficient method for Knoevenagel condensation.[4]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 eq)

  • Water

Procedure:

  • In a round-bottom flask, prepare the DBU/water complex by stirring DBU (1 mmol) and water (25 mmol) at room temperature for 3 hours.

  • To this catalyst system, add the aromatic aldehyde (1 mmol) and this compound (1 mmol).

  • Stir the mixture at room temperature, monitoring the reaction by TLC.

  • Upon completion, the product can often be isolated by filtration if it is a solid. If it is an oil, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reaction ParameterCondition/Value
CatalystDBU/Water complex
TemperatureRoom Temperature
Molar RatioSubstrate:Aldehyde:DBU = 1:1:1
SolventWater (as part of the catalyst system)

Table 3: Typical Conditions for Knoevenagel Condensation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and serious eye irritation, as well as respiratory irritation. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of classical and modern synthetic transformations, such as the synthesis of pyrazolones and pyrimidines, and Knoevenagel condensations, makes it an essential tool for the construction of diverse and complex molecular scaffolds. The protocols provided herein serve as a practical guide for researchers and scientists to harness the full synthetic potential of this important intermediate in their drug discovery and development endeavors.

References

  • Medina, et al. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • Shen, et al. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Understanding the Properties and Applications of Ethyl 3-cyclopropyl-3-oxopropanoate. (2025, October 28).
  • Albanese, D. C. M., & Gaggero, N. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molbank, 2025(3), M2055.
  • Varvounis, G., et al. (n.d.). Pyrazol-3-ones, Part 1: Synthesis and Applications.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
  • The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. (n.d.).
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2025, August 6). Retrieved from a research paper on pyrazolone synthesis.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.).
  • A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. (2025, August 9).
  • Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299.
  • ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses Procedure.
  • Bentham Science Publisher. (n.d.). Biginelli Reaction: A Green Perspective. Retrieved from [Link]

  • Pandawa Institute Journals. (2025, May 18). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives.
  • Albanese, D. C. M., & Gaggero, N. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025, September 2). Retrieved from a research paper on pyrimidine synthesis.
  • Journal of Internal Medicine & Pharmacology. (n.d.). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Retrieved from an article on the Biginelli reaction.
  • [Synthesis of various acyclic analogs of pyrimidine nucleosides]. (n.d.). PubMed.
  • ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction. Retrieved from [Link]

  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.
  • Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acet
  • Albanese, D. C. M., & Gaggero, N. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. AIR Unimi.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ethyl ethoxalylpropionate. (n.d.). Organic Syntheses Procedure.
  • MDPI. (n.d.). Special Issue : Synthesis of Heteroaromatic Compounds. Retrieved from [Link]

Sources

Application Notes and Protocols: Electrophilic Reactions of Ethyl 3-Cyclopentyl-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-cyclopentyl-3-oxopropanoate is a versatile β-keto ester that serves as a valuable synthetic intermediate in medicinal chemistry and materials science.[1][2] Its structure, featuring a cyclopentyl ketone and an ethyl ester separated by a methylene group, provides a unique combination of steric and electronic properties. The key to its reactivity lies in the methylene protons (the α-protons) positioned between two electron-withdrawing carbonyl groups. This arrangement significantly increases their acidity (pKa ≈ 11 in DMSO), facilitating deprotonation to form a resonance-stabilized enolate.[3][4] This enolate is a potent carbon-centered nucleophile, enabling the construction of complex molecular architectures through reactions with a wide array of electrophiles.

This guide provides an in-depth exploration of the reactions of this compound with common electrophiles, focusing on the underlying mechanisms, practical experimental protocols, and the rationale behind procedural choices.

Core Reactivity: Enolate Formation

The foundational step for all reactions discussed is the formation of the enolate anion. The choice of base and solvent is critical as it dictates the concentration and nature of the enolate, thereby influencing the reaction's outcome. The deprotonation results in an ambident nucleophile, with negative charge delocalized across the α-carbon and the oxygen atom.[5]

Caption: Formation and resonance stabilization of the enolate.

α-Alkylation: Forming New Carbon-Carbon Bonds

The most prevalent reaction of β-keto esters is alkylation at the α-carbon. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the enolate attacks an alkyl halide or a similar electrophile.[3][6][7]

Mechanism and Regioselectivity (C- vs. O-Alkylation)

While the enolate has two nucleophilic sites (carbon and oxygen), C-alkylation is typically the major pathway in solution.[8] This preference is influenced by several factors:

  • Hard and Soft Acids and Bases (HSAB) Theory: The α-carbon is a "soft" nucleophile, preferring to react with soft electrophiles like alkyl halides. The oxygen is a "hard" nucleophile.

  • Solvent Effects: In protic solvents, the negatively charged oxygen is heavily solvated, sterically hindering its approach to the electrophile and leaving the α-carbon as the more accessible reactive site.[8]

  • Counter-ion: The metal counter-ion from the base (e.g., Na⁺, K⁺, Li⁺) can coordinate with the oxygen, further decreasing its nucleophilicity.[9]

The result is the formation of a new C-C bond, a cornerstone of synthetic organic chemistry.

Caption: SN2 mechanism for the C-alkylation of the enolate.

Protocol 1: Mono-alkylation with Ethyl Iodide

This protocol details the synthesis of ethyl 2-acetyl-2-cyclopentylbutanoate using sodium ethoxide as the base.

Materials:

  • This compound (1 eq)

  • Anhydrous Ethanol (EtOH)

  • Sodium Ethoxide (NaOEt) (1.1 eq)

  • Ethyl Iodide (EtI) (1.2 eq)

  • Diethyl Ether (Et₂O)

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Enolate Formation: Dissolve this compound in anhydrous ethanol (approx. 5 mL per 1 g of substrate). Add the sodium ethoxide solution dropwise at room temperature. Stir for 1 hour to ensure complete enolate formation.

    • Scientist's Note: Using the alkoxide corresponding to the ester (ethoxide for an ethyl ester) prevents transesterification side reactions.[4]

  • Alkylation: Add ethyl iodide dropwise to the enolate solution. The reaction may be slightly exothermic. After the addition is complete, heat the mixture to a gentle reflux (approx. 60-70 °C) for 3-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with saturated aq. NH₄Cl and brine.

    • Scientist's Note: The NH₄Cl wash neutralizes any remaining base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure α-alkylated product.

Data Summary: Alkylation Reactions
ElectrophileBaseSolventTemp (°C)Typical Yield (%)Notes
Methyl IodideNaOEtEtOHReflux85-95Highly reactive primary halide.
Ethyl BromideK₂CO₃AcetoneReflux80-90PTC conditions can also be effective.[10]
Benzyl BromideLDATHF-78 to RT80-90LDA provides irreversible enolate formation.[7]
Allyl ChlorideNaHDMFRT75-85NaH is a strong, non-nucleophilic base.

Subsequent Transformation: Hydrolysis and Decarboxylation

The alkylated β-keto ester products are highly valuable because they can be easily converted into ketones through hydrolysis and decarboxylation.[6][11] This two-step sequence, often performed in one pot, removes the ester group and provides a versatile route to substituted cyclopentyl ketones.

Protocol 2: Ketonization of an α-Alkylated Product

Procedure:

  • Saponification: Place the purified α-alkylated β-keto ester in a round-bottom flask with a 10% aqueous solution of sodium hydroxide (NaOH). Heat the mixture at reflux for 2-3 hours to hydrolyze the ester to a carboxylate salt.

  • Acidification: Cool the solution in an ice bath and carefully acidify with 6M hydrochloric acid (HCl) until the pH is ~1-2. This protonates the carboxylate and the enolate.

  • Decarboxylation: Gently heat the acidic solution to 50-70 °C. Vigorous evolution of CO₂ gas will be observed. Continue heating until gas evolution ceases (typically 30-60 minutes).

    • Scientist's Note: The β-keto acid intermediate is unstable and readily loses CO₂ through a cyclic transition state upon heating.[11]

  • Workup & Purification: Cool the mixture, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting ketone by distillation or chromatography.

Workflow Visualization

G cluster_workflow Alkylation & Decarboxylation Workflow start Start: Ethyl 3-cyclopentyl-3-oxopropanoate enolate 1. Enolate Formation (Base, Solvent) start->enolate alkylation 2. Alkylation (Add R-X, Heat) enolate->alkylation workup1 3. Aqueous Workup & Purification alkylation->workup1 product1 Intermediate: α-Alkylated β-Keto Ester workup1->product1 hydrolysis 4. Hydrolysis (aq. NaOH, Heat) product1->hydrolysis decarboxylation 5. Acidification & Decarboxylation (HCl, Heat) hydrolysis->decarboxylation workup2 6. Final Workup & Purification decarboxylation->workup2 product2 Final Product: Substituted Ketone workup2->product2

Caption: Experimental workflow from starting material to ketone.

Conclusion

This compound is a powerful synthetic tool, primarily due to the ease of forming its α-enolate. This nucleophile readily undergoes C-alkylation with a variety of electrophiles, providing a robust and reliable method for constructing new carbon-carbon bonds. The subsequent hydrolysis and decarboxylation sequence further extends its utility, offering efficient access to a diverse range of substituted cyclopentyl ketones. The protocols and principles outlined in this guide serve as a foundation for researchers and drug development professionals to leverage the reactivity of this versatile building block in their synthetic endeavors.

References

  • Solid-Phase Synthesis of β-Keto Esters via Sequential Baylis−Hillman and Heck Reactions . ACS Publications. [Link]

  • Chemistry of Enolates - C vs O Alkylation . PharmaXChange.info. [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters . National Institutes of Health (NIH). [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides . Organic Chemistry Portal. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters . AK Lectures. [Link]

  • Video: Esters to β-Ketoesters: Claisen Condensation Mechanism . JoVE. [Link]

  • Chapter 21: Ester Enolates . University of Calgary. [Link]

  • Enolates – Formation, Stability, and Simple Reactions . Master Organic Chemistry. [Link]

  • Carbonyl Chemistry :: The Acylation of Enolates - the Claisen and Dieckmann Condensations . University of Wisconsin-Madison. [Link]

  • Acetoacetic Ester Synthesis - Alkylation of Enolates . PharmaXChange.info. [Link]

  • Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in . Owlstown. [Link]

  • Why Do Enolate Anions Favor O-Alkylation Over C-Alkylation in the Gas Phase? . ResearchGate. [Link]

  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis . Sciencemadness.org. [Link]

  • Alkylation of dianions of. beta.-keto esters . datapdf.com. [Link]

  • 9.7. Enolate alkylation . Lumen Learning. [Link]

  • Video: Enolate Mechanism Conventions . JoVE. [Link]

  • This compound . PubChem. [Link]

Sources

Application Notes and Protocols: Strategic Alkylation of Ethyl 3-Cyclopentyl-3-oxopropanoate's α-Carbon

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of α-Functionalized β-Keto Esters

The targeted introduction of alkyl groups at the α-position of β-keto esters is a cornerstone transformation in modern organic synthesis. This reaction allows for the construction of complex carbon skeletons that are pivotal in the development of novel pharmaceutical agents, agrochemicals, and functional materials. Ethyl 3-cyclopentyl-3-oxopropanoate is a particularly valuable substrate, offering a cyclopentyl moiety that imparts specific steric and electronic properties to the target molecule. The strategic alkylation of its α-carbon opens a gateway to a diverse array of substituted cyclopentyl ketones, which are key intermediates in numerous synthetic pathways.

This comprehensive guide provides an in-depth exploration of the mechanistic underpinnings and practical execution of the α-alkylation of this compound. We will delve into the critical parameters governing the reaction's success, present detailed, field-proven protocols, and discuss the analytical techniques for the characterization of the resulting products.

Mechanistic Insights: The Enolate-Mediated S(_N)2 Reaction

The α-alkylation of this compound proceeds through a classic enolate-mediated nucleophilic substitution (S(_N)2) mechanism. The key to this transformation lies in the enhanced acidity of the α-hydrogens, which are positioned between two electron-withdrawing carbonyl groups.

The Acidity of the α-Hydrogen

The protons on the α-carbon of β-keto esters exhibit a pKa in the range of 11-13, making them significantly more acidic than the α-protons of simple ketones (pKa ≈ 20) or esters (pKa ≈ 25).[1][2] This heightened acidity is a direct consequence of the resonance stabilization of the resulting conjugate base, the enolate. The negative charge is delocalized over the α-carbon and both carbonyl oxygens, creating a stable, soft nucleophile.

dot digraph "Enolate Resonance Stabilization" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

O
||
R₁-C-C⁻-C-OR₂
&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;|
&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;H

>]; "Enolate_O1" [label=<

O⁻
|
R₁-C=C-C-OR₂
&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;|
&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;H

>]; "Enolate_O2" [label=<

O
||
R₁-C-C=C-O⁻R₂
&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;|
&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;H

>]; "Enolate_C" -> "Enolate_O1" [dir=both]; "Enolate_C" -> "Enolate_O2" [dir=both]; } } caption="Resonance stabilization of the enolate."

The S(_N)2 Alkylation Step

Once formed, the enolate acts as a potent nucleophile, readily attacking a suitable alkylating agent (typically a primary or methyl halide) in an S(_N)2 fashion. This step results in the formation of a new carbon-carbon bond at the α-position.

dot digraph "SN2 Alkylation" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#34A853"];

} caption="The S_N2 alkylation step."

Critical Experimental Parameters

The success of the α-alkylation hinges on the careful control of several key experimental parameters:

ParameterImportanceRecommendations
Base Selection The base must be strong enough to deprotonate the β-keto ester but should not promote side reactions like hydrolysis or transesterification.Sodium ethoxide (NaOEt) in ethanol is the base of choice. Using an alkoxide that matches the ester's alcohol portion prevents transesterification.
Solvent The solvent must be aprotic or be the conjugate acid of the base to avoid quenching the enolate.Absolute ethanol is the ideal solvent when using sodium ethoxide.
Alkylating Agent The choice of alkylating agent is critical for the S(_N)2 reaction.Primary and methyl halides (e.g., CH₃I, CH₃CH₂Br) are excellent substrates. Secondary halides react more slowly, and tertiary halides are unsuitable due to competing elimination reactions.
Temperature Temperature control is essential to manage the reaction rate and minimize side reactions.The reaction is typically initiated at room temperature and then brought to reflux to ensure complete reaction.
Stoichiometry The molar ratio of reactants influences the yield and selectivity of the reaction.A slight excess of the base and alkylating agent is often used to drive the reaction to completion.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the α-alkylation of this compound.

Protocol 1: Synthesis of Ethyl 2-Methyl-3-cyclopentyl-3-oxopropanoate

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Methyl iodide (CH₃I)

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of β-Keto Ester: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude product.

  • Characterization: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). Characterize the final product by spectroscopic methods (NMR, IR).

G

Product Characterization

Thorough characterization of the alkylated product is essential to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Disappearance of the singlet corresponding to the two α-protons in the starting material. Appearance of a new quartet or multiplet for the remaining α-proton and new signals corresponding to the introduced alkyl group.
¹³C NMR Appearance of a new signal for the α-carbon, shifted downfield due to the presence of the alkyl substituent. A signal for the newly introduced alkyl carbon(s) will also be present. The spectrum of the structurally similar 3-cyclohexyl-2-methyl-3-oxopropanoic acid ethyl ester provides a useful reference for expected chemical shifts.
IR Spectroscopy The characteristic strong doublet for the C=O stretches of the β-keto ester will be present, typically in the range of 1715-1750 cm⁻¹.[1]
Mass Spectrometry The molecular ion peak corresponding to the mass of the alkylated product should be observed.

Safety Precautions

  • Sodium Ethoxide: Sodium ethoxide is a corrosive and moisture-sensitive solid. Handle it in a glovebox or under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2][3][4]

  • Alkyl Halides: Alkyl halides are often volatile, flammable, and toxic. Handle them in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • General Precautions: Always wear appropriate PPE. Ensure that a safety shower and eyewash station are readily accessible.

Conclusion

The α-alkylation of this compound is a robust and versatile method for the synthesis of valuable α-substituted cyclopentyl β-keto esters. By carefully controlling the reaction conditions and employing the detailed protocols outlined in this guide, researchers can confidently and efficiently generate these important synthetic intermediates. The mechanistic understanding and practical insights provided herein are intended to empower scientists in their pursuit of novel molecular architectures for a wide range of applications.

References

  • Chemistry of Enolates and Enols - Acidity of Alpha-Hydrogens. (2011, February 13). PharmaXChange.info. [Link]

  • OpenStax. (2023, September 20). 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation. In Organic Chemistry. [Link]

  • Acidity of Alpha Hydrogens & Keto-enol Tautomerism. (2023, January 22). Chemistry LibreTexts. [Link]

  • Hunt, I. Ch21: Acidity of alpha hydrogens. University of Calgary. [Link]

  • Chad's Prep. (2021, April 18). 21.1 Acidity of the Alpha Hydrogen | Organic Chemistry [Video]. YouTube. [Link]

  • Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE, 95%. [Link]

Sources

Application Note: Strategic Synthesis of α,β-Unsaturated Scaffolds via Knoevenagel Condensation of Ethyl 3-cyclopentyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Knoevenagel Condensation in Modern Drug Discovery

The Knoevenagel condensation, a cornerstone reaction in organic synthesis, facilitates the formation of carbon-carbon double bonds through the reaction of a carbonyl compound with an active methylene compound.[1][2] This reaction's enduring relevance in both academic and industrial settings stems from its efficiency in creating α,β-unsaturated products, which are pivotal intermediates in the synthesis of pharmaceuticals, functional polymers, and fine chemicals.[3][4][5] In the context of drug development, the Knoevenagel condensation is a powerful tool for generating molecular complexity and accessing novel chemical scaffolds with potential therapeutic activity.[5][6]

This application note provides a detailed guide to the Knoevenagel condensation using Ethyl 3-cyclopentyl-3-oxopropanoate, a versatile β-keto ester.[7] The presence of an acidic methylene group flanked by two carbonyl moieties (a ketone and an ester) makes this substrate highly reactive for condensation reactions.[1] The cyclopentyl group offers a lipophilic, non-aromatic carbocyclic feature, a desirable element in modern medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. We will explore the reaction mechanism, provide detailed experimental protocols, and discuss the potential applications of the resulting products for researchers, scientists, and drug development professionals.

Mechanistic Rationale: Activating the Methylene for C-C Bond Formation

The Knoevenagel condensation proceeds via a three-step mechanism: deprotonation, nucleophilic addition, and dehydration.[8][9] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), which is basic enough to deprotonate the active methylene compound but not the aldehyde or ketone, thus preventing self-condensation.[1]

  • Deprotonation: The basic catalyst abstracts a proton from the α-carbon of this compound, forming a resonance-stabilized enolate. The acidity of this proton is significantly enhanced by the electron-withdrawing effects of the adjacent ketone and ester groups.

  • Nucleophilic Addition: The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a tetrahedral alkoxide intermediate.[9]

  • Dehydration: The alkoxide is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy intermediate. A final base-induced elimination of a water molecule yields the stable, conjugated α,β-unsaturated product.[9][10]

G sub This compound (Active Methylene Compound) enolate Resonance-Stabilized Enolate sub->enolate 1. Deprotonation base1 Base (e.g., Piperidine) base1->sub alkoxide Tetrahedral Alkoxide Intermediate enolate->alkoxide 2. Nucleophilic Addition aldehyde Aldehyde / Ketone (Carbonyl Compound) aldehyde->alkoxide hydroxy β-Hydroxy Intermediate alkoxide->hydroxy Protonation product α,β-Unsaturated Product hydroxy->product 3. Dehydration water H₂O hydroxy->water

Figure 1. Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols are designed as a robust starting point for the Knoevenagel condensation with this compound. Optimization of temperature, catalyst loading, and reaction time may be necessary depending on the specific aldehyde used.

Protocol 1: Condensation with an Aromatic Aldehyde

This procedure details the reaction with benzaldehyde as a representative aromatic aldehyde.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Supplier Example
This compoundC₁₀H₁₆O₃184.2324922-00-7Sigma-Aldrich
BenzaldehydeC₇H₆O106.12100-52-7Sigma-Aldrich
PiperidineC₅H₁₁N85.15110-89-4Sigma-Aldrich
Glacial Acetic AcidC₂H₄O₂60.0564-19-7Sigma-Aldrich
TolueneC₇H₈92.14108-88-3Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11141-78-6Fisher Scientific
HexanesMixture--Fisher Scientific
Saturated aq. NaHCO₃----
Brine----
Anhydrous MgSO₄MgSO₄120.377487-88-9Sigma-Aldrich
Silica GelSiO₂60.087631-86-9Sorbent Tech.

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (10.0 mmol, 1.84 g).

  • Reagent Addition: Add benzaldehyde (10.0 mmol, 1.06 g, 1.0 equiv.) and 40 mL of toluene.

  • Catalyst Addition: Add piperidine (1.0 mmol, 0.085 g, 0.1 equiv.) followed by glacial acetic acid (1.0 mmol, 0.060 g, 0.1 equiv.). The acid co-catalyst facilitates the dehydration step.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-115 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The formation of water will be visible in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete (as judged by TLC), cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 98:2).

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The product is expected to be Ethyl 2-(cyclopentanecarbonyl)-3-phenylacrylate.

Figure 2. Experimental workflow for the Knoevenagel condensation protocol.

Expected Outcomes and Data Interpretation

The reaction between this compound and various aldehydes is expected to produce the corresponding α,β-unsaturated products in good to excellent yields. The stereochemistry of the resulting double bond (E/Z isomerism) can be influenced by the steric bulk of the aldehyde and the reaction conditions. For most aromatic aldehydes, the more thermodynamically stable E-isomer is expected to be the major product.

Table 1: Representative Reaction Parameters and Expected Yields

EntryAldehydeCatalyst SystemSolventTemp (°C)Time (h)Typical Yield (%)
1BenzaldehydePiperidine / Acetic AcidToluene1104-680-90
24-NitrobenzaldehydePiperidine / Acetic AcidToluene1102-485-95
34-MethoxybenzaldehydePiperidine / Acetic AcidToluene1106-875-85
4CyclohexanecarboxaldehydeDBU / H₂O[11]WaterRT8-1270-80
5FurfuralNi(NO₃)₂·6H₂O[12]WaterRT1-288-96

Note: Yields are representative and should be optimized for each specific substrate combination. The use of alternative green catalysts and solvents can be explored for aliphatic or sensitive aldehydes.[11][12]

Applications in Medicinal Chemistry and Synthesis

The products of this reaction are highly functionalized and synthetically versatile intermediates. The α,β-unsaturated carbonyl system is a classic Michael acceptor, allowing for conjugate addition reactions to introduce further complexity. These scaffolds are precursors to a wide range of heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles, which are privileged structures in medicinal chemistry.[6] The cyclopentyl moiety can serve as a crucial pharmacophore, potentially improving binding affinity, metabolic stability, and cell permeability of drug candidates. The efficient construction of these molecules using the described protocol provides a direct route to novel compound libraries for high-throughput screening in drug discovery programs.[5][6]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive catalyst; insufficient temperature; low reactivity of aldehyde.Use fresh piperidine; ensure true reflux is achieved; increase reaction time or consider a more active catalyst like DBU.[11]
Formation of Side Products Self-condensation of aldehyde; Michael addition of enolate to the product.Use a weak base; maintain a 1:1 stoichiometry of reactants; monitor reaction closely to avoid prolonged heating after completion.
Difficult Purification Close-running spots on TLC (E/Z isomers or impurities).Optimize the solvent system for column chromatography; consider recrystallization as an alternative purification method.
Incomplete Dehydration Insufficient acid co-catalyst or inefficient water removal.Ensure Dean-Stark trap is functioning correctly; add a slightly larger excess of acetic acid.

References

  • Recent developments in Knoevenagel condensation reaction: a review. (2022).
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
  • Knoevenagel condensation mechanism and applic
  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Upd
  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (2015). International Journal of Chemical and Physical Sciences.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar.
  • What is the synthesis and application of Ethyl 3-cyclopropyl-3-oxopropion
  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014).
  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condens
  • Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radi
  • Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. (2022).
  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (2021). Dalton Transactions (RSC Publishing).
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (2018). Oriental Journal of Chemistry.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry.
  • Knoevenagel condensation of aromatic aldehydes with malononitrile. (2013).
  • Recent advances in the transesterification of β-keto esters. (2021).
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). SciELO México.
  • THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN W
  • Aldol Condensation with β-Diesters: Knoevenagel Condens
  • Synthesis of Ethyl 3-cyclopropyl-3-oxopropion
  • Knoevenagel Condensation Reaction Mechanism. (2022). YouTube.
  • Applications of Knoevenagel condensation reaction in the total synthesis of natural products. (2022).
  • The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Knoevenagel condens
  • Biosynthesis of α-Substituted β-Ketoesters via the Tandem Knoevenagel Condensation–Reduction Reaction Using a Single Enzyme. (2021). ACS Sustainable Chemistry & Engineering.
  • Synthesis of β,β-substituted unsaturated keto esters by the Knoevenagel condensation reaction using the Lewis acids ZnCl2 or TiCl4. (2009).
  • Knoevenagel condens
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (2018). Oriental Journal of Chemistry.
  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogen
  • Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. (2024).
  • Knoevenagel Condens
  • Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as a reducing agent in w
  • Ethyl 3-cyclopentyl-3-oxopropano
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2012).
  • The green Knoevenagel condensation: solvent-free condens
  • Ethyl 2-cyano-3-phenyl-2-buteno
  • Ethyl 2-cyano-3-methyl-2-penteno
  • Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquids. (2012).
  • Ethyl 2-cyano-3-methylbutano
  • (E/Z)
  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d. (2016).

Sources

Synthesis of heterocyclic compounds from Ethyl 3-cyclopentyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Heterocyclic Compounds from Ethyl 3-cyclopentyl-3-oxopropanoate

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Cyclopentyl β-Keto Ester

This compound is a quintessential β-keto ester, a class of organic compounds renowned for their synthetic utility.[1][2] The inherent functionality of this molecule—a ketone, an ester, and an acidic α-carbon—provides multiple reactive sites, making it an exceptionally versatile precursor for constructing a diverse array of heterocyclic scaffolds.[3] The cyclopentyl moiety offers a lipophilic, non-planar carbocyclic element that is of significant interest in medicinal chemistry for its potential to improve pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide provides detailed protocols and mechanistic insights for synthesizing three key classes of five- and six-membered heterocycles from this compound: pyrazolones, isoxazoles, and dihydropyrimidinones. These protocols are designed for researchers in synthetic chemistry and drug development, emphasizing not only the procedural steps but also the underlying chemical principles that govern these transformations.

Synthesis of 5-Cyclopentyl-2,4-dihydro-3H-pyrazol-3-one via Knorr Cyclization

The Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of a β-keto ester with a hydrazine derivative.[4] This reaction proceeds via a cyclocondensation mechanism, offering a direct and high-yielding route to pyrazole and pyrazolone cores, which are prevalent in pharmaceuticals.[5][6]

Mechanistic Rationale

The reaction is typically acid-catalyzed and initiates with the nucleophilic attack of the more basic nitrogen of hydrazine hydrate onto the electrophilic ketone carbonyl of the β-keto ester.[7][8] This forms a hydrazone intermediate. The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic acyl substitution on the ester carbonyl.[7] The subsequent loss of ethanol drives the cyclization forward, yielding the stable pyrazolone ring system. The product exists in tautomeric forms, with the enol form often being significant due to the aromaticity of the pyrazole ring.[7]

Experimental Protocol

Objective: To synthesize 5-cyclopentyl-2,4-dihydro-3H-pyrazol-3-one.

Materials:

  • This compound (1.0 equiv.)

  • Hydrazine hydrate (≥98%, 2.0 equiv.)

  • 1-Propanol (or Ethanol)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Deionized Water

  • Diethyl Ether (for washing)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.84 g, 10 mmol).

  • Add 1-propanol (15 mL) to dissolve the starting material.

  • Carefully add hydrazine hydrate (e.g., 1.0 g, 20 mmol) to the solution, followed by 3-5 drops of glacial acetic acid.[7] Note: Hydrazine is toxic and should be handled with appropriate personal protective equipment in a fume hood.

  • Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours when the starting ketoester spot is no longer visible.[5]

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to approximately 60-70°C.

  • Slowly add deionized water (20 mL) to the warm solution while stirring. The product should begin to precipitate as a white or off-white solid.

  • Allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to maximize crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water, followed by a small amount of cold diethyl ether to aid in drying.

  • Dry the product under vacuum to obtain pure 5-cyclopentyl-2,4-dihydro-3H-pyrazol-3-one.

Data Summary
ParameterValue
Reactants This compound, Hydrazine Hydrate
Catalyst Glacial Acetic Acid
Solvent 1-Propanol
Temperature Reflux (~100-110°C)
Reaction Time 1-2 hours
Typical Yield 85-95%
Workflow Visualization

Knorr_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_node 1. Charge flask with This compound and 1-Propanol reagents 2. Add Hydrazine Hydrate and Acetic Acid prep_node->reagents reflux 3. Heat to Reflux (100-110°C, 1-2h) reagents->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool and add Water monitor->cool Reaction Complete precipitate 6. Cool in Ice Bath cool->precipitate filter 7. Filter and Wash Solid precipitate->filter dry 8. Dry under Vacuum filter->dry product Final Product: Pyrazolone dry->product Isoxazole_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_node 1. Dissolve Hydroxylamine HCl and NaOAc in EtOH/Water reagents 2. Add β-Keto Ester prep_node->reagents reflux 3. Heat to Reflux (80-90°C, 3-5h) reagents->reflux monitor 4. Monitor by TLC reflux->monitor concentrate 5. Concentrate Solvent monitor->concentrate Reaction Complete extract 6. Aqueous Work-up & Extraction concentrate->extract dry 7. Dry and Evaporate extract->dry purify 8. Column Chromatography dry->purify product Final Product: Isoxazole purify->product Biginelli_Reaction_Workflow cluster_reaction One-Pot Reaction cluster_workup Isolation & Purification combine 1. Combine β-Keto Ester, Aldehyde, and Urea in Ethanol catalyze 2. Add Catalytic HCl combine->catalyze reflux 3. Heat to Reflux (80°C, 4-12h) catalyze->reflux cool 4. Cool to Room Temp (Crystallization) reflux->cool filter 5. Filter and Wash Solid cool->filter recrystallize 6. Recrystallize from Ethanol filter->recrystallize dry 7. Dry under Vacuum recrystallize->dry product Final Product: Dihydropyrimidinone dry->product

Sources

Application Notes and Protocols: Ethyl 3-cyclopentyl-3-oxopropanoate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopentyl Moiety in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Ethyl 3-cyclopentyl-3-oxopropanoate, a β-keto ester, has emerged as a valuable building block for the synthesis of a variety of heterocyclic compounds. Its utility is rooted in the presence of two key reactive sites: the electrophilic ketone and ester carbonyl groups, and the nucleophilic α-carbon. This dual reactivity allows for a wide range of chemical transformations, making it an ideal precursor for complex molecular architectures.

The cyclopentyl group, in particular, offers several advantages in drug design. It can enhance metabolic stability, improve binding potency to target proteins, and contribute to the generation of novel chemical entities. The incorporation of this non-aromatic carbocyclic ring can also favorably modulate the physicochemical properties of a drug candidate, such as lipophilicity and membrane permeability. This application note will provide a comprehensive overview of the synthesis of this compound and its application in the construction of medicinally relevant heterocyclic systems, with a particular focus on the synthesis of pyrazolone derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for preparing β-keto esters. A common and efficient approach involves the Claisen condensation of a cyclopentyl ketone with a source of an ethoxycarbonyl group, such as diethyl carbonate, in the presence of a strong base.

Diagram 1: Synthetic Pathway to this compound

G start Cyclopentyl methyl ketone + Diethyl carbonate base Strong Base (e.g., NaH, NaOEt) start->base Reaction Initiation intermediate Enolate Intermediate base->intermediate Deprotonation product This compound intermediate->product Nucleophilic Acyl Substitution workup Acidic Workup product->workup Neutralization

Caption: A generalized workflow for the synthesis of this compound.

Key Applications in Medicinal Chemistry: The Knorr Pyrazole Synthesis

A cornerstone application of β-keto esters like this compound in medicinal chemistry is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to yield a pyrazole or, in the case of β-keto esters, a pyrazolone. Pyrazolone-containing compounds are a significant class of pharmaceuticals, exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and kinase inhibitory effects.[1][2]

The reaction proceeds through the initial formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl. This cyclization step, followed by the elimination of ethanol, results in the formation of the stable five-membered pyrazolone ring.[3]

Diagram 2: Mechanism of the Knorr Pyrazolone Synthesis

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination A This compound C Hydrazone Intermediate A->C + H₂O B Phenylhydrazine B->C D Hydrazone Intermediate E Cyclized Intermediate D->E Tautomerization & Nucleophilic Attack F Cyclized Intermediate G 5-Cyclopentyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one F->G - EtOH

Caption: The key steps involved in the Knorr synthesis of a cyclopentyl-substituted pyrazolone.

Experimental Protocol: Synthesis of 5-Cyclopentyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

This protocol provides a detailed methodology for the synthesis of a representative cyclopentyl-substituted pyrazolone, a scaffold of interest for the development of kinase inhibitors.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS Number
This compound184.2324922-00-7
Phenylhydrazine108.14100-63-0
Glacial Acetic Acid60.0564-19-7
Ethanol46.0764-17-5
Deionized Water18.027732-18-5

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.84 g, 10.0 mmol, 1.0 equiv) and ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add phenylhydrazine (1.08 g, 10.0 mmol, 1.0 equiv) followed by glacial acetic acid (0.3 mL, ~5 mol%).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Crystallization: Add deionized water (20 mL) to the concentrated reaction mixture with stirring. The product should precipitate as a solid. If precipitation is slow, cool the mixture in an ice bath.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL). Dry the product under vacuum to a constant weight.

  • Characterization: The final product, 5-Cyclopentyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, can be characterized by its melting point, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 75-85%

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Physical State
This compoundC₁₀H₁₆O₃184.23Liquid
5-Cyclopentyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-oneC₁₄H₁₆N₂O228.29Solid

Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive centers allow for the efficient construction of complex heterocyclic scaffolds. The Knorr pyrazole synthesis, in particular, highlights its utility in generating pyrazolone derivatives, a class of compounds with proven pharmacological significance. The detailed protocol provided herein serves as a practical guide for researchers and scientists in drug discovery and development to utilize this important synthetic intermediate.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883, 16 (2), 2597–2599.
  • Jordão, A. K., et al. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 2021 , 213, 113175. Available at: [Link].

  • Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link].

  • Zask, A., et al. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. Molecules, 2016 , 21 (2), 188. Available at: [Link].

  • Google Patents. Process for producing 3-cyclopropyl-3-oxopropanal acetal compound. WO2004089928A1.
  • Google Patents. Processes and intermediates in the preparation of C5aR antagonists. US9745268B2.
  • Fairweather, D. L., et al. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 2018 , 57 (36), 11622-11626. Available at: [Link].

  • Google Patents. Process for the preparation of a pyrazole derivative. WO2011064798A1.
  • Elguero, J., et al. Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 2001 , 80, 73-156. Available at: [Link].

  • Google Patents. New pyrazole derivatives. EP 2390252 A1. Available at: [Link].

  • Kapri, A., et al. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal, 2024 , 58 (3), 253-277. Available at: [Link].

  • Google Patents. Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester. CN103508890A.
  • Google Patents. PYRAZOLE DERIVATIVES. EP 3921307 B1. Available at: [Link].

  • Google Patents. Pyrazole compound and preparation method therefor and use thereof. US20230303562A1.
  • Boulebd, H., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018 , 23 (1), 134. Available at: [Link].

  • Sharma, V., et al. The diverse pharmacological importance of Pyrazolone Derivatives : A Review. Journal of Pharmaceutical Sciences and Research, 2014 , 6 (1), 8-14. Available at: [Link].

  • Google Patents. Process for the preparation of pyrazoles. US6407259B1.
  • Iaroshenko, V. O., et al. Synthesis of α-substituted 2-(1 H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3 H-pyrazol-3-ones via the Pinner strategy. Tetrahedron Letters, 2021 , 69, 152956. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link].

  • Justia Patents. Process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof. Available at: [Link].

  • Gaina, C., et al. From bicyclic precursors. Annulated pyrazolo[5,1-c][3][4][5]triazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 2017 , 221-255. Available at: [Link].

  • Google Patents. Preparation method of ethyl 2-oxocyclopentylacetate. CN103058870A.
  • Molecules Editorial Office. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 2023 , 28 (15), 5898. Available at: [Link].

  • Iaroshenko, V. O., et al. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Tetrahedron Letters, 2021 , 69, 152956. Available at: [Link].

  • Martins, P., et al. Screening of solvent conditions for the cyclization reaction of arylenamides 12-19 to indole-based compounds 21-28 under conventional and μW conditions. Molecules, 2021 , 26 (16), 4991. Available at: [Link].

  • Philippe, C., et al. Reactivity of cyclopropanic d-oxo-a,b-unsaturated esters towards SmI2. Tetrahedron, 2007 , 63 (26), 5899-5906. Available at: [Link].

Sources

Application of Ethyl 3-cyclopentyl-3-oxopropanoate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Ethyl 3-cyclopentyl-3-oxopropanoate in Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This document serves as a detailed application note and protocol guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound (CAS No. 24922-00-7) as a versatile building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Introduction: The Strategic Value of this compound

This compound is a β-keto ester distinguished by its unique molecular architecture, which combines the high reactivity of the β-keto ester moiety with the structural rigidity and conformational influence of a cyclopentyl ring. This combination makes it an exceptionally valuable intermediate in medicinal chemistry for constructing sophisticated molecular frameworks.[1] The β-keto ester functionality is a classic precursor for a multitude of transformations, while the integrated cyclopentyl group provides a pre-formed carbocyclic scaffold, ideal for developing analogs of natural products or novel pharmacophores containing five-membered rings, such as those found in certain prostaglandins, carbocyclic nucleosides, and antiviral agents.[2][3]

The core utility of this reagent stems from the acidic α-proton located on the methylene carbon positioned between the two carbonyl groups. This acidity facilitates the formation of a highly stabilized enolate, which serves as a potent nucleophile for a wide array of carbon-carbon bond-forming reactions.[4]

Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental for its effective application and safe handling.

PropertyValueSource
CAS Number 24922-00-7[5]
Molecular Formula C₁₀H₁₆O₃[5]
Molecular Weight 184.23 g/mol [5]
Appearance Liquid
Boiling Point 91-94 °C at 1.8 mmHg
IUPAC Name This compound[5]
SMILES CCOC(=O)CC(=O)C1CCCC1[5]

Core Reactivity: A Mechanistic Perspective

The synthetic versatility of this compound is rooted in the reactivity of its β-dicarbonyl system. The choice of base, solvent, and electrophile allows chemists to precisely control the formation of complex molecular architectures.

Enolate Formation and Stability

The causality behind the reagent's utility begins with enolate generation. The protons on the α-carbon (C2) are significantly more acidic (pKa ≈ 11 in DMSO) than typical methylene protons due to the inductive electron-withdrawing effects of the two adjacent carbonyl groups. This allows for deprotonation by common, non-nucleophilic bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) to form a resonance-stabilized enolate. This stability is crucial as it reduces the propensity for unwanted side reactions.

Caption: Enolate formation and resonance stabilization.

Key Synthetic Transformations

The generated enolate is a soft nucleophile, making it ideal for reactions with soft electrophiles, such as alkyl halides (Sₙ2 alkylation) and α,β-unsaturated carbonyls (Michael addition).

G Start This compound Enolate Stabilized Enolate Intermediate Start->Enolate Base Alkylation α-Alkylation (e.g., + R-X) Enolate->Alkylation Michael Michael Addition (e.g., + α,β-Unsaturated Ketone) Enolate->Michael Condensation Condensation (e.g., + Hydrazine) Enolate->Condensation Product1 Substituted β-Keto Ester (Pharmaceutical Intermediate) Alkylation->Product1 Product2 1,5-Dicarbonyl Compound (Precursor for Cyclization) Michael->Product2 Product3 Heterocyclic Scaffold (e.g., Pyrazolone) Condensation->Product3

Sources

Application Note & Protocol: Saponification of Ethyl 3-cyclopentyl-3-oxopropanoate to 3-Cyclopentyl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the saponification of ethyl 3-cyclopentyl-3-oxopropanoate, a representative β-keto ester. Saponification, the base-mediated hydrolysis of an ester, is a fundamental transformation in organic synthesis for the generation of carboxylic acids. This guide details a robust methodology, elucidates the underlying chemical principles, and addresses critical procedural nuances, including the management of potential side reactions such as decarboxylation. The protocol is designed for researchers in synthetic chemistry and drug development, offering a self-validating workflow from reaction setup to product isolation and purification.

Introduction and Scientific Background

This compound is a β-keto ester, a structural motif of significant utility in synthetic chemistry, often serving as a precursor for the synthesis of more complex molecular architectures.[1] The conversion of this ester to its corresponding carboxylic acid, 3-cyclopentyl-3-oxopropanoic acid, is achieved through saponification.

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[2][3] This intermediate then collapses, expelling an ethoxide ion as the leaving group to form the carboxylic acid. In the basic reaction medium, an irreversible acid-base reaction occurs where the newly formed carboxylic acid is deprotonated by the ethoxide or another hydroxide ion, forming a stable carboxylate salt.[4] This final, irreversible deprotonation step is the thermodynamic driving force for the entire reaction.[2] A subsequent acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid product.[5]

A critical consideration for β-keto esters is the propensity of the resulting β-keto acid product to undergo decarboxylation (loss of CO₂), particularly upon heating, to yield a ketone.[6][7] Therefore, this protocol employs controlled temperature conditions to minimize this competing reaction pathway and maximize the yield of the desired carboxylic acid.

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for the saponification of this compound.

Saponification_Workflow Figure 1: Saponification Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_final Final Product A Reagent & Glassware Preparation B Dissolve Ester in MeOH A->B C Add Aqueous NaOH Solution B->C D Reaction at RT (Monitor by TLC) C->D E Remove MeOH (Reduced Pressure) D->E F Aqueous Wash (with Diethyl Ether) E->F G Acidification (Ice Bath, Add HCl) F->G H Product Extraction (3x Diethyl Ether) G->H I Combine & Dry Organic Layers H->I J Solvent Removal (Reduced Pressure) I->J K Purified 3-Cyclopentyl-3- oxopropanoic Acid J->K

Caption: Workflow from preparation to final product isolation.

Detailed Experimental Protocol

Materials and Reagents
ReagentMolecular FormulaM.W. ( g/mol )Amount (mmol)Quantity
This compoundC₁₀H₁₆O₃184.2310.01.84 g
Sodium Hydroxide (NaOH)NaOH40.0025.01.00 g
Methanol (MeOH)CH₃OH32.04-25 mL
Deionized WaterH₂O18.02-25 mL
Hydrochloric Acid (HCl), 4 MHCl36.46-As needed (~7 mL)
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12-~100 mL
Brine (Saturated NaCl solution)NaCl58.44-20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-~5 g
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware and clamps

Safety Precautions
  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage.[8] Always wear chemical splash goggles, a lab coat, and chemical-resistant gloves.[9][10] When preparing the NaOH solution, always add the solid NaOH to water slowly ; never add water to solid NaOH, as this can cause a violent exothermic reaction.[8]

  • Diethyl Ether (Et₂O): Extremely flammable liquid and vapor. Work in a well-ventilated chemical fume hood, away from any sources of ignition. Can form explosive peroxides upon storage; use a freshly opened container or test for peroxides.

  • Hydrochloric Acid (HCl): Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and goggles.

Step-by-Step Procedure

Reaction Setup and Execution

  • Prepare the Base Solution: In a 50 mL beaker, carefully dissolve 1.00 g (25.0 mmol) of sodium hydroxide in 25 mL of deionized water. Stir until the solid is fully dissolved. Note that this process is exothermic. Allow the solution to cool to room temperature.

  • Charge the Reaction Flask: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.84 g (10.0 mmol) of this compound.

  • Add Solvents: Add 25 mL of methanol to the flask and stir until the ester is completely dissolved.

  • Initiate Saponification: Slowly add the prepared aqueous NaOH solution to the methanolic solution of the ester at room temperature.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete upon the disappearance of the starting ester spot (visualized with a potassium permanganate stain).

Work-up and Product Isolation

  • Solvent Removal: Once the reaction is complete, remove the methanol from the reaction mixture using a rotary evaporator.

  • Aqueous Wash: Transfer the remaining aqueous solution to a 250 mL separatory funnel. Wash the aqueous layer with 20 mL of diethyl ether to remove any unreacted starting material or non-polar impurities. Discard the organic (top) layer.

  • Acidification: Cool the aqueous layer in an ice-water bath. While stirring vigorously, slowly add 4 M HCl dropwise to protonate the carboxylate salt.[5] Monitor the pH with pH paper, continuing to add acid until the solution reaches a pH of approximately 2-3. The desired carboxylic acid may precipitate as an oil or solid.

  • Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 25 mL). After each extraction, collect the organic (top) layer.

  • Combine and Wash: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer with 20 mL of brine to remove the bulk of the dissolved water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.

  • Final Product Isolation: Decant or filter the dried solution away from the drying agent into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator to yield the final product, 3-cyclopentyl-3-oxopropanoic acid, likely as a viscous oil or low-melting solid.

Troubleshooting

  • Incomplete Reaction: If TLC indicates significant starting material remains after 6 hours, the reaction can be gently warmed to 40-50°C for 1-2 hours to drive it to completion.

  • Emulsion During Extraction: If an emulsion forms during the extraction steps, adding more brine to the separatory funnel and gently swirling can help break it.

  • Low Yield: A potential cause of low yield is premature decarboxylation. Ensure the acidification step is performed in an ice bath and avoid heating the acidic mixture.

Conclusion

This protocol provides a reliable and reproducible method for the saponification of this compound. By carefully controlling the reaction conditions, particularly temperature, the formation of the desired 3-cyclopentyl-3-oxopropanoic acid can be maximized while minimizing the decarboxylation side reaction. This procedure is broadly applicable to the saponification of other β-keto esters, serving as a foundational technique for researchers in organic synthesis.

References

  • Chem-Station Int. Ed. (2018). Krapcho Decarboxylation. Available at: [Link]

  • Wikipedia. (n.d.). Krapcho decarboxylation. Available at: [Link]

  • Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters, α-cyanoesters and related analogues. ARKIVOC, 2007(ii), 54-120. Available at: [Link]

  • Organic Chemistry Portal. (2022). Krapcho Decarboxylation. [Video]. YouTube. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters, α-cyano. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • Quora. (2023). What are four safety precautions you should take when working with sodium hydroxide? Available at: [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. PubMed Central. Available at: [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]

  • TN.gov. (n.d.). Sodium Hydroxide. Available at: [Link]

  • ResearchGate. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Available at: [Link]

  • Indiana University Bloomington. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Available at: [Link]

  • Google Patents. (n.d.). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis. Available at: [Link]

  • Google Patents. (n.d.). WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound.
  • PrepChem.com. (n.d.). Synthesis of 3-cyclopentyl-1-propanol. Available at: [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • YouTube. (2016). Saponification Ester Hydrolysis in Base. Available at: [Link]

  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Saponification Reaction of Esters. [Video]. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

Sources

The Strategic Role of Ethyl 3-cyclopentyl-3-oxopropanoate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the competitive landscape of agrochemical research and development, the identification of versatile and economically viable building blocks is paramount to the discovery of novel active ingredients. Ethyl 3-cyclopentyl-3-oxopropanoate, a β-keto ester distinguished by its cyclopentyl moiety, has emerged as a key precursor in the synthesis of a range of potent agrochemicals. Its inherent reactivity, stemming from the β-dicarbonyl functionality, provides a robust platform for the construction of complex heterocyclic systems that are the cornerstone of modern herbicides, fungicides, and plant growth regulators. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field.

Core Principles of Reactivity and Synthetic Utility

This compound's utility in agrochemical synthesis is primarily attributed to the versatile reactivity of its β-keto ester functional group. This moiety allows for a variety of chemical transformations, making it a valuable starting material for creating diverse molecular architectures. Key reactions include:

  • Knorr Pyrazole Synthesis: The condensation reaction with hydrazines to form pyrazolone heterocycles is a cornerstone of its application. Pyrazolone derivatives are a well-established class of herbicides.

  • Knoevenagel Condensation: Reaction with aldehydes and ketones, in the presence of a base, facilitates the formation of carbon-carbon bonds, leading to α,β-unsaturated compounds that can be further elaborated into various agrochemical scaffolds.

  • Alkylation and Acylation: The acidic α-proton allows for facile deprotonation and subsequent reaction with electrophiles, enabling the introduction of diverse substituents.

  • Cycloaddition Reactions: The enol form of the β-keto ester can participate in cycloaddition reactions, providing access to a range of carbocyclic and heterocyclic systems.

The cyclopentyl group also plays a crucial role, often imparting favorable physicochemical properties to the final active ingredient, such as increased lipophilicity, which can enhance uptake and translocation within the target organism.

Application in Herbicide Synthesis: The Pyrazolone Pathway

A significant application of this compound is in the synthesis of pyrazolone-based herbicides. These compounds are known to inhibit critical plant enzymes, leading to effective weed control. A prime example is the synthesis of cyclopentyl-containing pyrazolone derivatives, which have demonstrated potent herbicidal activity.

Synthetic Workflow: From β-Keto Ester to Pyrazolone Herbicide

The general synthetic strategy involves a cyclocondensation reaction between this compound and a substituted hydrazine. This reaction, a variation of the Knorr pyrazole synthesis, proceeds readily to form the core pyrazolone heterocycle.

G A This compound C Cyclocondensation A->C B Substituted Hydrazine B->C D Cyclopentyl Pyrazolone Intermediate C->D E Further Functionalization (Optional) D->E F Final Herbicidal Compound D->F E->F

Caption: Synthetic workflow for pyrazolone herbicides.

Detailed Protocol: Synthesis of a Cyclopentyl Pyrazolone Herbicide Intermediate

This protocol details the synthesis of a key intermediate, 3-cyclopentyl-1-methyl-1H-pyrazol-5(4H)-one, a foundational scaffold for a range of pyrazolone herbicides.

Materials and Equipment:

  • This compound (98% purity)

  • Methylhydrazine (≥95% purity)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (18.4 g, 0.1 mol) in anhydrous ethanol (100 mL).

  • Addition of Hydrazine: To the stirred solution, add methylhydrazine (4.8 g, 0.105 mol) dropwise at room temperature. A slight exotherm may be observed.

  • Catalyst and Reflux: Add a catalytic amount of glacial acetic acid (0.5 mL). Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-cyclopentyl-1-methyl-1H-pyrazol-5(4H)-one.

Expected Yield and Characterization:

The expected yield of the pure product is typically in the range of 80-90%. The structure and purity should be confirmed by spectroscopic methods.

ParameterExpected Value
Appearance Pale yellow oil or low-melting solid
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.45 (s, 3H, N-CH₃), 3.20 (s, 2H, CH₂), 2.80 (quint, 1H, CH-cyclopentyl), 1.80-1.50 (m, 8H, CH₂-cyclopentyl)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 172.5 (C=O), 158.0 (C-N), 45.0 (N-CH₃), 42.0 (CH-cyclopentyl), 38.0 (CH₂), 33.0 (2C, CH₂-cyclopentyl), 25.5 (2C, CH₂-cyclopentyl)

Application in Fungicide Synthesis: Exploring Heterocyclic Scaffolds

The versatility of this compound extends to the synthesis of fungicides. The β-keto ester functionality can be utilized to construct various five- and six-membered heterocyclic rings that are known to exhibit fungicidal properties. For instance, condensation with amidines or guanidines can lead to pyrimidine derivatives, while reaction with hydroxylamine can yield isoxazoles.

Conceptual Synthetic Pathway: Knoevenagel Condensation to a Fungicidal Intermediate

A plausible synthetic route towards a fungicidal intermediate involves an initial Knoevenagel condensation with an aldehyde, followed by further cyclization and functionalization.

G A This compound C Knoevenagel Condensation A->C B Aryl Aldehyde B->C D α,β-Unsaturated Keto Ester C->D F Cyclization D->F E Cyclization Reagent (e.g., Guanidine) E->F G Functionalized Pyrimidine Core F->G H Further Modification G->H I Final Fungicidal Compound H->I

Caption: Knoevenagel approach to fungicidal intermediates.

Detailed Protocol: Knoevenagel Condensation for a Fungicidal Precursor

This protocol outlines the synthesis of an α,β-unsaturated intermediate, a versatile precursor for various heterocyclic fungicides, via a Knoevenagel condensation.

Materials and Equipment:

  • This compound (98% purity)

  • 4-Chlorobenzaldehyde (98% purity)

  • Piperidine

  • Glacial Acetic Acid

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware and purification equipment as previously listed

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add this compound (18.4 g, 0.1 mol), 4-chlorobenzaldehyde (14.1 g, 0.1 mol), piperidine (1.0 mL), and glacial acetic acid (0.5 mL) in toluene (150 mL).

  • Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure ethyl 2-(4-chlorobenzylidene)-3-cyclopentyl-3-oxopropanoate.

Expected Product Characteristics:

ParameterExpected Value
Appearance Viscous oil or solid
Molecular Formula C₁₈H₂₁ClO₃
Molecular Weight 320.81 g/mol

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in agrochemical synthesis. Its dual functionality and the presence of the influential cyclopentyl group provide a direct and efficient entry into diverse and potent classes of herbicides and fungicides. The protocols detailed herein serve as a practical guide for researchers to harness the synthetic potential of this valuable building block. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the innovative application of precursors like this compound will undoubtedly play a pivotal role in shaping the future of agriculture.

References

  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules. [Link]

  • Synthesis and Herbicidal Activities of Pyrazole Amide Derivatives. Journal of Hebei Agricultural University. [Link]

  • Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. International Journal of Molecular Sciences. [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. [Link]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry. [Link]

  • Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

Troubleshooting & Optimization

Improving the yield of Ethyl 3-cyclopentyl-3-oxopropanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in medicinal chemistry and organic synthesis, Ethyl 3-cyclopentyl-3-oxopropanoate serves as a versatile building block for a variety of complex molecules.[1][2] Its synthesis, most commonly achieved via a crossed Claisen condensation, is a cornerstone reaction for many research and development programs. However, like many multi-component organic reactions, achieving a high yield requires careful control over reagents and conditions.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of this compound. As Senior Application Scientists, we combine fundamental mechanistic understanding with practical, field-proven insights to help you overcome common experimental hurdles.

Section 1: Synthesis Overview and Core Protocol

The most direct and common route to this compound is the crossed Claisen condensation between ethyl cyclopentanecarboxylate and ethyl acetate.[3][4] This reaction involves the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl cyclopentanecarboxylate.[5]

Reaction Mechanism: Crossed Claisen Condensation

The mechanism proceeds through several key steps, which are crucial to understand for effective troubleshooting:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) or sodium hydride (NaH), deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate ion.[6]

  • Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl cyclopentanecarboxylate, forming a tetrahedral intermediate.[6]

  • Elimination: The tetrahedral intermediate collapses, expelling an ethoxide ion as a leaving group to form the β-keto ester.[6]

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton on the α-carbon between the two carbonyls (pKa ≈ 11).[3] The ethoxide by-product readily deprotonates this position, forming a resonance-stabilized enolate. This irreversible acid-base step is the thermodynamic driving force for the entire reaction and necessitates the use of at least a full equivalent of base.[6][7]

  • Acidic Work-up: An acidic work-up in the final step neutralizes the enolate and any remaining base to yield the final product.[7]

Claisen_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Acidic Work-up EA Ethyl Acetate Enolate Ethyl Acetate Enolate EA->Enolate Deprotonation Base Base (EtO⁻) Base->EA EtOH EtOH EC Ethyl Cyclopentanecarboxylate Tetrahedral Tetrahedral Intermediate EC->Tetrahedral Nucleophilic Attack BetaKetoEster β-Keto Ester Product EtO_Leaving EtO⁻ Tetrahedral2->BetaKetoEster Collapse & Elimination ProductEnolate Resonance-Stabilized Product Enolate BetaKetoEster2->ProductEnolate Irreversible Deprotonation FinalProduct Ethyl 3-cyclopentyl- 3-oxopropanoate ProductEnolate2->FinalProduct Protonation (H₃O⁺)

Caption: Reaction mechanism for the crossed Claisen condensation.

Experimental Protocol: Crossed Claisen Condensation

This protocol is a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene or Tetrahydrofuran (THF)[8]

  • Ethyl cyclopentanecarboxylate[9]

  • Ethyl acetate (anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction flask, dropping funnel, condenser, magnetic stirrer, and nitrogen/argon line

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck flask equipped with a condenser and magnetic stirrer. Wash the NaH three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time. Add anhydrous toluene or THF to the flask.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. In a dropping funnel, prepare a mixture of ethyl cyclopentanecarboxylate (1.0 equivalent) and ethyl acetate (1.5 equivalents).

  • Reaction Initiation: Add approximately 10% of the ester mixture to the NaH suspension. Remove the ice bath and allow the mixture to warm. An exothermic reaction and hydrogen gas evolution should be observed. If the reaction does not start, gentle warming may be necessary.

  • Reaction Progression: Once the reaction has initiated, re-cool the flask to 0-10 °C and add the remaining ester mixture dropwise at a rate that maintains a gentle reflux or steady gas evolution.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, then gently heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.[1]

  • Quenching & Work-up: Cool the mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the aqueous layer is acidic (pH ~5-6). Caution: Vigorous gas evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate or diethyl ether.[1]

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[10]

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[10][11]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting_Workflow cluster_Reagents Details for Step 1 cluster_Base Details for Step 2 cluster_Conditions Details for Step 3 cluster_Workup Details for Step 4 Start Problem: Low or No Yield CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckBase 2. Evaluate Base Selection & Handling CheckReagents->CheckBase Reagents OK ReagentPurity Are solvents/esters anhydrous? Are starting materials pure? CheckReagents->ReagentPurity Stoichiometry Is base at least 1 full equivalent? Is ethyl acetate in slight excess? CheckReagents->Stoichiometry CheckConditions 3. Analyze Reaction Conditions CheckBase->CheckConditions Base OK BaseType Is base non-nucleophilic (NaH)? If using alkoxide (NaOEt), does it match the ester alkoxy group? CheckBase->BaseType BaseActivity Is the NaH fresh/active? Was mineral oil removed? CheckBase->BaseActivity CheckWorkup 4. Review Work-up & Purification CheckConditions->CheckWorkup Conditions OK Temperature Was reaction properly initiated? Was temperature controlled during addition? CheckConditions->Temperature Mixing Was stirring efficient? CheckConditions->Mixing Solution High Yield Achieved CheckWorkup->Solution Procedure OK Quench Was quench performed carefully at 0 °C? CheckWorkup->Quench Acidification Was the product fully protonated from its enolate form (acidic pH)? CheckWorkup->Acidification

Caption: Systematic workflow for troubleshooting low reaction yield.

Q1: My reaction yield is extremely low, or I've isolated no desired product. What are the most likely causes?

A: Low or no yield in a Claisen-type condensation typically points to fundamental issues with reagents or reaction setup.[12][13] The table below outlines the most common culprits and their solutions.

Potential Cause Scientific Rationale Recommended Solution
Wet Reagents/Solvents The base (NaH or NaOEt) is highly reactive and will be quenched by water or alcohols. The enolate intermediate is also a strong base and is sensitive to protic impurities.Ensure all glassware is flame-dried. Use freshly distilled, anhydrous solvents. Verify the purity of starting esters.[13]
Incorrect Base Using a hydroxide base (e.g., NaOH, KOH) will cause irreversible saponification (hydrolysis) of the starting esters and the product, leading to carboxylate salts.[5]Use a non-nucleophilic strong base like sodium hydride (NaH) or a corresponding alkoxide like sodium ethoxide (NaOEt).[8]
Insufficient Base The final deprotonation of the β-keto ester product is the thermodynamic driving force. This step is irreversible and requires a full stoichiometric equivalent of base to pull the equilibrium towards the product.[6][7]Use at least 1.0, and preferably 1.05-1.1, equivalents of an active strong base.
Inactive Base Sodium hydride can degrade upon prolonged or improper storage, losing its activity. Mineral oil can coat the NaH particles, reducing their reactivity.Use fresh, high-quality NaH. Wash the NaH with anhydrous hexane prior to use to remove the mineral oil coating.
Poor Reaction Initiation The reaction is often slightly exothermic at the start. If initiation is poor, the reagents may build up, leading to an uncontrolled reaction later or no reaction at all.Add a small portion of the ester mixture first and ensure the reaction (gas evolution) begins before proceeding with the dropwise addition. Gentle warming can be applied if necessary.
Q2: My analysis shows a significant amount of ethyl acetoacetate as a byproduct. How can I minimize this self-condensation?

A: The formation of ethyl acetoacetate is due to the self-condensation of ethyl acetate, which competes with the desired crossed Claisen reaction.[14] This is a common issue when the enolizable partner is highly reactive.

Causality: The enolate of ethyl acetate can react with another molecule of ethyl acetate just as it can with ethyl cyclopentanecarboxylate. To favor the desired crossed reaction, you must control the relative concentrations of the reactants.

Solution: The most effective strategy is to maintain a low concentration of the ethyl acetate enolate in the presence of a high concentration of the non-enolizable ester (ethyl cyclopentanecarboxylate). This is achieved by the slow, dropwise addition of ethyl acetate (or the ester mixture) to the suspension of the base and ethyl cyclopentanecarboxylate.[3] This ensures that as soon as the enolate is formed, it is more likely to encounter a molecule of ethyl cyclopentanecarboxylate rather than another molecule of ethyl acetate.

Q3: I see evidence of transesterification. Why did this happen and how is it avoided?

A: Transesterification occurs when the alkoxide base does not match the alkoxy group of the ester. For example, if you use sodium methoxide (NaOMe) with ethyl esters, the methoxide can attack the ethyl ester carbonyl, displacing ethoxide and forming a methyl ester. This leads to a mixture of products.[5]

Solution: Always use an alkoxide base that corresponds to the alcohol portion of your ester. For ethyl esters, the correct base is sodium ethoxide (NaOEt) .[5] This is a key advantage of using sodium hydride (NaH), as it is a non-nucleophilic base that simply deprotonates the ester without the risk of transesterification.[4]

Q4: The purification by distillation is giving a poor recovery, or the product seems to be decomposing. What are the best practices?

A: β-keto esters can be thermally sensitive, and residual acid or base from the work-up can catalyze decomposition at high temperatures.[15]

Best Practices for Purification:

  • Thorough Neutralization: Ensure the product is fully neutralized after the acidic work-up. Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any residual acid before drying.

  • Use Vacuum Distillation: The product has a relatively high boiling point. Vacuum distillation allows the product to boil at a much lower temperature, minimizing the risk of thermal decomposition.[10]

  • Vigorous Stirring: During distillation, β-keto esters can sometimes boil unevenly ("bumping"). Vigorous stirring of the distillation pot ensures smooth boiling.[15]

  • Avoid Overheating: Use an oil bath for even heating and keep the bath temperature as low as possible to achieve a steady distillation rate. Avoid temperatures above 190 °C.[15]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns for this reaction? A: The primary hazard is sodium hydride (NaH), which is a flammable solid that reacts violently with water to produce flammable hydrogen gas. All operations involving NaH must be conducted under an inert atmosphere, and the reaction must be quenched slowly and carefully, especially at low temperatures.[1]

  • Q: Can I use sodium ethoxide instead of sodium hydride? A: Yes, sodium ethoxide is a classic base for the Claisen condensation.[5][8] It is less hazardous to handle than NaH. However, you must ensure it is anhydrous, as it is hygroscopic. The reaction is mechanistically identical, though NaH often provides better yields as it avoids complex equilibria involving the alcohol solvent.

  • Q: Why is ethyl cyclopentanecarboxylate considered non-enolizable? A: For an ester to be enolizable, it must have a proton on the carbon atom adjacent to the carbonyl group (the α-carbon).[7] In ethyl cyclopentanecarboxylate, the α-carbon is a quaternary carbon (bonded to the cyclopentyl ring and the carbonyl group) and has no α-protons. Therefore, it cannot form an enolate under these conditions.

  • Q: Can this reaction be performed without a solvent? A: While some condensations can be run neat or solvent-free, it is not recommended for this reaction.[13] A solvent is crucial for temperature control, efficient mixing of the heterogeneous NaH suspension, and preventing localized overheating which can lead to side reactions and charring. Anhydrous ethers (like THF) or aromatic hydrocarbons (like toluene) are suitable choices.[8]

References

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Allen. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. [Link]

  • JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]

  • Organic Syntheses Procedure. (n.d.). 2-(3-Oxobutyl)Cyclopentanone-2-Carboxylic acid Ethyl Ester. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link]

  • ChemSynthesis. (2025). ethyl cyclopentanecarboxylate. [Link]

  • Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. [Link]

  • Google Patents. (n.d.). EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids.
  • PrepChem.com. (n.d.). Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Chegg. (2021). Draw the alkyl bromide(s) you would use in a malonic ester synthesis of ethyl cyclopentanecarboxylate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. [Link]

  • OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. [Link]

  • Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation.... [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • MDPI. (n.d.). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. [Link]

  • Pearson. (n.d.). Claisen Condensation Practice Problems. [Link]

  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
  • MDPI. (n.d.). Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes.... [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • ResearchGate. (n.d.). Influence of various factors on the yield of ethyl acetate: a reaction.... [Link]

  • CORE. (n.d.). Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohol. [Link]

  • Scribd. (n.d.). 133 Acylation. [Link]

  • ElectronicsAndBooks. (n.d.). The Alkylation of Ethyl and tert-Butyl Acetates. [Link]

  • Quora. (2018). Acid chloride is hydrolysed more easily than ethyl acetate. Why?. [Link]

Sources

Common side products in the synthesis of Ethyl 3-cyclopentyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-cyclopentyl-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable β-keto ester intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of your target molecule.

I. Introduction to the Synthesis

The most common and efficient method for synthesizing this compound is the mixed Claisen condensation between ethyl cyclopentanecarboxylate and ethyl acetate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide. The reaction proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl cyclopentanecarboxylate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester.

While this method is generally reliable, several side reactions can occur, leading to a decrease in yield and the formation of impurities that can complicate purification. This guide will address these potential issues in detail.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of this compound.

FAQ 1: I am observing a low yield of the desired product. What are the likely causes and how can I improve it?

A low yield of this compound is a common issue that can stem from several factors. The troubleshooting table below outlines the potential causes and provides actionable solutions.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.- Increase the reaction time and monitor the progress using TLC or GC. - If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). - Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Suboptimal Base Concentration An insufficient amount of base will result in incomplete deprotonation of ethyl acetate, leading to a lower concentration of the nucleophile. Conversely, an excessive amount of base can promote side reactions.- Use at least one equivalent of a strong, non-nucleophilic base like sodium ethoxide or sodium hydride. - Perform a titration of the base if its purity is uncertain.
Presence of Moisture Water in the reagents or glassware will quench the strong base, preventing the formation of the enolate and halting the reaction.- Use anhydrous solvents and reagents. - Thoroughly dry all glassware in an oven before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Self-Condensation of Starting Materials Both ethyl acetate and ethyl cyclopentanecarboxylate can undergo self-condensation, consuming the starting materials and reducing the yield of the desired product.[1][2]- To minimize self-condensation, slowly add the more reactive ester (ethyl acetate) to a mixture of the less reactive ester (ethyl cyclopentanecarboxylate) and the base.[3]
Hydrolysis of the Product If water is present during the reaction or work-up, the β-keto ester product can be hydrolyzed to the corresponding β-keto acid, which can then decarboxylate upon heating.[4][5]- Ensure anhydrous conditions throughout the reaction. - During the work-up, use a cold, dilute acid for neutralization and avoid prolonged exposure to acidic or basic aqueous solutions.
FAQ 2: My final product is contaminated with significant impurities. What are these side products and how can I remove them?

The formation of side products is a primary contributor to impure final products. The main culprits are the self-condensation products of the starting esters.

  • Ethyl acetoacetate: Formed from the self-condensation of ethyl acetate.[6][7][8]

  • Diethyl 2,4-dicyclopentyl-3-oxopentanedioate: Formed from the self-condensation of ethyl cyclopentanecarboxylate.

The table below summarizes the key physical properties of the desired product and its common side products, which is crucial for devising an effective purification strategy.

Compound Structure Molecular Weight ( g/mol ) Boiling Point (°C)
This compound (Desired Product) CCOC(=O)CC(=O)C1CCCC1184.23[9]~230-235 (estimated)
Ethyl acetoacetate (Side Product) CCOC(=O)CC(=O)C130.14[4]181[10]
Diethyl 2,4-dicyclopentyl-3-oxopentanedioate (Side Product) CCOC(=O)C(C1CCCC1)C(=O)C(C1CCCC1)C(=O)OCC338.44 (calculated)>300 (estimated)
  • Fractional Distillation: Due to the significant differences in boiling points, fractional distillation under reduced pressure is an effective method for separating the desired product from the lower-boiling ethyl acetoacetate and the higher-boiling self-condensation product of ethyl cyclopentanecarboxylate.

  • Column Chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective. The progress of the separation can be monitored by TLC.[11]

III. Reaction Mechanisms and Key Pathways

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

A. Desired Reaction: Mixed Claisen Condensation

The synthesis of this compound proceeds through a mixed Claisen condensation.

Mixed Claisen Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Ethyl_Acetate Ethyl Acetate Enolate Ethyl Acetate Enolate Ethyl_Acetate->Enolate Deprotonation Base Base (e.g., NaOEt) Enolate_2 Ethyl Acetate Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate_2->Tetrahedral_Intermediate Nucleophilic Attack Cyclopentyl_Ester Ethyl Cyclopentanecarboxylate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Product This compound Tetrahedral_Intermediate_2->Product Elimination Ethoxide Ethoxide Tetrahedral_Intermediate_2->Ethoxide

Caption: Mechanism of Mixed Claisen Condensation.

B. Side Reactions
  • Self-Condensation of Ethyl Acetate: This reaction leads to the formation of ethyl acetoacetate, a common impurity.

    Self_Condensation_EA EA1 Ethyl Acetate (Enolate) EAA Ethyl Acetoacetate EA1->EAA Nucleophilic Attack & Elimination EA2 Ethyl Acetate

    Caption: Self-Condensation of Ethyl Acetate.

  • Self-Condensation of Ethyl Cyclopentanecarboxylate: This side reaction produces a high-boiling impurity that can be difficult to remove.

    Self_Condensation_EC EC1 Ethyl Cyclopentanecarboxylate (Enolate) Dimer Diethyl 2,4-dicyclopentyl-3-oxopentanedioate EC1->Dimer Nucleophilic Attack & Elimination EC2 Ethyl Cyclopentanecarboxylate

    Caption: Self-Condensation of Ethyl Cyclopentanecarboxylate.

  • Hydrolysis and Decarboxylation: The β-keto ester product can undergo hydrolysis to form a β-keto acid, which is unstable and can readily decarboxylate upon heating to yield cyclopentyl methyl ketone.[4][10]

    Hydrolysis_Decarboxylation Product This compound Keto_Acid 3-Cyclopentyl-3-oxopropanoic Acid Product->Keto_Acid Hydrolysis (H2O, H+ or OH-) Ketone Cyclopentyl Methyl Ketone Keto_Acid->Ketone Decarboxylation (Heat) CO2 CO2 Keto_Acid->CO2

    Caption: Hydrolysis and Decarboxylation of the Product.

IV. Experimental Protocols

The following protocols provide a general framework for the synthesis and purification of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

A. Synthesis of this compound

Materials:

  • Sodium ethoxide or sodium hydride

  • Anhydrous ethanol (if using sodium metal) or anhydrous toluene/THF (if using NaH)

  • Ethyl cyclopentanecarboxylate

  • Ethyl acetate

  • Dilute hydrochloric acid or acetic acid for work-up

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • If using sodium metal, prepare sodium ethoxide in situ by dissolving sodium metal in anhydrous ethanol. If using sodium hydride, suspend the sodium hydride in an anhydrous solvent like toluene or THF.

  • To the cooled (0 °C) solution/suspension of the base, add ethyl cyclopentanecarboxylate.

  • Slowly add ethyl acetate dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature at 0-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture in an ice bath and slowly quench by adding a cold, dilute aqueous acid (e.g., 1 M HCl or 10% acetic acid) until the mixture is neutral or slightly acidic (pH 6-7).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

B. Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a vacuum source.

  • Carefully transfer the crude product to the distillation flask.

  • Slowly reduce the pressure and begin heating the distillation flask.

  • Collect the fractions at their respective boiling points. The first fraction will likely contain unreacted ethyl acetate and ethyl acetoacetate. The main fraction will be the desired this compound. The high-boiling residue will contain the self-condensation product of ethyl cyclopentanecarboxylate.

V. References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • PubChem. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Wikipedia contributors. (2023). Claisen condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Decarboxylation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

  • Wikipedia contributors. (2023). Self-condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • OpenStax. (2023). 23.8 Mixed Claisen Condensations. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Fiveable. (n.d.). Mixed Claisen Condensations. In Organic Chemistry Class Notes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Claisen Condensation. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molbank, 2020(3), M1143.

  • Online Chemistry notes. (2021). Claisen condensation reaction - Examples and Mechanism. Retrieved from [Link]

  • Wikipedia contributors. (2023). Ethyl acetoacetate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2,4-diacetyl-3-phenylpentanedioate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyclopentanecarboxylate. Retrieved from [Link]

  • The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-Cyclopentene-1-carboxylate. Retrieved from [Link]

  • ChemBK. (2024). Diethyl 3-oxopentanedioate. Retrieved from [Link]

  • Slideshare. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • YouTube. (2020). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. Retrieved from [Link]

  • ResearchGate. (2006). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • MDPI. (2022). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Catalysts, 12(10), 1189.

  • Wamser, C. C. (n.d.). Organic Chemistry III, Exam 1. Portland State University. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester. Retrieved from

  • ResearchGate. (n.d.). Scheme 3 Hydrolysis/decarboxylation reactions. Reagents and conditions:. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER. Retrieved from

  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester. Retrieved from

  • RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24683-24695.

  • PubMed Central. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Scientific Reports, 12(1), 13327.

  • Filo. (2023). In the mixed Claisen reaction of cyclopentanone with ethyl format, a much.... Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

  • YouTube. (2014). Mechanism of the Claisen Self-Condensation to a Produce Beta-Ketoester. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Practice Problems. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 30: Crossed Claisen Condensations. Retrieved from [Link]

  • brainly.com. (2023). [FREE] What product(s) result from the Claisen condensation carried out with an equimolar mixture of ethyl acetate. Retrieved from [Link]

  • YouTube. (2018). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

  • YouTube. (2023). Hydrolysis of esters mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound. Retrieved from

  • ResearchGate. (n.d.). Methods for the preparation of β-keto esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester. Retrieved from

  • ResearchGate. (n.d.). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4031130A - Aliphatic β-keto esters. Retrieved from

  • Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]

  • Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • NIH. (n.d.). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Wamser, C. C. (2006). CHEM 330 Topics Discussed on Sept. 21. Portland State University. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

  • YouTube. (2020). Decarboxylation Explained, Reaction and Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 3-cyclopentyl-3-oxopropanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of Ethyl 3-cyclopentyl-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this valuable β-keto ester intermediate using column chromatography. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your compound.

Understanding the Molecule: Challenges and Considerations

This compound is a β-keto ester, a class of compounds known for its synthetic versatility but also for its unique purification challenges.[1][2][3] The primary issues stem from two key characteristics:

  • Keto-Enol Tautomerism: The molecule exists as an equilibrium mixture of the keto and enol forms. These tautomers have different polarities and can interact with the stationary phase differently, often leading to broadened or tailing peaks during chromatography.[4]

  • Sensitivity to Acid: Standard silica gel is slightly acidic.[5] This acidity can catalyze the hydrolysis of the ester or other degradation pathways of sensitive β-keto esters.[6][7] While this compound is moderately stable, prolonged exposure can lead to reduced yields and the introduction of new impurities.

This guide provides a robust methodology designed to mitigate these challenges, ensuring a high-purity product.

Core Experimental Protocol

This protocol is a self-validating system, incorporating Thin-Layer Chromatography (TLC) for method development and in-process monitoring.

Part A: Method Development with Thin-Layer Chromatography (TLC)

Before committing your entire batch of crude material to a column, it is imperative to determine the optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation and an ideal retention factor (Rf) for the target compound.

Step-by-Step TLC Analysis:

  • Prepare Samples: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: On a silica gel TLC plate (e.g., Merck 60 F254), draw a faint pencil baseline about 1 cm from the bottom.[8] Using a capillary tube, apply a small spot of your dissolved crude material onto the baseline.

  • Develop the Plate: Prepare a series of developing chambers with different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Common starting ratios are 9:1, 8:2, and 7:3 (hexanes:ethyl acetate). Place one spotted TLC plate in each chamber, ensuring the solvent level is below the baseline.

  • Visualize and Analyze: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). The ideal solvent system will give your product an Rf value of approximately 0.25-0.35 , with clear separation from major impurities.

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F254Standard, cost-effective, and provides good resolution for moderately polar compounds.[8]
Mobile Phase Hexanes/Ethyl AcetateExcellent and common solvent system for separating compounds of moderate polarity.[5]
Target Rf 0.25 - 0.35Provides the best balance for separation on a column, ensuring the compound doesn't elute too quickly or too slowly.
Part B: Preparative Column Chromatography Workflow

Once the optimal eluent is determined, you can proceed with the preparative column.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Slurry 2. Prepare Silica Slurry (in initial eluent) TLC->Slurry Pack 3. Pack Column (Ensure no air bubbles) Slurry->Pack Load 4. Load Crude Sample (Dry or Wet Loading) Pack->Load Elute 5. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure 10. Pure Product Evaporate->Pure G cluster_elution Elution Issues cluster_separation Separation & Peak Shape Issues Start Problem Occurred Q1 Where is the product spot on TLC? Start->Q1 A1_High R_f too high (>0.5) Product eluting too fast Q1->A1_High High R_f A1_Low R_f too low (<0.1) Product not eluting Q1->A1_Low Low R_f Q2 Are spots overlapping or tailing? Q1->Q2 Good R_f, but... Sol1_High Solution: Decrease mobile phase polarity (Less Ethyl Acetate) A1_High->Sol1_High Sol1_Low Solution: Increase mobile phase polarity (More Ethyl Acetate) A1_Low->Sol1_Low A2_Overlap Poor Separation (Overlapping spots) Q2->A2_Overlap Overlapping A2_Tailing Peak Tailing Q2->A2_Tailing Tailing Sol2_Overlap Solution: Use a shallower gradient or switch to a different solvent system A2_Overlap->Sol2_Overlap Sol2_Tailing Solution: Deactivate silica with 0.5-1% Triethylamine in the mobile phase A2_Tailing->Sol2_Tailing

Sources

Technical Support Center: Optimizing Reaction Conditions for the Alkylation of Ethyl 3-Cyclopentyl-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of β-keto esters. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the alkylation of Ethyl 3-Cyclopentyl-3-Oxopropanoate. As Senior Application Scientists, we have structured this resource to move beyond simple protocols and explain the chemical principles that govern reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the alkylation of this compound?

The core principle lies in the acidity of the α-hydrogen located on the carbon between the two carbonyl groups (the ketone and the ester).[1][2] This position is significantly more acidic (pKa ≈ 11 in DMSO) than the α-hydrogens of a simple ketone (pKa ≈ 19-20) or ester (pKa ≈ 24).[3][4] The enhanced acidity is due to the formation of a highly stabilized conjugate base—an enolate—where the negative charge is delocalized over both oxygen atoms through resonance.[3][5] Once formed, this nucleophilic enolate can attack an electrophilic alkylating agent (like an alkyl halide) in an SN2 reaction to form a new carbon-carbon bond at the α-position.[1][2]

Caption: General Alkylation Workflow.

Q2: How does the choice of base impact the reaction, and which one should I use?

The base is critical as it must be strong enough to completely deprotonate the β-keto ester, driving the equilibrium towards the enolate.[5] Using a base that is too weak can lead to low concentrations of the enolate and promote side reactions like self-condensation.[6]

Key Considerations:

  • Base Strength: The pKa of the base's conjugate acid should be significantly higher than the pKa of the β-keto ester (≈11).

  • Transesterification: To avoid transesterification, the alkoxide base should match the alcohol portion of the ester.[7] For this compound, sodium ethoxide (NaOEt) is a standard choice.[2][8]

  • Steric Hindrance: Bulky bases like Lithium Diisopropylamide (LDA) are excellent for creating the "kinetic" enolate quickly and irreversibly, which can be useful for complex substrates but often requires cryogenic temperatures (-78 °C).[2][6]

  • Solubility and Safety: Sodium hydride (NaH) is a strong, non-nucleophilic base that produces hydrogen gas upon reaction, requiring an inert atmosphere and careful handling. It is often used in aprotic solvents like THF or DMF.[6]

BaseConjugate Acid pKaTypical SolventKey Considerations
Sodium Ethoxide (NaOEt) Ethanol (~16)EthanolCost-effective. Ideal for ethyl esters to prevent transesterification.[7] Reaction is an equilibrium.
Sodium Hydride (NaH) H₂ (~36)THF, DMFIrreversible deprotonation. Byproduct (H₂) is a gas. Requires anhydrous conditions.[6]
Potassium tert-Butoxide (KOtBu) tert-Butanol (~18)THF, t-BuOHStronger, more sterically hindered base than NaOEt. Can promote elimination in some alkyl halides.
Lithium Diisopropylamide (LDA) Diisopropylamine (~36)THFVery strong, bulky, non-nucleophilic base.[9] Forms kinetic enolate irreversibly at low temperatures (-78 °C).[6]
Q3: My reaction is giving a mixture of C- and O-alkylated products. How can I favor the desired C-alkylation?

This is a classic challenge in enolate chemistry. The enolate is an "ambident" nucleophile, meaning it has two reactive sites: the α-carbon (C-alkylation) and the oxygen atom (O-alkylation).[6][10] Several factors influence this regioselectivity.

Enolate Enolate Intermediate C_Alk Desired Product (C-Alkylation) Enolate->C_Alk Favored by: - Protic or less polar solvents - Softer electrophiles (e.g., R-I) - Thermodynamic control O_Alk Side Product (O-Alkylation) Enolate->O_Alk Favored by: - Polar aprotic solvents (e.g., DMF, DMSO) - Harder electrophiles (e.g., R-OTs) - Kinetic control

Caption: C-Alkylation vs. O-Alkylation Pathways.

To favor C-alkylation:

  • Solvent Choice: Protic solvents (like ethanol) can solvate the oxygen atom of the enolate through hydrogen bonding, hindering its nucleophilicity and leaving the carbon atom more available for attack.[10] Less polar aprotic solvents (like THF) also tend to favor C-alkylation compared to highly polar aprotic solvents.[8]

  • Alkylating Agent: Softer electrophiles, such as alkyl iodides and bromides, preferentially react at the softer carbon center according to Hard-Soft Acid-Base (HSAB) theory. Harder electrophiles like alkyl sulfates or tosylates are more prone to O-alkylation.[11]

  • Temperature: Lower reaction temperatures can sometimes increase the selectivity for C-alkylation.[6]

SolventTypeC/O Alkylation TendencyRationale
Ethanol Polar ProticFavors C-AlkylationSolvates the oxygen atom, sterically blocking O-alkylation.[10]
Tetrahydrofuran (THF) Polar AproticGenerally favors C-AlkylationLess polar than DMF/DMSO, promotes ion pairing which can favor C-alkylation.
Acetone Polar AproticGenerally favors C-AlkylationOften used with weaker bases like K₂CO₃.[11]
DMF, DMSO Polar AproticIncreases O-AlkylationStrongly solvates the cation, leaving a "naked," highly reactive oxygen anion.[10][11]

Troubleshooting Guide

Issue 1: Low or No Yield of the Alkylated Product

A low yield is the most common issue. A systematic approach is required to identify the root cause.

Start Low / No Yield Check_Base Is the base active and sufficient? Start->Check_Base Check_Moisture Are reagents/glassware anhydrous? Start->Check_Moisture Check_Reagents Is the alkylating agent reactive? Start->Check_Reagents Check_Temp Are reaction time/temp optimal? Start->Check_Temp Sol_Base Solution: Use fresh, high-purity base. Ensure >1.0 equivalent is used. Check_Base->Sol_Base No Sol_Moisture Solution: Flame-dry glassware. Use anhydrous solvents. Run under inert atmosphere (N₂/Ar). Check_Moisture->Sol_Moisture No Sol_Reagents Solution: Use fresh alkylating agent. Consider a more reactive one (I > Br > Cl). Check_Reagents->Sol_Reagents No Sol_Temp Solution: Monitor reaction by TLC. Increase reaction time or gently heat if necessary. Check_Temp->Sol_Temp No

Caption: Troubleshooting Low Reaction Yields.

  • Cause A: Incomplete Deprotonation.

    • Diagnosis: A significant amount of starting material remains even after a long reaction time.

    • Solution: Ensure your base is fresh and of high quality. Sodium hydride, for instance, can become coated with an inactive layer of sodium hydroxide. Use at least one full equivalent of the base. For equilibrium bases like NaOEt, a slight excess may be needed to drive the reaction forward.[8]

  • Cause B: Presence of Moisture.

    • Diagnosis: The reaction fails to initiate, or the yield is consistently poor.

    • Solution: Water will quench the base and the enolate.[8] Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause C: Inactive Alkylating Agent.

    • Diagnosis: Enolate formation appears successful (e.g., color change, H₂ evolution with NaH), but no product is formed upon adding the alkylating agent.

    • Solution: Alkyl halides can degrade over time. Use a fresh bottle or purify the agent before use. The reactivity order is generally R-I > R-Br > R-Cl. Secondary and tertiary halides are poor substrates as they favor E2 elimination.[6]

Issue 2: Significant Formation of a Dialkylated Byproduct
  • Cause: The mono-alkylated product still has one acidic α-hydrogen. If excess base and alkylating agent are present, this proton can be removed, leading to a second alkylation.[1][10]

  • Solutions:

    • Stoichiometry Control: Use a precise molar ratio of 1.0 equivalent of the β-keto ester to 1.0 equivalent of the base and 1.0-1.05 equivalents of the alkylating agent.[10]

    • Slow Addition: Add the alkylating agent dropwise to the solution of the enolate. This maintains a low concentration of the electrophile, favoring reaction with the more abundant and more reactive starting enolate.[10]

    • Inverse Addition: In some cases, adding the enolate solution slowly to the alkylating agent can help maintain an excess of the electrophile, though this can be less practical.

Issue 3: The Reaction Stalls and Does Not Proceed to Completion
  • Cause A: Insufficient Base.

    • Solution: As mentioned in Issue 1, ensure at least a full equivalent of an active base is used.

  • Cause B: Reaction Time and Temperature.

    • Solution: Some alkylations can be sluggish. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls at room temperature, gentle heating (e.g., to 40-50 °C or reflux, solvent permitting) may be required to achieve full conversion.[10]

Standard Experimental Protocol

This protocol describes a typical procedure for the mono-alkylation of this compound using sodium ethoxide in ethanol.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol

  • Sodium metal (1.05 eq) or commercial Sodium Ethoxide (1.05 eq)

  • Alkyl Halide (e.g., Iodomethane) (1.05 eq)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide (if not using commercial): Under an inert atmosphere (N₂), carefully add sodium metal (1.05 eq), cut into small pieces, to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved completely.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) dropwise at room temperature. Stir the resulting mixture for 30-60 minutes.[12]

  • Alkylation: Cool the reaction mixture in an ice bath (0 °C). Add the alkyl halide (1.05 eq) dropwise via syringe over 15-20 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. If needed, gently heat the mixture to reflux to drive the reaction to completion.[2]

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the reaction by adding saturated aqueous NH₄Cl solution. Remove the bulk of the ethanol under reduced pressure.

  • Extraction: Partition the remaining residue between diethyl ether and water. Separate the layers and extract the aqueous layer two more times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure α-alkylated this compound.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Jakab, R. P., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. [Link]

  • JoVE. Esters to β-Ketoesters: Claisen Condensation Overview. (2023). [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(6), 183–197. [Link]

  • ChemistNATE. Beta Keto esters - Alkylating Ketones in NaOEt. (2015). YouTube. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. [Link]

  • Fiveable. β-keto esters Definition. [Link]

  • Orgsyn. Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. (2020). YouTube. [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Neubacher, S. (2012). C- or O-Alkylation?. ChemistryViews. [Link]

  • ChemHelp ASAP. ketone enolates vs ester enolates. (2020). YouTube. [Link]

  • University of Wisconsin-Madison, Chemistry Department. Chapter 21: Ester Enolates. [Link]

  • ScienceMadness.org. Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (2024). [Link]

  • PubChem. This compound. [Link]

  • Pini, E., et al. (2024). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. ResearchGate. [Link]

  • Socratic.org. Alkylation of 1,3-dicarbonyl compounds. [Link]

  • All Chem. C-Alkylation vs O-Alkylation: The Thrilling Face-Off!. (2018). YouTube. [Link]

  • Organic Syntheses. Ethyl 3,3-diethoxypropanoate. [Link]

  • ResearchGate. Alkylation of 1,3‐dicarbonyl compounds. [Link]

  • Das, B., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(35), 22941–22947. [Link]

  • Weiler, L. (1970). Alkylation of dianions of. beta.-keto esters. Journal of the American Chemical Society, 92(22), 6702-6704. [Link]

  • Pini, E., et al. (2024). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Google Patents. Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • YourTutor. Chemistry 3 Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxylation). (2014). YouTube. [Link]

  • Lawley, P. D., et al. (1974). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Biochemical Journal, 145(1), 73-84. [Link]

Sources

Removal of unreacted starting materials from Ethyl 3-cyclopentyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 3-cyclopentyl-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials and other impurities from this valuable β-keto ester intermediate. The guidance provided herein is based on established chemical principles and field-proven laboratory techniques.

Introduction

The synthesis of this compound, a key building block in medicinal chemistry, typically involves the acylation of a malonic ester derivative or a related C-H acidic compound with a cyclopentylcarbonyl source. A common and efficient route is the reaction between diethyl malonate and cyclopentanecarbonyl chloride. Incomplete reaction or side reactions can lead to a crude product contaminated with starting materials, which can interfere with subsequent synthetic steps. This guide provides a structured approach to identifying and removing these impurities.

Physical Properties of Key Compounds

A successful purification strategy relies on understanding the physical differences between the product and potential impurities. The following table summarizes key properties for this compound and its common starting materials.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Water Solubility
This compound C₁₀H₁₆O₃184.23[1]~110-115 °C at 10 mmHg (estimated)~1.05 (estimated)Sparingly soluble
Diethyl MalonateC₇H₁₂O₄160.17[2]199 °C (lit.)[3]1.055 at 25 °C (lit.)[3]Slightly miscible[3]
Cyclopentanecarbonyl ChlorideC₆H₉ClO132.59[4][5]161-162 °C (lit.)[6][7]1.091 at 25 °C (lit.)[6][7]Reacts with water[5][6][8]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your product in a question-and-answer format.

Question 1: My crude NMR shows significant amounts of unreacted diethyl malonate. What is the most effective way to remove it?

Answer:

Unreacted diethyl malonate is a common impurity. Due to its relatively high boiling point, it can be challenging to remove by simple evaporation. A combination of extraction and distillation is typically the most effective strategy.

Causality: Diethyl malonate possesses two ester groups, making it more polar than the desired product and slightly water-soluble.[3] Its methylene protons are acidic (pKa ~13), but not acidic enough to be fully removed by a weak base wash that would leave the product's more acidic α-proton (pKa ~11) untouched. The boiling points of diethyl malonate (199 °C) and the product are sufficiently different to allow for fractional distillation, especially under reduced pressure.

Recommended Protocol:

  • Aqueous Workup:

    • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic layer with deionized water (2 x 50 mL per 100 mL of organic solution) to remove some of the diethyl malonate.

    • Next, wash with a saturated sodium chloride solution (brine) to decrease the solubility of organic compounds in the aqueous layer and to aid in phase separation.[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Fractional Distillation Under Reduced Pressure:

    • If the aqueous workup is insufficient, fractional distillation is the definitive method.

    • Set up a fractional distillation apparatus with a short Vigreux column.

    • Heat the flask gently under vacuum.

    • Collect fractions based on boiling point. Diethyl malonate will distill at a higher temperature than lower-boiling impurities but should be separable from your higher-boiling product. Monitor the fractions by TLC or GC to confirm purity.

Question 2: I suspect my product is contaminated with cyclopentanecarboxylic acid. How can I remove this acidic impurity?

Answer:

Cyclopentanecarboxylic acid is often formed from the hydrolysis of unreacted cyclopentanecarbonyl chloride during the reaction or aqueous workup.[5][8] Being an acid, it can be easily removed with a basic wash.

Causality: Carboxylic acids react with weak bases to form water-soluble carboxylate salts. A dilute solution of a base like sodium bicarbonate is strong enough to deprotonate the carboxylic acid (pKa ~4.8) but generally not strong enough to deprotonate your β-keto ester product (pKa ~11) to a significant extent, thus preventing product loss into the aqueous layer.

Recommended Protocol: Mild Basic Wash

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Caution: CO₂ gas will evolve. Swirl the funnel gently without the stopper at first, then stopper and vent frequently.[10]

  • Shake and allow the layers to separate. Drain the aqueous layer.

  • Repeat the wash until gas evolution ceases.

  • Wash the organic layer with brine, dry over an anhydrous salt, filter, and concentrate.

crude Crude Product in Ether sep_funnel Separatory Funnel crude->sep_funnel organic_layer Organic Layer (Product + Ether) sep_funnel->organic_layer Separate aqueous_layer Aqueous Layer (Sodium Cyclopentanecarboxylate) sep_funnel->aqueous_layer Separate add_bicarb Add Sat. NaHCO₃ (aq) add_bicarb->sep_funnel dry Dry (Na₂SO₄), Filter, Evaporate organic_layer->dry pure Pure Product dry->pure

Caption: Workflow for removing acidic impurities.

Question 3: My TLC plate shows a streak and multiple spots, suggesting my product might be degrading during purification on silica gel. What should I do?

Answer:

β-keto esters can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation or lead to extensive keto-enol tautomerism, causing streaking and poor separation on a column.[11]

Causality: The surface of silica gel is covered in acidic silanol groups (Si-OH). These can interact strongly with the polar keto and ester functionalities, and the presence of two rapidly interconverting keto-enol tautomers can broaden peaks during chromatography.

Recommended Solutions:

  • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your starting eluent containing 0.5-1% triethylamine (TEA).[11] The basic TEA will neutralize the acidic sites on the silica surface, minimizing degradation and improving peak shape.

  • Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a more neutral stationary phase like alumina.[11]

  • Minimize Contact Time: Perform flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the column.[12] Use a well-chosen solvent system (e.g., a hexane/ethyl acetate gradient) that provides a retention factor (Rƒ) of ~0.3-0.4 for your product to ensure good separation and timely elution.[13][14][15]

Frequently Asked Questions (FAQs)

Q1: What is the best general workup procedure after synthesizing this compound?

A1: A robust general workup involves a series of extractive washes to remove different types of impurities. A well-designed sequence can significantly purify your product before any further steps like distillation or chromatography are needed.

Caption: Decision tree for selecting a purification strategy.

Q2: Can I lose my product during a basic wash?

A2: Yes, it is possible. The α-protons of your β-keto ester product are acidic (pKa ~11). Using a strong base (like NaOH or KOH) for the aqueous wash can deprotonate the product, forming a water-soluble enolate, which will be extracted into the aqueous layer, leading to significant product loss.[16] Therefore, it is critical to use a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), which is generally not strong enough to cause substantial deprotonation of the product.[9]

Q3: My reaction mixture has formed an emulsion during the workup. How can I resolve it?

A3: Emulsions are a common issue in liquid-liquid extractions.[10] They are colloidal suspensions of one liquid in another and can be difficult to separate. To break an emulsion, you can try the following:

  • Add Brine: Add a saturated solution of NaCl. This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.

  • Gentle Swirling: Gently swirl the separatory funnel instead of shaking vigorously.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate on their own.

Q4: Is distillation always necessary?

A4: Not always. If your reaction has gone to completion and a simple extractive workup (as described in Q1) successfully removes all starting materials and byproducts (as confirmed by NMR or GC-MS analysis), then distillation may not be required. However, if unreacted starting esters like diethyl malonate remain, distillation under reduced pressure is often the most effective and scalable method for final purification.

References
  • Cheméo. (n.d.). Chemical Properties of cyclopentanecarbonyl chloride (CAS 4524-93-0). Retrieved from [Link]

  • Wikipedia. (2023, December 27). Diethyl malonate. Retrieved from [Link]

  • Industrial Chemicals. (n.d.). Cyclopentanecarbonyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl Malonate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIETHYL MALONATE. Retrieved from [Link]

  • ChemBK. (n.d.). Cyclopentanecarbonyl chloride. Retrieved from [Link]

  • NIH. (n.d.). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Retrieved from [Link]

  • Discover.acs.org. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved from [Link]

  • Google Patents. (n.d.). Liquid-liquid extraction method for the production of acrylic esters.
  • PubChem. (n.d.). Ethyl 3-cyclopropyl-3-oxopropanoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Retrieved from [Link]

  • Google Patents. (n.d.). Aliphatic β-keto esters.
  • Google Patents. (n.d.). Esterification and extraction process.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-cyclohexyl-3-oxopropanoate. Retrieved from [Link]

  • ResearchGate. (2019, January). Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents. Retrieved from [Link]

  • MDPI. (2019, July 12). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (2021, March 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • MDPI. (2018, February 13). Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2019, July). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of B-keto esters.
  • JoVE. (2020, March 26). Video: Extraction - Concept. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

Stability of Ethyl 3-cyclopentyl-3-oxopropanoate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Ethyl 3-cyclopentyl-3-oxopropanoate (CAS 24922-00-7). This document is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile β-keto ester in their synthetic workflows.[1][2] this compound is a valuable building block, but its β-keto ester functionality presents specific stability challenges under both acidic and basic conditions.[2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential experimental issues, ensuring the integrity of your reactions and the purity of your products.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the handling and reaction of this compound, providing explanations for the underlying chemistry and actionable protocols to resolve these issues.

Issue 1: Low Yield or Complete Consumption of Starting Material with No Desired Product Formation Under Acidic Conditions.

Question: I'm attempting a reaction under acidic conditions (e.g., using a Brønsted or Lewis acid catalyst) and I'm observing a low yield of my desired product. In some cases, my starting material, this compound, is completely consumed, but I'm isolating a ketone (cyclopentyl methyl ketone) instead. What is happening?

Answer: This is a classic case of acid-catalyzed hydrolysis followed by decarboxylation.[3][4] β-keto esters are susceptible to hydrolysis under acidic conditions, which cleaves the ester bond to form a β-keto acid intermediate.[3][4][5] This intermediate is often unstable and readily undergoes decarboxylation (loss of CO2), especially with gentle heating, to yield a ketone.[4][6][7]

Underlying Mechanism: Acid-Catalyzed Hydrolysis and Decarboxylation

The process occurs in two main stages:

  • Acid-Catalyzed Ester Hydrolysis: The reaction is initiated by protonation of the ester carbonyl, making it more electrophilic. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol yield the β-keto acid, 3-cyclopentyl-3-oxopropanoic acid.[8]

  • Decarboxylation: The resulting β-keto acid is prone to decarboxylation through a cyclic, six-membered transition state.[6][9] The presence of the ketone at the β-position is crucial as it stabilizes the transition state and the resulting enol intermediate.[6][10] This enol then tautomerizes to the more stable ketone product, cyclopentyl methyl ketone.[4][9]

Troubleshooting Protocol: Minimizing Hydrolysis and Decarboxylation
  • Anhydrous Conditions: Ensure your reaction is completely free of water. Use freshly distilled, anhydrous solvents and dry glassware. Consider using a drying agent or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Avoid heating the reaction mixture unless absolutely necessary. If heating is required, use the lowest possible temperature and monitor the reaction closely for the formation of the ketone byproduct.

  • Choice of Acid: If possible, use a non-aqueous acid source. For reactions that generate water, consider adding molecular sieves to sequester it as it forms.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the β-keto ester to the acidic conditions.

Issue 2: Saponification and Unwanted Side Reactions Under Basic Conditions.

Question: I'm running a reaction using a strong base (e.g., NaOH, KOH, or an alkoxide) and I'm getting a complex mixture of products, including a water-soluble salt and potentially my starting ester back after workup. What's going on?

Answer: You are likely observing saponification, the base-mediated hydrolysis of the ester, and potentially a retro-Claisen condensation.[11][12]

Underlying Mechanism: Saponification

Saponification is the hydrolysis of an ester under basic conditions.[11][13] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form a carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the base to form a carboxylate salt.[11] This final acid-base step is essentially irreversible and drives the reaction to completion.[11][14]

Troubleshooting Protocol: Controlling Base-Mediated Reactions
  • Stoichiometry of the Base: Use the minimum required amount of base. For reactions where the β-keto ester's α-proton needs to be removed, using a stoichiometric amount of a strong, non-nucleophilic base (like LDA or NaH) at low temperatures is often preferred over catalytic amounts of hydroxides or alkoxides.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to minimize the rate of saponification.

  • Choice of Base: Avoid using aqueous bases like NaOH or KOH if you want to prevent hydrolysis.[12] If an alkoxide is used, it should match the alcohol portion of the ester (in this case, sodium or potassium ethoxide) to prevent transesterification.[12]

  • Workup Procedure: After the reaction, quench the base carefully at low temperature. During aqueous workup, acidification of the mixture is necessary to protonate the carboxylate salt back to the carboxylic acid, which can then be separated from your desired product.[14]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in storage?

A1: this compound should be stored in a tightly sealed container in a cool, dry place. Long-term exposure to moisture can lead to slow hydrolysis. It is generally stable under neutral conditions.

Q2: Can I purify this compound by distillation?

A2: Yes, purification by distillation under reduced pressure is a common method. However, be aware that prolonged heating, even under vacuum, can potentially lead to some decomposition, especially if acidic or basic impurities are present.

Q3: How can I monitor the degradation of this compound during a reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of products. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also powerful tools for identifying the starting material and any potential degradation products.[15]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: According to GHS classifications, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[16][17] It is important to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Section 3: Key Reaction Mechanisms and Workflows

Diagram 1: Acid-Catalyzed Hydrolysis and Decarboxylation

G cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_decarboxylation Decarboxylation start This compound protonation Protonation of Carbonyl start->protonation + H+ attack Nucleophilic Attack by H2O protonation->attack intermediate1 Tetrahedral Intermediate attack->intermediate1 proton_transfer Proton Transfer intermediate1->proton_transfer elimination Elimination of Ethanol proton_transfer->elimination keto_acid 3-Cyclopentyl-3-oxopropanoic Acid elimination->keto_acid - EtOH, - H+ cyclic_ts Cyclic Transition State keto_acid->cyclic_ts Heat enol Enol Intermediate cyclic_ts->enol tautomerization Keto-Enol Tautomerization enol->tautomerization ketone Cyclopentyl methyl ketone + CO2 tautomerization->ketone

Caption: Workflow of acid-catalyzed degradation of the β-keto ester.

Diagram 2: Base-Mediated Saponification

G start This compound attack Nucleophilic Attack by OH- start->attack + OH- intermediate Tetrahedral Intermediate attack->intermediate elimination Elimination of Ethoxide intermediate->elimination acid_base Acid-Base Reaction (Irreversible) elimination->acid_base - EtO- carboxylate Carboxylate Salt acid_base->carboxylate workup Acidic Workup carboxylate->workup + H3O+ final_acid 3-Cyclopentyl-3-oxopropanoic Acid workup->final_acid

Caption: Mechanism of saponification under basic conditions.

Section 4: Summary of Potential Byproducts

ConditionPrimary ReactionKey IntermediateFinal Byproduct(s)
Acidic (with H₂O) Hydrolysis & Decarboxylation3-Cyclopentyl-3-oxopropanoic acidCyclopentyl methyl ketone, CO₂, Ethanol
Basic (aqueous) Saponification (Hydrolysis)Tetrahedral AlkoxideSodium/Potassium 3-cyclopentyl-3-oxopropanoate, Ethanol

References

Technical Support Center: Characterization of Impurities in Commercial Ethyl 3-Cyclopentyl-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-cyclopentyl-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the characterization of impurities in this key chemical intermediate.

Introduction

This compound (CAS 24922-00-7) is a versatile β-keto ester widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its dual functionality, featuring a reactive β-keto ester moiety and a stable cyclopentyl group, makes it a valuable building block.[1] However, like any commercially produced chemical, it can contain impurities that may affect reaction outcomes, yield, and the safety profile of the final product.[2] This guide provides a comprehensive framework for identifying, quantifying, and understanding these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in commercial this compound?

A1: Based on its synthesis and chemical nature, the most common impurities can be categorized as follows:

  • Organic Impurities:

    • Starting Materials and Reagents: Unreacted starting materials from the synthesis process.

    • By-products: Compounds formed from side reactions during synthesis.

    • Degradation Products: Impurities formed during storage or handling.[2]

  • Inorganic Impurities: Catalysts or salts from the manufacturing process.[2]

  • Residual Solvents: Solvents used during synthesis and purification.[2]

Q2: I see an unexpected peak in my GC-MS/HPLC analysis. How do I begin to identify it?

A2: A systematic approach is crucial for identifying unknown peaks.

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start -> check_blank; check_blank -> is_blank; is_blank -> system_impurity [label="Yes"]; is_blank -> sample_impurity [label="No"]; sample_impurity -> ms_data; ms_data -> nmr_data; nmr_data -> structure_elucidation; structure_elucidation -> forced_degradation; forced_degradation -> confirm_structure; } Caption: Decision workflow for identifying an unknown analytical peak.

  • Analyze the Mass Spectrum (MS): The fragmentation pattern can provide crucial information about the molecular weight and structure of the unknown compound.[3]

  • Consider Potential Isomers: Evaluate if the peak could be an isomer of the main compound or another known impurity.

  • Perform Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) can help generate potential degradation products and see if your unknown peak matches any of them.[4][5]

  • Utilize Other Analytical Techniques: Complementary data from NMR and FT-IR can help in structure elucidation.[2]

Q3: Can this compound exist in different tautomeric forms? How does this affect analysis?

A3: Yes, as a β-keto ester, it can exist in keto-enol tautomerism. The keto form is generally predominant.[6] In chromatographic methods like GC, the high temperatures of the inlet and column can sometimes lead to on-column interconversion or separation of the tautomers, appearing as two distinct peaks.[7] It is important to recognize this possibility to avoid misidentifying a tautomer as an impurity.

Q4: Which analytical technique is most suitable for impurity profiling of this compound?

A4: A multi-technique approach is often the most effective.

Technique Primary Use Strengths Considerations
HPLC/UHPLC Quantitative analysis of non-volatile organic impurities.High precision, sensitivity, and applicability to a wide range of compounds.[8][9]Method development can be time-consuming.
GC-MS Identification and quantification of volatile and semi-volatile impurities.Excellent separation for volatile compounds and provides structural information from mass spectra.[10]High temperatures can cause degradation of thermally labile compounds.[11]
¹H and ¹³C NMR Structural elucidation of unknown impurities.Provides detailed structural information.[12]Requires higher concentrations of the impurity for detection.
FT-IR Functional group analysis.Quick identification of key functional groups like C=O (ester and ketone) and C-O.[13][14]Not suitable for complex mixtures without prior separation.

Troubleshooting Guides

Guide 1: Resolving Poor Peak Shape and Resolution in HPLC Analysis

Issue: You are observing broad, tailing, or co-eluting peaks during the HPLC analysis of this compound.

Potential Causes and Solutions:

  • Mobile Phase pH:

    • Explanation: The pH of the mobile phase can affect the ionization state of acidic or basic impurities, influencing their retention and peak shape.

    • Solution: Experiment with different mobile phase pH values to find the optimal separation.[15]

  • Column Choice:

    • Explanation: The selectivity of the HPLC column is critical for separating closely related impurities.

    • Solution: Screen a set of columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to achieve orthogonal selectivity.[15]

  • Gradient Optimization:

    • Explanation: An inadequate gradient profile may not effectively separate all impurities.

    • Solution: Adjust the gradient slope and time to improve the resolution between critical pairs of peaks.

Guide 2: Investigating Unexpected Transesterification in GC-MS Analysis

Issue: You observe peaks corresponding to methyl or other alkyl esters of 3-cyclopentyl-3-oxopropanoate that were not expected.

Potential Cause and Solution:

  • Explanation: β-keto esters can undergo transesterification in the GC inlet, especially if residual alcohols are present in the sample or on the liner from previous injections.[7]

  • Troubleshooting Steps:

    • Clean the GC Inlet: Thoroughly clean the injection port liner and replace the septum.

    • Use a Derivatized Liner: A deactivated liner can minimize active sites that may catalyze this reaction.

    • Lower Inlet Temperature: Reduce the injector temperature to the lowest possible value that still ensures complete volatilization of the analyte.[7]

    • Confirm with a Different Technique: Analyze the sample by HPLC to confirm if the transesterified product is present in the original sample or is an artifact of the GC analysis.

Step-by-Step Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.[5]

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start [label="Prepare Stock Solution of\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stress_conditions [label="Expose Aliquots to Stress Conditions\n(Acid, Base, Oxidative, Thermal, Photolytic)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; neutralize [label="Neutralize Acid/Base Stressed Samples"]; analyze [label="Analyze All Samples by a\nStability-Indicating Method (e.g., HPLC)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; compare [label="Compare Chromatograms of Stressed\nand Unstressed Samples"]; identify [label="Identify and Characterize\nSignificant Degradants", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> stress_conditions; stress_conditions -> neutralize; neutralize -> analyze; analyze -> compare; compare -> identify; } Caption: Workflow for a forced degradation study.

  • Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid or a solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution to UV light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.[16]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify new peaks that appear, which are potential degradation products.

    • Use HPLC-MS to obtain mass information for these new peaks to aid in their identification.[9]

References

  • ResearchGate. (2025). Transesterfication of β-keto esters during gas chromatography and their tautomers separation.
  • [Source Name]. (n.d.). III Analytical Methods.
  • Writing in Biology. (2018).
  • [Source Name]. (n.d.).
  • Priyanka Suresh Ghugare, Sandeep Kumar. (2025).
  • [Source Name]. (n.d.).
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • PubMed Central. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • MDPI. (n.d.). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
  • Sigma-Aldrich. (n.d.).
  • NIH. (n.d.).
  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.
  • Veeprho. (2024).
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1.
  • Beilstein Journals. (n.d.).
  • International Journal of Environmental Science and Development. (2015).
  • ResearchGate. (2025). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • [Source Name]. (n.d.). IR Spectroscopy of Esters.
  • BLD Pharm. (n.d.).
  • ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic....
  • ChemicalBook. (n.d.).
  • PubChem. (n.d.).
  • AiFChem. (n.d.).
  • ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard (A) and the....
  • Organic Syntheses Procedure. (n.d.).
  • AChemBlock. (n.d.).
  • EPFL. (n.d.).
  • ResearchGate. (2025). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)
  • [Source Name]. (2010).
  • [Source Name]. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • MDPI. (n.d.). Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms.
  • PubChem. (n.d.).
  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • RSC Publishing. (2021).
  • Journal of the American Chemical Society. (2025). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis.
  • ResearchGate. (2025). Identification of an ε-Keto Ester Reductase for the Efficient Synthesis of an (R)-α-Lipoic Acid Precursor | Request PDF.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.).
  • PubMed. (n.d.).
  • PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 3-Cyclopentyl-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of Ethyl 3-Cyclopentyl-3-Oxopropanoate, a key β-keto ester intermediate. It addresses common challenges encountered during scale-up, offering troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing β-keto esters like this compound are variations of the Claisen condensation.[1][2] Specifically, a crossed Claisen condensation or an acylation of a ketone enolate are common strategies. One effective approach involves the reaction between ethyl cyclopentanecarboxylate and ethyl acetate in the presence of a strong base. Another method is the acylation of ethyl acetate with cyclopentanecarbonyl chloride.

Q2: Why is the choice of base so critical in a Claisen condensation for this synthesis?

A2: The base plays a crucial role in deprotonating the α-carbon of the ester to form an enolate, which is the key nucleophile in the reaction.[3][4] The base must be strong enough to generate a sufficient concentration of the enolate. However, it should not interfere with the reaction through side reactions like saponification (hydrolysis of the ester). For this reason, an alkoxide base corresponding to the alcohol portion of the ester is typically used, such as sodium ethoxide when using ethyl esters.[2][4] This prevents transesterification, which would lead to a mixture of products.[3][4]

Q3: Can I use a different base like LDA (Lithium diisopropylamide)?

A3: While LDA is a strong, non-nucleophilic base, it is not typically recommended for classic Claisen or Dieckmann condensations. This is because it can also promote the enolization of the electrophilic ester, leading to undesired side reactions.[2] However, in mixed Claisen condensations where only one ester is enolizable, LDA can be a suitable choice.[2]

Q4: What is a Dieckmann condensation and is it applicable here?

A4: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[5][6][7] This reaction is ideal for forming 5- or 6-membered rings.[6][7] Since the target molecule, this compound, is not cyclic in the portion formed by the condensation, a standard intermolecular Claisen condensation is the appropriate pathway.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause 1.1: Ineffective Enolate Formation

  • Explanation: The reaction hinges on the formation of an enolate from ethyl acetate. If the base is not strong enough or if there are acidic impurities (like water) that consume the base, enolate formation will be insufficient.

  • Solution:

    • Ensure all glassware is thoroughly dried (oven or flame-dried).

    • Use anhydrous solvents.

    • Use a fresh, high-purity strong base like sodium ethoxide. The pKa of the α-hydrogen on an ester is around 25, so a strong base is essential.[8]

Possible Cause 1.2: Reversibility of the Reaction

  • Explanation: The Claisen condensation is a reversible reaction.[9] To drive the reaction to completion, the product, a β-keto ester, which is more acidic than the starting ester, is deprotonated by the base. This final deprotonation step is what makes the overall reaction thermodynamically favorable.

  • Solution:

    • Use a stoichiometric amount of base, not a catalytic amount. This ensures there is enough base to deprotonate the product and shift the equilibrium forward.[2]

dot

Low_Yield_Troubleshooting Start Low or No Yield Check_Base Check Base Strength & Purity Start->Check_Base Check_Anhydrous Ensure Anhydrous Conditions Start->Check_Anhydrous Check_Stoichiometry Verify Base Stoichiometry Start->Check_Stoichiometry Check_Temp Review Reaction Temperature Start->Check_Temp Check_Purity Assess Starting Material Purity Start->Check_Purity Solution_Base Use fresh, strong base (e.g., NaOEt) Check_Base->Solution_Base Solution_Anhydrous Dry glassware & use anhydrous solvents Check_Anhydrous->Solution_Anhydrous Solution_Stoichiometry Use 1 full equivalent of base Check_Stoichiometry->Solution_Stoichiometry Solution_Temp Optimize temperature for enolate stability Check_Temp->Solution_Temp Solution_Purity Purify starting materials Check_Purity->Solution_Purity

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Multiple Byproducts

Possible Cause 2.1: Self-Condensation of Ethyl Cyclopentanecarboxylate

  • Explanation: If ethyl cyclopentanecarboxylate has α-hydrogens, it can undergo self-condensation. However, in this specific case, the α-carbon of ethyl cyclopentanecarboxylate is tertiary and lacks a proton, so this is not a concern.

Possible Cause 2.2: Transesterification

  • Explanation: If the alkoxide base used does not match the alkyl group of the esters (e.g., using sodium methoxide with ethyl esters), a mixture of methyl and ethyl esters will be formed, leading to a complex product mixture.[3]

  • Solution:

    • Always match the alkoxide base to the ester's alcohol component. For ethyl esters, use sodium ethoxide.

Possible Cause 2.3: "Crossed" Claisen Competing Reactions

  • Explanation: In a crossed Claisen condensation, it is ideal when one ester partner lacks α-hydrogens to prevent self-condensation.[10][11] While ethyl cyclopentanecarboxylate lacks α-hydrogens, the enolate of ethyl acetate can still react with another molecule of ethyl acetate.

  • Solution:

    • To favor the desired crossed product, slowly add the ester with α-hydrogens (ethyl acetate) to a mixture of the base and the ester without α-hydrogens (ethyl cyclopentanecarboxylate).[10] This keeps the concentration of the enolizable ester low at any given time, minimizing self-condensation.

dot

Byproduct_Formation_Mitigation Start Multiple Byproducts Observed Check_Base_Ester_Match Verify Base-Ester Match Start->Check_Base_Ester_Match Check_Addition_Order Review Order of Reagent Addition Start->Check_Addition_Order Solution_Base Use NaOEt for ethyl esters to prevent transesterification Check_Base_Ester_Match->Solution_Base Check_Self_Condensation Assess Potential for Self-Condensation Check_Addition_Order->Check_Self_Condensation Solution_Addition Slowly add enolizable ester (Ethyl Acetate) to base and non-enolizable ester Check_Addition_Order->Solution_Addition Solution_Self_Condensation Controlled addition minimizes [Ethyl Acetate Enolate] Check_Self_Condensation->Solution_Self_Condensation

Sources

Validation & Comparative

The Structural Significance of Ethyl 3-Cyclopentyl-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Ethyl 3-Cyclopentyl-3-Oxopropanoate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced spectral features of this β-keto ester, with a particular focus on the impact of keto-enol tautomerism. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, present a detailed interpretation of the spectral data, and offer a comparative analysis with a structurally related compound to provide a deeper understanding of the molecule's structure-property relationships.

This compound is a β-keto ester, a class of compounds widely utilized as intermediates in organic synthesis due to the reactivity of the active methylene group. The presence of the cyclopentyl moiety introduces specific steric and electronic effects that influence its chemical behavior and are reflected in its NMR spectra. A critical aspect of the analysis of β-keto esters is the phenomenon of keto-enol tautomerism, where the molecule exists as an equilibrium between the ketone and enol forms. This equilibrium is sensitive to factors such as solvent and temperature, and both tautomers are often observable by NMR spectroscopy.[1][2]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals for both the keto and enol tautomers. The relative integration of these signals can be used to determine the equilibrium constant (Keq) of the tautomerization.

Predicted ¹H NMR Data
Assignment (Keto Form) Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a (CH₃-CH₂)~1.25Triplet3H~7.1
H-b (CH₃-CH₂)~4.15Quartet2H~7.1
H-c (CO-CH₂-CO)~3.45Singlet2H-
H-d (CH-cyclopentyl)~2.90Multiplet1H-
H-e, H-f (CH₂-cyclopentyl)~1.50 - 1.90Multiplet8H-
Assignment (Enol Form) Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a' (CH₃-CH₂)~1.30Triplet3H~7.1
H-b' (CH₃-CH₂)~4.20Quartet2H~7.1
H-g (=CH-)~5.50Singlet1H-
H-h (OH)~12.5Broad Singlet1H-
H-d' (CH-cyclopentyl)~2.60Multiplet1H-
H-e', H-f' (CH₂-cyclopentyl)~1.50 - 1.90Multiplet8H-
Interpretation and Rationale
  • Ethyl Group (H-a, H-b, H-a', H-b'): The ethyl ester protons give rise to a characteristic triplet and quartet pattern. Their chemical shifts are relatively insensitive to the tautomeric form.

  • Active Methylene (H-c): In the keto form, the two protons of the active methylene group are chemically equivalent and appear as a sharp singlet around 3.45 ppm.

  • Cyclopentyl Group (H-d, H-e, H-f, H-d', H-e', H-f'): The methine proton (H-d and H-d') alpha to the carbonyl group is the most downfield signal of the cyclopentyl ring, appearing as a multiplet. The remaining methylene protons of the cyclopentyl ring will appear as a complex multiplet in the aliphatic region.

  • Enolic Proton (H-g): The vinyl proton of the enol form is significantly deshielded and appears as a singlet around 5.50 ppm.

  • Hydroxyl Proton (H-h): The enolic hydroxyl proton is highly deshielded due to intramolecular hydrogen bonding with the ester carbonyl group and appears as a broad singlet at a very downfield chemical shift, typically around 12.5 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides further confirmation of the presence of both keto and enol tautomers.

Predicted ¹³C NMR Data
Assignment (Keto Form) Predicted Chemical Shift (ppm)
C-1 (CH₃-CH₂)~14.2
C-2 (CH₃-CH₂)~61.0
C-3 (CO-CH₂-CO)~45.0
C-4 (Ester C=O)~168.0
C-5 (Ketone C=O)~205.0
C-6 (CH-cyclopentyl)~50.0
C-7, C-8 (CH₂-cyclopentyl)~26.0 - 30.0
Assignment (Enol Form) Predicted Chemical Shift (ppm)
C-1' (CH₃-CH₂)~14.5
C-2' (CH₃-CH₂)~60.0
C-3' (=CH-)~90.0
C-4' (Ester C=O)~175.0
C-5' (=C-OH)~180.0
C-6' (CH-cyclopentyl)~40.0
C-7', C-8' (CH₂-cyclopentyl)~26.0 - 30.0
Interpretation and Rationale
  • Carbonyl Carbons (C-4, C-5, C-4', C-5'): The keto form will show two distinct carbonyl signals, one for the ketone (~205.0 ppm) and one for the ester (~168.0 ppm). In the enol form, the carbon attached to the hydroxyl group (C-5') is shielded and appears around 180.0 ppm, while the ester carbonyl (C-4') is slightly deshielded (~175.0 ppm).

  • Active Methylene and Enolic Carbons (C-3, C-3'): The active methylene carbon (C-3) of the keto form is found around 45.0 ppm. In contrast, the vinyl carbon (C-3') of the enol form is significantly shielded and appears at a much higher field, around 90.0 ppm.

Comparative Analysis: this compound vs. Ethyl Benzoylacetate

To highlight the influence of the cyclopentyl group, a comparison with Ethyl Benzoylacetate is instructive.[3][4][5]

Compound Key ¹H NMR Signals (Keto Form, ppm) Key ¹³C NMR Signals (Keto Form, ppm)
This compoundH-c (~3.45), H-d (~2.90)C-3 (~45.0), C-5 (~205.0), C-6 (~50.0)
Ethyl BenzoylacetateCH₂ (~3.95), Aromatic (7.4-8.0)CH₂ (~45.8), Ketone C=O (~192.8), Aromatic (128-136)

The replacement of the phenyl group in Ethyl Benzoylacetate with a cyclopentyl group leads to:

  • An upfield shift of the alpha-methine proton (H-d) compared to the aromatic protons.

  • A more shielded ketone carbonyl carbon (C-5) in the cyclopentyl derivative.

  • The absence of aromatic signals and the appearance of aliphatic signals for the cyclopentyl ring.

Experimental Protocol for NMR Analysis

Sample Preparation
  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition
  • Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Record the ¹³C NMR spectrum on the same instrument.

  • Process the spectra using appropriate software, including Fourier transformation, phasing, and baseline correction.

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experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve add_tms Add TMS Standard dissolve->add_tms mix Agitate to Dissolve add_tms->mix h1_nmr Record 1H NMR mix->h1_nmr c13_nmr Record 13C NMR h1_nmr->c13_nmr ft Fourier Transform c13_nmr->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline assign Assign Signals baseline->assign compare Compare with Alternatives assign->compare report Generate Report compare->report

Caption: Workflow for NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a detailed structural elucidation, clearly revealing the presence of both keto and enol tautomers in solution. The chemical shifts and coupling patterns are consistent with the proposed structures and are significantly influenced by the electronic and steric effects of the ethyl ester and cyclopentyl groups. A comparative analysis with Ethyl Benzoylacetate highlights the specific spectral contributions of the cyclopentyl moiety. This guide provides a robust framework for researchers to confidently identify and characterize this important synthetic intermediate.

References

A Comparative Guide to the Mass Spectrometric Fragmentation of Ethyl 3-cyclopentyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Electron Ionization Mass Spectrometry (EI-MS) is an indispensable tool for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the predicted mass spectrum of Ethyl 3-cyclopentyl-3-oxopropanoate, a β-keto ester of interest in synthetic chemistry. By dissecting its fragmentation patterns, we illustrate the core principles of EI-MS, including α-cleavage and McLafferty rearrangements. To provide a richer context for researchers, we compare its predicted fragmentation behavior with that of two structurally related analogues: Ethyl Acetoacetate and Ethyl Benzoylacetate. This comparative approach highlights how subtle changes in molecular structure profoundly influence fragmentation pathways, offering a robust framework for identifying and characterizing similar compounds. The guide includes a standardized experimental protocol for data acquisition via Gas Chromatography-Mass Spectrometry (GC-MS).

Foundational Principles: Fragmentation of β-Keto Esters

When a molecule like this compound enters an EI mass spectrometer, it is bombarded by high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).[1] This high-energy ion is unstable and rapidly undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments. The resulting mass spectrum is a fingerprint of the molecule, plotting the relative abundance of these fragments against their mass-to-charge ratio (m/z).

For β-keto esters, the fragmentation is primarily governed by the presence of two carbonyl groups and the ester functionality. The most common and diagnostic fragmentation pathways include:

  • α-Cleavage: The bond adjacent to a carbonyl group (the α-bond) breaks. This is a dominant pathway due to the ability of the carbonyl oxygen to stabilize the resulting positive charge, forming a stable acylium ion.[2][3]

  • McLafferty Rearrangement: This is a characteristic reaction for ketones, aldehydes, and esters that possess a hydrogen atom on the third carbon away from the carbonyl (the γ-hydrogen).[4] The reaction involves the transfer of this γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the bond between the α and β carbons.[5][6] This results in the elimination of a neutral alkene molecule.

Predicted Fragmentation Analysis of this compound

This compound (C₁₀H₁₆O₃) has a molecular weight of 184.23 g/mol . Its molecular ion peak (M⁺•) is therefore expected at m/z 184 . The subsequent fragmentation provides a wealth of structural information.

Key Fragmentation Pathways

The primary fragmentation routes are visualized below, demonstrating the interplay between the cyclopentyl ring, the keto group, and the ethyl ester moiety.

A. Alpha-Cleavage at the Ketone Group

Alpha-cleavage adjacent to the ketone is expected to be a major fragmentation route, leading to two highly stable acylium ions.

G cluster_alpha α-Cleavage (Ketone) M [C₁₀H₁₆O₃]⁺• m/z 184 (Molecular Ion) loss1 - •C₅H₉ M->loss1 loss2 - •CH₂COOEt M->loss2 frag1 [C₅H₉CO]⁺ m/z 97 (Cyclopentanoyl cation) frag2 [M - C₅H₉]⁺ [C₅H₇O₃]⁺ m/z 115 loss1->frag2 loss2->frag1

Figure 1: α-Cleavage pathways adjacent to the ketone carbonyl.

  • Formation of m/z 97: Cleavage of the bond between the carbonyl carbon and the methylene bridge results in the loss of a •CH₂COOEt radical. This forms the highly stable cyclopentanoyl cation, which is predicted to be a very prominent peak.

  • Formation of m/z 115: Loss of the cyclopentyl radical (•C₅H₉) generates an acylium ion at m/z 115.

B. McLafferty Rearrangement

The presence of accessible γ-hydrogens on the cyclopentyl ring facilitates a classic McLafferty rearrangement. This is a highly diagnostic fragmentation for identifying the β-keto ester structure.

G cluster_mclafferty McLafferty Rearrangement M [C₁₀H₁₆O₃]⁺• m/z 184 (Molecular Ion) neutral_loss - C₅H₈ (Cyclopentene) M->neutral_loss rearranged_ion [C₅H₈O₃]⁺• m/z 116 (Enol radical cation) neutral_loss->rearranged_ion

Figure 2: McLafferty rearrangement leading to the loss of cyclopentene.

  • Formation of m/z 116: The molecular ion rearranges to transfer a γ-hydrogen from the cyclopentyl ring to the ketone's oxygen atom. This is followed by β-cleavage, eliminating a neutral cyclopentene molecule (mass 68 Da) and leaving a charged enol fragment at m/z 116.

C. Ester and Cyclopentyl Ring Fragmentations

Further fragmentation arises from the ester group and the subsequent breakdown of the cyclopentyl-containing ions.

  • Loss of Ethoxy Group: Cleavage of the C-O bond in the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), yielding a fragment at m/z 139 .

  • Cyclopentyl Ring Fragments: The cyclopentyl cation itself ([C₅H₉]⁺) can appear at m/z 69 . This ion can further lose ethylene to produce a fragment at m/z 41 ([C₃H₅]⁺).[7]

Summary of Predicted Fragments

The table below summarizes the most likely and diagnostic fragments in the EI mass spectrum of this compound.

m/zProposed Ion StructureFragmentation Pathway
184[C₁₀H₁₆O₃]⁺•Molecular Ion (M⁺•)
139[C₅H₉COCH₂CO]⁺Loss of •OCH₂CH₃ from M⁺• (α-cleavage at ester)
116[CH₂(OH)=CHCOOEt]⁺•McLafferty Rearrangement (Loss of C₅H₈)
115[CH₂COOEt]⁺Loss of •C₅H₉ from M⁺• (α-cleavage at ketone)
97[C₅H₉CO]⁺Loss of •CH₂COOEt from M⁺• (α-cleavage at ketone)
69[C₅H₉]⁺Cyclopentyl cation
41[C₃H₅]⁺Loss of C₂H₄ from [C₅H₉]⁺

Comparative Analysis with Alternative Structures

To understand how the cyclopentyl group directs fragmentation, we compare its predicted spectrum to the known spectra of Ethyl Acetoacetate and Ethyl Benzoylacetate.[8][9] This comparison is crucial for researchers needing to distinguish between similar structures.

  • Ethyl Acetoacetate (MW: 130.14 g/mol ): Here, the bulky cyclopentyl group is replaced by a simple methyl group.[10]

  • Ethyl Benzoylacetate (MW: 192.21 g/mol ): Here, the cyclopentyl group is replaced by a stable phenyl ring.[11][12]

Comparative Fragmentation Table
Feature/Fragment (m/z)This compound (Predicted)Ethyl Acetoacetate (Experimental)[10][13]Ethyl Benzoylacetate (Experimental)[11][14]Structural Rationale for Differences
Molecular Ion (M⁺•) 184130192Reflects the different molecular weights of the R-group (Cyclopentyl, Methyl, Phenyl).
Acylium Ion [R-CO]⁺ 97 ([C₅H₉CO]⁺)43 ([CH₃CO]⁺) - Base Peak 105 ([C₆H₅CO]⁺) - Base Peak The base peak is consistently the stable acylium ion formed by cleaving the bond between the two carbonyls. Its mass is a direct indicator of the R-group.
McLafferty Fragment 116 (Loss of C₅H₈)88 (Loss of C₂H₂O, ketene)Not observedThe McLafferty rearrangement pathway is highly dependent on the structure. In Ethyl Acetoacetate, a different rearrangement leads to the loss of neutral ketene.[8] In Ethyl Benzoylacetate, the stable aromatic ring disfavors this pathway.
Aromatic Fragments N/AN/A77 ([C₆H₅]⁺)The fragment at m/z 77 is uniquely characteristic of a phenyl group, arising from the loss of CO from the benzoyl cation (m/z 105).
Other Key Fragments 115, 69115, 69147, 120These fragments arise from alternative cleavage pathways specific to each molecule's structure.

This comparison clearly demonstrates that the mass of the acylium ion ([R-CO]⁺) is the most direct and reliable indicator for identifying the substituent attached to the keto-carbonyl group in this class of compounds.

Experimental Protocol: GC-MS Analysis

This section provides a self-validating protocol for acquiring high-quality mass spectra for compounds like this compound.

Instrumentation
  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve ~1 mg of the analyte in 1 mL of a volatile, high-purity solvent (e.g., ethyl acetate or dichloromethane).

    • Perform serial dilutions to reach a final concentration of approximately 10-50 µg/mL.

  • GC Method Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (adjust as needed based on sample concentration to avoid detector saturation).

    • Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage from the solvent peak.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of this peak.

    • Subtract the background spectrum (taken just before or after the peak elutes) to obtain a clean mass spectrum.

    • Compare the experimental spectrum to the predicted fragmentation pattern and/or a reference library like the NIST Mass Spectral Library for confirmation.[15]

Figure 3: Standard GC-MS workflow for analyte analysis.

Conclusion

The structural elucidation of this compound via EI-MS is a clear example of applying fundamental fragmentation principles. The predicted mass spectrum is dominated by a stable cyclopentanoyl cation at m/z 97 and a characteristic McLafferty rearrangement fragment at m/z 116 . By comparing these diagnostic ions to those of related β-keto esters, researchers can confidently differentiate between analogues. The mass of the primary acylium ion ([R-CO]⁺) serves as the most powerful indicator of the substituent on the ketone, providing a reliable strategy for identifying unknown members of this compound class.

References

  • Wikipedia. (2023). McLafferty rearrangement. Retrieved from [Link]

  • Coutts, R. T., & Malicky, J. L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • NIST. (n.d.). Ethyl benzoylacetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethyl acetoacetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. The Journal of Organic Chemistry, 31(5), 1383–1387. Retrieved from [Link]

  • Zahedkargaran, H., & Smith, L. R. (2018). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education, 95(7), 1209–1212. Retrieved from [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. Retrieved from [Link]

  • Chegg. (2022). Solved The mass spectrum of ethyl acetoacetate is shown. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl benzoylacetate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • ResearchGate. (2014). Mass spectra of cyclopentanone interacted with 90 fs laser pulses. Retrieved from [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

  • Voinov, V. G., & Lavrentyev, V. I. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of Analytical and Bioanalytical Techniques, S13. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

  • Gabelica, V., & De Pauw, E. (2001). Mass spectrometry of steroid glucuronide conjugates. II-Electron impact fragmentation of 3-keto-4-en- and 3-keto-5alpha-steroid-17-O-beta glucuronides and 5alpha-steroid-3alpha,17beta-diol 3- and 17-glucuronides. Journal of Mass Spectrometry, 36(9), 998–1012. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

  • YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl benzoylacetate. Retrieved from [Link]

  • YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • Journal of Lipid Research. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Retrieved from [Link]

  • YouTube. (2023). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopentane. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 3-cyclopentyl-3-oxopropanoate: An Exploration of Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the β-keto ester, Ethyl 3-cyclopentyl-3-oxopropanoate, serves as a valuable building block. Its synthesis, while commonly achieved through the traditional Claisen condensation, can be approached using a variety of alternative reagents and methodologies. This guide provides an in-depth technical comparison of these synthetic routes, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach to aid in the selection of the most suitable method for a given research objective.

Introduction: The Versatility of a β-Keto Ester

This compound (CAS No: 24922-00-7) is a key intermediate in the synthesis of a range of more complex molecules.[1] The presence of both a ketone and an ester functional group, separated by a methylene group, imparts a unique reactivity profile. The acidic α-protons are readily removed to form a stabilized enolate, which can participate in a variety of carbon-carbon bond-forming reactions. This makes β-keto esters like this compound indispensable in the construction of carbocyclic and heterocyclic frameworks found in many pharmaceuticals and natural products.

The classical method for synthesizing β-keto esters is the Claisen condensation, a base-mediated reaction between two ester molecules.[2][3][4][5] While effective, this method can be limited by side reactions and the need for strictly anhydrous conditions. This has prompted the exploration of alternative reagents that offer milder reaction conditions, improved yields, and broader substrate scope.

Comparative Analysis of Synthetic Methodologies

This guide will explore the following synthetic strategies for this compound:

  • Traditional Claisen Condensation: The benchmark method.

  • Meldrum's Acid Acylation: A highly efficient and versatile alternative.

  • Decarboxylative Claisen Condensation: A modern approach using malonic acid half-esters.

  • Weinreb Amide Acylation: A controlled method to prevent over-addition.

  • Titanium-Mediated Crossed Claisen Condensation: A Lewis acid-promoted selective coupling.

  • N-Acylbenzotriazole Acylation: Utilizing stable and reactive acylating agents.

Data Summary
MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Traditional Claisen Condensation Sodium ethoxide, Ethyl acetate, Ethyl cyclopentanecarboxylate~75%Well-established, cost-effective reagents.Requires stoichiometric strong base, potential for side reactions (e.g., self-condensation of ethyl acetate).
Meldrum's Acid Acylation Meldrum's acid, Cyclopentanecarbonyl chloride, Pyridine, Ethanol>80%High yields, clean reaction, versatile for different esters.Requires preparation of the acyl chloride, Meldrum's acid is moisture sensitive.
Decarboxylative Claisen Condensation Cyclopentanecarboxylic acid, Ethyl hydrogen malonate, i-PrMgClGood to ExcellentUses carboxylic acid directly, avoids preparation of acyl chloride.Requires Grignard reagent, can be substrate-dependent.
Weinreb Amide Acylation Cyclopentyl Weinreb amide, Ethyl lithioacetate (from LDA and ethyl acetate)GoodHighly controlled, prevents over-acylation, stable intermediates.Multi-step process (preparation of Weinreb amide), requires strong non-nucleophilic base (LDA).
Ti-Claisen Condensation Ethyl trimethylsilyl acetate, Cyclopentanecarbonyl chloride, TiCl4, Bu3NGood to ExcellentHigh selectivity in crossed condensations, mild conditions.Requires stoichiometric Lewis acid, sensitive to moisture.
N-Acylbenzotriazole Acylation N-Cyclopentanecarbonyl-benzotriazole, Ethyl acetate, Strong base (e.g., LDA)GoodStable and easy to handle acylating agent, avoids acyl chlorides.Requires preparation of the N-acylbenzotriazole, strong base needed for enolate formation.

Experimental Protocols and Mechanistic Insights

Traditional Claisen Condensation

The Claisen condensation involves the base-catalyzed self-condensation of an ester or a crossed condensation between two different esters. In the synthesis of this compound, a crossed Claisen condensation between ethyl acetate and ethyl cyclopentanecarboxylate is employed. Sodium ethoxide is a common choice of base to avoid transesterification.[6][7]

Claisen_Condensation cluster_1 Enolate Formation cluster_2 Nucleophilic Attack cluster_3 Elimination EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate EtOAc->Enolate Deprotonation NaOEt NaOEt NaOEt->EtOAc EtOH Ethanol EtCyclo Ethyl Cyclopentanecarboxylate Enolate->EtCyclo Attack Tetrahedral Tetrahedral Intermediate EtCyclo->Tetrahedral Product This compound Tetrahedral->Product Collapse EtO_minus Ethoxide

Caption: Mechanism of the Claisen Condensation.

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.

  • Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl cyclopentanecarboxylate (1 equivalent) and an excess of ethyl acetate (2-3 equivalents).

  • Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and pour it into a mixture of ice and dilute acid (e.g., HCl or H₂SO₄) to neutralize the excess base and protonate the product enolate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

Meldrum's Acid Acylation

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic malonic acid derivative that can be readily acylated. The resulting acyl-Meldrum's acid is a stable intermediate that undergoes facile alcoholysis to yield the desired β-keto ester in high purity and yield.[8][9][10]

Meldrums_Acid_Route cluster_1 Acylation of Meldrum's Acid cluster_2 Ethanolysis Meldrum Meldrum's Acid AcylMeldrum Acyl-Meldrum's Acid Meldrum->AcylMeldrum AcylCl Cyclopentanecarbonyl Chloride AcylCl->Meldrum Pyridine Pyridine Pyridine->Meldrum Ethanol Ethanol Product This compound AcylMeldrum->Product Ethanol->AcylMeldrum Acetone Acetone CO2 CO2

Caption: Synthesis via Meldrum's Acid Acylation.

  • Acylation: In a flask cooled in an ice bath, dissolve Meldrum's acid (1 equivalent) in anhydrous dichloromethane. Add pyridine (2 equivalents) followed by the dropwise addition of a solution of cyclopentanecarbonyl chloride (1 equivalent) in dichloromethane.

  • Reaction: Stir the mixture at 0°C for 1 hour and then at room temperature for another hour.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash with dilute hydrochloric acid and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude acyl-Meldrum's acid.

  • Ethanolysis: Reflux the crude acyl-Meldrum's acid in absolute ethanol for 2-3 hours.

  • Purification: Remove the ethanol under reduced pressure, and purify the resulting crude product by vacuum distillation to afford this compound.

Decarboxylative Claisen Condensation

This modern variation of the Claisen condensation utilizes a malonic acid half-ester which, upon enolization and acylation, undergoes decarboxylation to yield the β-keto ester. A significant advantage is the ability to use carboxylic acids directly as the acylating agent, bypassing the need for conversion to a more reactive derivative like an acyl chloride.[11][12][13]

Decarboxylative_Claisen cluster_1 Enolate Formation cluster_2 Acylation cluster_3 Decarboxylation MAHE Ethyl Hydrogen Malonate MgEnolate Magnesium Enolate MAHE->MgEnolate iPrMgCl i-PrMgCl iPrMgCl->MAHE CycloAcid Cyclopentanecarboxylic Acid MgEnolate->CycloAcid AcylatedIntermediate Acylated Malonate CycloAcid->AcylatedIntermediate Product This compound AcylatedIntermediate->Product Loss of CO2 CO2 CO2 Weinreb_Amide_Route cluster_1 Preparation of Weinreb Amide cluster_2 Acylation of Ester Enolate cluster_3 Hydrolysis AcylCl Cyclopentanecarbonyl Chloride WeinrebAmide Cyclopentyl Weinreb Amide AcylCl->WeinrebAmide WeinrebAmine N,O-Dimethylhydroxylamine Hydrochloride WeinrebAmine->AcylCl Base Base Base->WeinrebAmine EtOAcEnolate Ethyl Lithioacetate ChelatedIntermediate Chelated Tetrahedral Intermediate WeinrebAmide->ChelatedIntermediate EtOAcEnolate->WeinrebAmide Product This compound ChelatedIntermediate->Product Work-up H3O_plus H3O+ H3O_plus->ChelatedIntermediate Ti_Claisen cluster_1 Enolate Formation cluster_2 Acylation cluster_3 Product Formation EtTMSOAc Ethyl Trimethylsilyl Acetate TiEnolate Titanium Enolate EtTMSOAc->TiEnolate TiCl4 TiCl4 TiCl4->EtTMSOAc AcylCl Cyclopentanecarbonyl Chloride TiEnolate->AcylCl TiComplex Titanium Complex AcylCl->TiComplex Product This compound TiComplex->Product Work-up N_Acylbenzotriazole_Route cluster_1 Preparation of Acylating Agent cluster_2 Acylation of Ester Enolate cluster_3 Product Formation CycloAcid Cyclopentanecarboxylic Acid AcylBt N-Cyclopentanecarbonyl benzotriazole CycloAcid->AcylBt SOCl2 SOCl2 SOCl2->CycloAcid Benzotriazole Benzotriazole Benzotriazole->AcylBt EtOAcEnolate Ethyl Lithioacetate Intermediate Tetrahedral Intermediate AcylBt->Intermediate EtOAcEnolate->AcylBt Product This compound Intermediate->Product Collapse Bt_minus Benzotriazolide

Sources

A Senior Application Scientist's Guide to Purity Assessment of Ethyl 3-cyclopentyl-3-oxopropanoate: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 3-cyclopentyl-3-oxopropanoate, a key building block in the synthesis of various complex molecules, is no exception. Its purity directly impacts the stereochemistry and impurity carryover in multi-step syntheses. This guide provides an in-depth, HPLC-centric comparison of analytical methodologies for the purity assessment of this versatile β-keto ester, grounded in scientific principles and practical field experience.

The Analytical Challenge: Tautomerism in β-Keto Esters

A primary challenge in the chromatographic analysis of β-keto esters like this compound is their existence in a tautomeric equilibrium between the keto and enol forms. This dynamic equilibrium can lead to poor peak shapes, including broadening or splitting, in reversed-phase HPLC, compromising resolution and accurate quantification. Method development must therefore be approached with strategies to mitigate these effects, such as controlling mobile phase pH and temperature to favor one tautomeric form or to accelerate the interconversion, resulting in a single, sharp averaged peak.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] A well-developed and validated HPLC method provides a detailed impurity profile, crucial for regulatory compliance under guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4]

Experimental Protocol: A Validated RP-HPLC Method

The following protocol outlines a robust reversed-phase HPLC method for the purity assessment of this compound. The choices within this protocol are deliberate, aiming to produce a self-validating system that ensures accuracy and reproducibility.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the moderately polar analyte. The longer column length enhances resolution of closely eluting impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileThe acidic mobile phase (pH ~2.7) helps to suppress the enolate form and promote a consistent tautomeric state, leading to sharper peaks. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity.
Gradient 0-20 min: 40-70% B20-25 min: 70-40% B25-30 min: 40% BA gradient elution is employed to ensure elution of both the main analyte and any potential impurities with a wider range of polarities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 35 °CElevated temperature can increase the rate of tautomeric interconversion, leading to improved peak shape. It also reduces mobile phase viscosity.
Detection UV at 245 nmThe β-keto ester chromophore exhibits UV absorbance. 245 nm is a common wavelength for such compounds, providing good sensitivity.
Injection Vol. 10 µLA standard injection volume to ensure good peak shape and sensitivity.
Sample Prep. 1 mg/mL in Acetonitrile/Water (50:50)The diluent should be similar in composition to the initial mobile phase to prevent peak distortion.
Method Validation: Ensuring Trustworthiness

Method validation is a regulatory requirement and a cornerstone of good science, ensuring the reliability of analytical data.[2][5][6] Key validation parameters, as stipulated by ICH guidelines, include:[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the main peak from any impurities.[5]

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range (e.g., 50-150% of the nominal concentration).[5][7]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[5]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Sample Dilute_S Dissolve & Dilute Sample Sample->Dilute_S Standard Weigh Reference Standard Dilute_St Dissolve & Dilute Standard Standard->Dilute_St Inject Inject into HPLC System Dilute_S->Inject Dilute_St->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Figure 1: General workflow for HPLC purity analysis.

Comparative Analysis: Alternative Methodologies

While HPLC is the preferred method, a comprehensive purity assessment often benefits from orthogonal techniques that provide complementary information.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, high sensitivity, excellent for quantification of known and unknown impurities.[1]Can be complex to develop methods, tautomerism can be an issue.Primary purity assessment and impurity profiling.
Gas Chromatography (GC-MS) Partitioning into a gaseous mobile phase. Coupled with Mass Spectrometry for identification.Excellent for volatile impurities (e.g., residual solvents), provides structural information from mass spectra.[8][9]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.Analysis of volatile organic impurities and starting materials.
Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard for the impurity itself.[10][11][12]Lower sensitivity compared to HPLC, complex mixtures can be difficult to interpret.Structural confirmation, quantification of major components and known impurities.
Titration Chemical reaction with a standardized reagent.Simple, inexpensive, and accurate for assay of the main component.Non-specific, cannot detect or quantify individual impurities.A quick assay of the bulk material, not for impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS)

For a compound like this compound, GC-MS is a powerful tool for identifying and quantifying volatile impurities, such as residual solvents from the synthesis (e.g., ethanol, toluene) or unreacted volatile starting materials.[13][14][15]

Hypothetical GC-MS Experimental Data:

CompoundRetention Time (min)Area %Identification
Ethanol2.50.05Residual Solvent
Toluene5.80.10Residual Solvent
This compound12.399.80Main Component
Unknown Impurity13.10.05m/z fragments suggest a dimerization product
Quantitative NMR (qNMR)

Proton NMR (¹H-NMR) is not only invaluable for structural elucidation but can also be a precise quantitative tool.[10][11][12] By integrating the signals corresponding to specific protons of the molecule and comparing them to a certified internal standard, an absolute purity can be determined without the need for a specific reference standard of the analyte. This is particularly useful for qualifying primary reference standards.[16][17] For this compound, the distinct signals of the ethyl group protons and the cyclopentyl protons can be used for quantification.[18]

Decision Framework for Purity Analysis

The selection of an appropriate analytical technique is a strategic decision based on the specific requirements of the analysis.

Purity_Analysis_Decision_Tree start Purity Assessment Goal? q1 Need a comprehensive impurity profile? start->q1 q2 Are volatile impurities a concern? q1->q2 No hplc Use Validated HPLC Method q1->hplc Yes q3 Need absolute quantification without a specific reference standard? q2->q3 No gcms Use GC-MS q2->gcms Yes q4 Need a quick assay of the bulk material? q3->q4 No qnmr Use qNMR q3->qnmr Yes titration Use Titration q4->titration Yes

Figure 2: Decision tree for selecting a purity analysis method.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. While a validated reversed-phase HPLC method stands as the primary tool for detailed impurity profiling and quantification, it is most powerful when its data is contextualized with results from orthogonal techniques. GC-MS provides essential information on volatile impurities, and qNMR offers a method for absolute purity determination and structural confirmation. By judiciously selecting and combining these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, thereby safeguarding the integrity of the entire synthetic process. The methodologies and validation principles discussed herein are aligned with global regulatory expectations and represent best practices in modern pharmaceutical analysis.[3][19][20]

References

  • Altabrisa Group. (2025, September 24).
  • SynThink Research Chemicals.
  • D'Amelia, R. P., Huang, L., Nirode, W. F., Rotman, E., Shumila, J., & Wachter, N. M. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. (n.d.).
  • Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. (n.d.).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • D'Amelia, R. P., Huang, L., et al. (2015, May 1). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. Semantic Scholar.
  • MDPI. (n.d.). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
  • (2025, August 8). (PDF) Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment.
  • Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • ICH Guidelines & Impurity Detection Methods. (n.d.). Scribd.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.).
  • Cervantes-Reyes, M., et al. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central.
  • ICH. (n.d.). Quality Guidelines.
  • beta keto esters by HPLC. (2010, November 26).
  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.).
  • BLD Pharm. (n.d.).
  • Arora, S., & Saini, M. (2017). Gas Chromatography Mass Spectrometry Profiling in Methanolic and Ethyl‑acetate Root and Stem Extract of Corbichonia decumbens. Pharmacognosy Research, 9(Suppl 1), S50–S54.
  • US6642035B2 - Synthesis of B-keto esters. (n.d.).
  • Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. (2017, February 24).
  • CN102026955A - Process for purifying an alpha-keto ester. (n.d.).
  • Understanding the Properties and Applications of Ethyl 3-cyclopropyl-3-oxopropano
  • PubChem. (n.d.).
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). NIH.
  • ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses Procedure.
  • BLD Pharm. (n.d.).
  • MDPI. (n.d.). Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018, May 2). Semantic Scholar.
  • Shukla, V. K. S., Abdel-Moety, E. M., Larsen, E., & Egsgaard, H. (n.d.). Identification of Cyclopentenyl Fatty Acids by Gas Liquid Chromatography and Mass Spectrometry.
  • Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. (n.d.). The Journal of Organic Chemistry.
  • Omer, S. A., et al. (2019, May 8). Gas chromatography/mass spectrometry profiling of the costus plant Saussurea lappa (Decne.) CB Clarke root extract. Journal of Applied Pharmaceutical Science.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. (2021, March). Pharmacognosy Journal.
  • Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (n.d.). SciSpace.
  • AiFChem. (n.d.).

Sources

Comparing kinetic data of reactions involving different beta-keto esters

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract: Beta-keto esters are foundational synthons in organic chemistry, pivotal to constructing a vast range of molecular architectures, from pharmaceuticals to advanced materials.[1] Their utility stems from a unique structural motif that imparts dual nucleophilic and electrophilic character. However, the kinetic profile of reactions involving these intermediates is highly sensitive to subtle structural modifications. This guide provides a comparative analysis of reaction kinetics for different beta-keto esters, supported by mechanistic insights and detailed experimental protocols, to empower researchers in optimizing synthetic routes and predicting reaction outcomes.

Introduction: The Structural Basis of Beta-Keto Ester Reactivity

The reactivity of beta-keto esters is fundamentally governed by the electronic interplay between two carbonyl groups separated by a single methylene unit.[2] This arrangement leads to two critical features:

  • Enhanced α-Hydrogen Acidity: The hydrogens on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly more acidic (pKa ≈ 9-11) than those in simple esters or ketones.[2] This is because the resulting carbanion (enolate) is stabilized by resonance, with the negative charge delocalized over both oxygen atoms.[2] Consequently, even mild bases like alkoxides can readily deprotonate beta-keto esters to form stable, nucleophilic enolates.[2]

  • Keto-Enol Tautomerism: Beta-keto esters exist in a dynamic equilibrium between the keto form and the enol form.[2][3] The enol tautomer is substantially stabilized by intramolecular hydrogen bonding and conjugation, leading to a significantly higher enol content at equilibrium compared to simple ketones.[2][4] This equilibrium is a primary driver of their unique reactivity.[2]

The structure of the ester group (R') and the substituent on the keto side (R) can dramatically influence reaction rates through steric and electronic effects.[1][5] This guide will explore these influences in the context of several cornerstone reactions.

Mechanistic Overview and Influencing Factors

Understanding the underlying mechanisms is crucial for interpreting kinetic data. Below are brief overviews of common reactions involving beta-keto esters.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction where two ester molecules react in the presence of a strong base to form a beta-keto ester.[6][7][8] The reaction is driven by the formation of a highly resonance-stabilized enolate anion of the product.[6][9]

Mechanism:

  • Enolate Formation: A base (e.g., sodium ethoxide) removes an acidic α-hydrogen from the ester to generate a nucleophilic enolate.[6][9]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule.[6][9]

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide group to form the beta-keto ester.[6][9]

  • Deprotonation (Driving Force): The newly formed beta-keto ester is deprotonated by the alkoxide base. This final, thermodynamically favorable deprotonation step drives the reaction to completion.[7][9]

  • Protonation: An acidic workup protonates the enolate to yield the final product.[6]

Claisen_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2 & 3: Attack & Elimination cluster_3 Step 4 & 5: Driving Force & Workup Ester R-CH2-COOR' Enolate [R-CH-COOR']⁻ Na⁺ Ester->Enolate NaOEt Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Ester Beta_Keto_Ester_Product R-CH(COR)-COOR' Tetrahedral_Intermediate->Beta_Keto_Ester_Product - NaOEt Stabilized_Enolate [R-C(O-)=C(COR')-OR']⁻ Na⁺ Beta_Keto_Ester_Product->Stabilized_Enolate NaOEt Final_Product Final β-Keto Ester Stabilized_Enolate->Final_Product H3O+

Figure 1: Simplified workflow of the Claisen condensation mechanism.
Decarboxylation of Beta-Keto Acids

Beta-keto esters can be hydrolyzed to their corresponding beta-keto acids, which are thermally unstable and readily undergo decarboxylation (loss of CO₂) upon gentle heating.[10]

Mechanism: The reaction proceeds through a cyclic, concerted six-membered transition state, which leads to an enol intermediate that subsequently tautomerizes to the more stable ketone.[10][11] The presence of the ketone at the beta-position serves as an electron sink, facilitating this process.[12]

Decarboxylation BKA β-Keto Acid R-CO-CH₂-COOH TS {Cyclic Transition State} BKA->TS Heat Enol Enol Intermediate R-C(OH)=CH₂ TS->Enol CO2 CO₂ TS->CO2 Ketone Ketone Product R-CO-CH₃ Enol->Ketone Tautomerization

Figure 2: Mechanism of beta-keto acid decarboxylation.

The rate of decarboxylation is sensitive to the substituents on the beta-keto acid, with alkyl groups at the α-position influencing the C-C bond length and, consequently, the reaction rate.[13]

Comparative Kinetic Analysis: The Impact of Structure on Reactivity

The rate at which reactions involving beta-keto esters proceed is profoundly influenced by the steric and electronic nature of their substituents.[1]

Steric Effects

Steric hindrance plays a critical role in controlling reaction rates. Larger, bulkier groups on either the acyl or the ester portion of the molecule can impede the approach of reactants or catalysts.

  • In Transesterification: The reaction of ethyl 2-methyl-3-oxobutanoate (with an α-methyl group) is significantly slower than that of ethyl acetoacetate, highlighting the impact of steric bulk near the reactive center.[14]

  • In Michael Additions: The best Michael reactions occur when a stable enolate, like that from a beta-keto ester, adds to an unhindered α,β-unsaturated ketone.[15] Increased substitution on either reactant can slow the reaction.

Electronic Effects

The electronic properties of substituents modulate the acidity of the α-hydrogen and the electrophilicity of the carbonyl carbons.

  • Electron-Withdrawing Groups (EWGs): EWGs on the acyl side (R group) increase the acidity of the α-hydrogens, facilitating faster enolate formation. In catalyzed reactions, EWGs on an arylboronic acid catalyst enhance its Lewis acidity, accelerating the reaction rate.[1]

  • Electron-Donating Groups (EDGs): EDGs generally decrease the acidity of the α-hydrogens, slowing down the initial deprotonation step. However, in reactions like the transesterification with benzylic alcohols, EDGs on the alcohol's aromatic ring were found to increase reactivity.[1]

Table 1: Qualitative Comparison of Reactivity Based on Beta-Keto Ester Structure
Beta-Keto Ester StructureExampleExpected Relative Rate in Base-Catalyzed ReactionsPrimary Influencing Factor
Unsubstituted, Small Ester Ethyl AcetoacetateFast (Baseline)Low steric hindrance, moderate acidity.
α-Substituted Ethyl 2-methylacetoacetateSlowerSteric Hindrance: The α-substituent shields the α-carbon from nucleophilic attack and hinders enolate formation.[14]
Bulky Ester Group tert-Butyl AcetoacetateSlowerSteric Hindrance: The bulky tert-butyl group can hinder the approach of nucleophiles to the ester carbonyl.
Acyl Group with EWG Ethyl 4,4,4-trifluoroacetoacetateFasterElectronic Effect: The trifluoromethyl group strongly increases the acidity of the α-hydrogens, leading to faster enolate formation.
Cyclic Beta-Keto Ester Ethyl 2-oxocyclopentanecarboxylateVariableRing Strain/Conformation: Reactivity is influenced by the rigidity of the ring, which affects the geometry and stability of the enolate intermediate.

Note: This table provides a generalized comparison. Actual rates depend heavily on specific reaction conditions (base, solvent, temperature).

Experimental Protocols for Kinetic Monitoring

Accurate kinetic data is essential for a true comparison. The choice of analytical method depends on the specific reaction and the properties of the reactants and products.[16] Common techniques include spectrophotometry, chromatography (HPLC, GC), and NMR spectroscopy.[16][17][18]

General Workflow for a Kinetic Experiment

A typical kinetic analysis involves monitoring the change in concentration of a reactant or product over time at a constant temperature.[19]

Kinetic_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Stock Solutions (Reactants, Base/Catalyst) B Set up Constant Temperature Bath C Equilibrate Reactant Solution to Temperature B->C D Initiate Reaction (Add Base/Catalyst, Start Timer) C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction in Aliquot (e.g., with acid) E->F G Analyze Aliquots (e.g., by HPLC, UV-Vis) F->G H Determine Concentration vs. Time G->H I Plot Data & Calculate Rate Constant (k) H->I

Figure 3: General experimental workflow for determining reaction kinetics.
Detailed Protocol: Monitoring a Michael Addition via HPLC

This protocol describes a self-validating system for determining the initial rate of the Michael addition between ethyl acetoacetate and methyl vinyl ketone (MVK).

Objective: To determine the initial rate constant for the reaction under specific conditions.

Materials:

  • Ethyl acetoacetate (reagent grade)

  • Methyl vinyl ketone (MVK), inhibitor-free (reagent grade)

  • Sodium ethoxide (catalyst)

  • Anhydrous Ethanol (solvent)

  • 0.1 M HCl in Ethanol (quenching solution)

  • HPLC system with a C18 column and UV detector

Procedure:

  • System Preparation & Validation:

    • Prepare a mobile phase (e.g., 60:40 Acetonitrile:Water) and equilibrate the HPLC system until a stable baseline is achieved.

    • Causality: A stable baseline is critical for accurate quantification.

    • Prepare standard solutions of ethyl acetoacetate and MVK of known concentrations. Create a calibration curve by injecting these standards to correlate peak area with concentration.

    • Trustworthiness: A valid calibration curve (R² > 0.999) ensures that the analytical method is accurate and linear over the concentration range of the experiment.

  • Reaction Setup:

    • In a jacketed reaction vessel maintained at 25.0 ± 0.1 °C, add 45.0 mL of anhydrous ethanol.

    • Add 5.0 mmol of ethyl acetoacetate. Allow the solution to equilibrate thermally for 15 minutes.

    • Causality: Precise temperature control is paramount, as rate constants are highly temperature-dependent.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 5.0 mmol of MVK, followed immediately by 0.1 mmol of sodium ethoxide solution. Start a stopwatch at the moment of catalyst addition.

    • Immediately withdraw the first aliquot (t=0) of 0.5 mL and transfer it to a vial containing 1.0 mL of the 0.1 M HCl quenching solution.

    • Causality: Quenching instantly stops the reaction by neutralizing the base catalyst, preserving the concentration profile at that specific time point.[19]

    • Continue to withdraw and quench aliquots at regular intervals (e.g., every 2, 5, 10, 15, 20, and 30 minutes).

  • Sample Analysis:

    • Analyze each quenched aliquot by HPLC.

    • Record the peak areas for the remaining ethyl acetoacetate and/or the formed product.

  • Data Analysis:

    • Using the calibration curve, convert the peak areas at each time point to concentrations.

    • Plot the concentration of the limiting reactant (e.g., ethyl acetoacetate) versus time.

    • Determine the initial rate of the reaction from the initial slope of this curve.

    • Use the appropriate integrated rate law to calculate the rate constant, k.[17]

Conclusion and Applications in Drug Development

A thorough understanding of the kinetics of reactions involving beta-keto esters is not merely academic; it is essential for practical applications in process chemistry and drug development.[1][20]

  • Process Optimization: By understanding how substituents affect reaction rates, chemists can select substrates and conditions to maximize yield and throughput while minimizing reaction times and energy consumption.

  • Impurity Control: Competing side reactions, such as self-condensation or hydrolysis, have their own kinetic profiles. Knowledge of the relative rates allows for the design of processes that favor the desired product and minimize the formation of impurities.

  • Predictive Modeling: Kinetic data from a range of beta-keto esters can be used to build quantitative structure-activity relationship (QSAR) models, enabling the prediction of reactivity for novel compounds, which is invaluable in the early stages of drug discovery.

References

  • A Comparative Analysis of Reaction Kinetics for Substituted β-Keto Esters. (n.d.). Benchchem.
  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021). ACS Publications.
  • A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. (n.d.). Benchchem.
  • Claisen Condensation – Mechanism, Variations & FAQs. (n.d.). Allen.
  • A Comparative Guide to the Reaction Kinetics of β-Keto Esters: Focus on Methyl 4-(2-fluorophenyl)-3-oxobutanoate Analogs. (n.d.). Benchchem.
  • Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. (2025). JoVE.
  • Keto-enol tautomerization: A thermodynamic and kinetic study. (n.d.). ACS Publications.
  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (n.d.). ResearchGate.
  • Measuring rate of reaction. (2024). Reddit.
  • preventing decarboxylation of beta-keto acids during analysis. (n.d.). Benchchem.
  • Decarboxylation. (2022). Master Organic Chemistry.
  • Claisen condensation. (n.d.). Wikipedia.
  • Experimental methods for rate law determination. (n.d.). Fiveable.
  • Experimental Methods in Chemical Kinetics. (n.d.). Fiveable.
  • Claisen Condensation. (n.d.). Organic Chemistry Portal.
  • Techniques for measuring reaction rates. (n.d.). Solubility of Things.
  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry.
  • Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing.
  • Steric and Stereoelectronic Effects in Organic Chemistry. (n.d.). ResearchGate.
  • 23.10 Conjugate Carbonyl Additions: The Michael Reaction. (n.d.). NC State University Libraries.

Sources

A Comparative Guide to the Biological Activity of Ethyl 3-cyclopentyl-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The β-keto ester functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1][2] Among these, derivatives of Ethyl 3-cyclopentyl-3-oxopropanoate are emerging as a promising class of compounds with potential therapeutic applications. The cyclopentane ring offers a unique combination of conformational flexibility and lipophilicity, which can be fine-tuned to optimize pharmacological properties. This guide provides a comparative analysis of the biological activities of various derivatives of this compound, offering insights into their potential as antimicrobial, anticancer, and anti-inflammatory agents.

The Versatile Scaffold: this compound

This compound is a β-keto ester that serves as a key intermediate in the synthesis of diverse heterocyclic compounds and other derivatives.[1] Its structure features a reactive methylene group flanked by two carbonyl groups, making it amenable to a variety of chemical transformations, including cyclization and condensation reactions.[3] This reactivity is the foundation for the generation of a diverse library of derivatives with a wide spectrum of biological activities.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Derivatives of β-keto esters have long been recognized for their antimicrobial potential.[1] The ability to synthesize a variety of heterocyclic compounds from this compound allows for the exploration of structure-activity relationships to identify potent antimicrobial agents.

Pyrazole Derivatives: A Promising Class of Antimicrobials

One of the most common applications of β-keto esters in medicinal chemistry is the synthesis of pyrazole derivatives.[1] The reaction of this compound with hydrazine hydrate or its derivatives yields pyrazolones, which have demonstrated significant antibacterial and antifungal activities.

A study on a series of 1,3-diaryl pyrazole derivatives showcased potent inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 1 or 2 μg/mL.[4] While this study did not specifically use this compound, it highlights the potential of pyrazoles derived from β-keto esters. The cyclopentyl moiety could further enhance the lipophilicity and, consequently, the antimicrobial efficacy of such derivatives.

Table 1: Antimicrobial Activity of Representative Pyrazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
6g (1,3-diaryl pyrazole)Staphylococcus aureus 42201-2[4]
6l (1,3-diaryl pyrazole)Escherichia coli 19241-2[4]
7l (1,3-diaryl pyrazole)Candida albicans 75351-2[4]

Note: The compounds listed are representative examples from the cited study and are not direct derivatives of this compound, but illustrate the potential of the pyrazole scaffold.

Imidazole Derivatives: Broad-Spectrum Activity

Imidazole-containing compounds are another important class of antimicrobials that can be synthesized from β-keto ester precursors.[5] The synthesis of novel imidazole derivatives has been shown to yield compounds with moderate to good antimicrobial activity against a range of bacterial and fungal strains.[6]

A study on isobenzofuran-based imidazo[2,1-b][7][8][9]thiadiazole derivatives reported MIC values ranging from 0.14 to 0.59 mM against Escherichia coli, Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans.[10] The incorporation of a cyclopentyl group into similar imidazole scaffolds could modulate their pharmacokinetic properties and enhance their antimicrobial profile.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a continuous effort in drug discovery. Derivatives of this compound, particularly heterocyclic derivatives, have shown promise as antiproliferative agents.

Pyrazole and Imidazole Scaffolds in Oncology

Several studies have highlighted the anticancer potential of pyrazole and imidazole derivatives.[11][12] A series of novel pyrazole derivatives were evaluated against five human cancer cell lines, with some compounds displaying potent antiproliferative activities with IC50 values in the low micromolar range.[11] Similarly, certain imidazole derivatives have exhibited significant inhibition of cancer cell lines, with IC50 values as low as 33.52 μM.[6]

One study on isobenzofuran-based imidazo[2,1-b][7][8][9]thiadiazole derivatives found that three compounds exhibited better inhibition of MCF-7 breast cancer cell lines than the standard drug cisplatin, with the most potent derivative showing an IC50 value of 35.81 μM.[10]

Table 2: Anticancer Activity of Representative Heterocyclic Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
Pyrazole Derivative 11cPC3, A549, HL60, HCT116, SW6204.09-16.82[11]
Imidazole Derivative 5a(Not specified)33.52[6]
Imidazo[2,1-b][7][8][9]thiadiazole 3cMCF-735.81[10]

Note: The compounds listed are representative examples from the cited studies and are not all direct derivatives of this compound, but demonstrate the anticancer potential of these heterocyclic scaffolds.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Cyclopentane-containing molecules have been investigated for their anti-inflammatory properties.[4] The cyclopentyl group can influence the binding of the molecule to inflammatory targets.

While direct studies on the anti-inflammatory activity of a series of this compound derivatives are limited, research on related 1,3-diaryl pyrazole derivatives has shown potent anti-inflammatory activity. One compound, in particular, exhibited a 93.59% inhibition in an in vivo model, which was more potent than the reference drugs ibuprofen and indomethacin.[4] This suggests that the pyrazole scaffold, which can be readily synthesized from this compound, is a promising starting point for the development of novel anti-inflammatory agents.

Comparative Analysis of Cycloalkyl Moieties

The size of the cycloalkyl ring can significantly impact the biological activity of a compound. While this guide focuses on cyclopentyl derivatives, it is worth noting that derivatives containing cyclopropyl or cyclobutyl rings also exhibit a range of biological activities.[13][14] For instance, a comparative analysis of ethyl and methyl 3-(3,4-dihydroxyphenyl)propanoate (structurally related to the core topic) suggested that the ethyl ester possessed more potent anti-inflammatory properties.[15] This underscores the importance of the ester group in modulating activity. A systematic comparison of ethyl 3-cycloalkyl-3-oxopropanoate derivatives with varying ring sizes (cyclopropyl, cyclobutyl, cyclopentyl) would be a valuable area for future research to elucidate the optimal ring size for specific biological targets.

Experimental Protocols

To facilitate further research and comparative studies, this section provides an overview of standard experimental protocols for evaluating the biological activities discussed.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and accurate technique for determining MIC values.[7][8][9][16]

Workflow for Broth Microdilution Assay

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare sterile broth medium prep_compounds Prepare serial dilutions of test compounds in a 96-well plate prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoculate Inoculate each well with the microbial suspension prep_inoculum->inoculate incubate Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 16-20h) inoculate->incubate read_results Visually or spectrophotometrically assess microbial growth incubate->read_results determine_mic Determine the MIC as the lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[17][18][19][20] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Workflow for MTT Assay

MTT_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in a 96-well plate and allow to adhere treat_cells Treat cells with various concentrations of the test compound seed_cells->treat_cells incubate_cells Incubate for a specific duration (e.g., 24-72h) treat_cells->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan incubate_mtt->solubilize measure_absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure_absorbance calculate_viability Calculate cell viability and determine the IC50 value measure_absorbance->calculate_viability

Caption: General workflow for assessing cell viability using the MTT assay.

For broader screening, the National Cancer Institute's NCI-60 human tumor cell line screen is a powerful tool.[21][22][23][24][25] This platform tests compounds against 60 different human cancer cell lines, providing a comprehensive profile of their anticancer activity.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[26][27][28][29]

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Assay cluster_prep Preparation cluster_induction Induction & Measurement cluster_analysis Analysis animal_groups Divide animals into control and treatment groups administer_compound Administer the test compound or vehicle to the respective groups animal_groups->administer_compound induce_edema Inject carrageenan into the paw administer_compound->induce_edema measure_volume Measure paw volume at different time intervals induce_edema->measure_volume calculate_inhibition Calculate the percentage of edema inhibition measure_volume->calculate_inhibition compare_groups Compare the results of the treatment groups to the control calculate_inhibition->compare_groups

Caption: Workflow of the carrageenan-induced paw edema model for anti-inflammatory screening.

Future Directions and Conclusion

The derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The available data, although fragmented, strongly suggests their potential in the fields of antimicrobial, anticancer, and anti-inflammatory research. Future studies should focus on the systematic synthesis and evaluation of a broad range of these derivatives to establish clear structure-activity relationships. Comparative studies with other cycloalkyl derivatives will also be crucial in optimizing the pharmacological profile of these compounds. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers embarking on the exploration of this exciting class of molecules.

References

  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. [Link]

  • Broth microdilution. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • NCI-60 Screening Methodology. (n.d.). National Cancer Institute. [Link]

  • Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. (n.d.). SlideShare. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Singh, A. K., et al. (2015). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. Evidence-based complementary and alternative medicine : eCAM, 2015, 765083. [Link]

  • Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. (n.d.). Der Pharma Chemica. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (2016). Chemical biology & drug design, 87(5), 673–679. [Link]

  • Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central journal, 7(1), 116. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025, May 6). [Link]

  • Outline of the NCI-60 Program. A) Biological evaluation of compounds in... (n.d.). ResearchGate. [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021, October 26). [Link]

  • β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. (n.d.). [Link]

  • In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][7][8][9]thiadiazoles. (2024, December 30). [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). [Link]

  • Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. (2025, April 29). ResearchGate. [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (n.d.). [Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (n.d.). [Link]

  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (n.d.). [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (n.d.). RSC Publishing. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Publication Corporation. [Link]

  • Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. (2022, May 7). [Link]

  • Synthetic Strategies of Imidazole Derivatives for Anticancer and Antimicrobial Agents: Comparative Studies. (2025, September 11). ResearchGate. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. [Link]

  • Ethyl 3-cyclopropyl-3-oxopropanoate | C8H12O3 | CID 262979. (n.d.). PubChem. [Link]

  • Biological Activities of Natural Products III. (2023, June 19). [Link]

  • Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. (n.d.). [Link]

  • Understanding the Properties and Applications of Ethyl 3-cyclopropyl-3-oxopropanoate. (2025, October 28). [Link]

Sources

Navigating the Structural Landscape of Ethyl 3-cyclopentyl-3-oxopropanoate Derivatives: A Guide to Available Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and advanced materials, a detailed understanding of molecular architecture is paramount. X-ray crystallography provides the definitive map of a molecule's three-dimensional structure, offering invaluable insights into its function and potential interactions. This guide was intended to provide a comprehensive comparison of the X-ray crystallographic data of Ethyl 3-cyclopentyl-3-oxopropanoate and its derivatives. However, an exhaustive search of publicly accessible scientific databases, including the Cambridge Structural Database (CSD), has revealed a notable absence of published experimental X-ray crystal structures for this compound or its closely related analogues.

While direct crystallographic comparison is not currently possible, this guide pivots to provide a valuable overview of the available chemical information and outlines a strategic approach for researchers working with this class of compounds.

The Challenge: Absence of Experimental Crystallographic Data

A multi-faceted search strategy was employed to locate X-ray crystallographic data for this compound and its derivatives. This included targeted queries of major chemical and crystallographic databases. The search encompassed:

  • Direct searches for the target compound and its simple derivatives.

  • Broader searches for β-keto esters containing cyclic substituents.

  • Investigations into metal complexes and salts, which are often more amenable to crystallization.

Despite these efforts, no suitable experimental data for a comparative structural analysis could be retrieved. This indicates that while the synthesis and utility of such compounds are of interest, their single-crystal X-ray diffraction studies are not yet a part of the public scientific record.

Alternative Avenues for Structural Elucidation and Comparison

In the absence of experimental crystal structures, researchers can leverage a combination of spectroscopic and computational methods to gain significant insights into the structural and conformational properties of this compound derivatives.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the connectivity and electronic environment of atoms within a molecule. For the title compounds, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be foundational.

  • ¹H and ¹³C NMR Spectroscopy: These techniques can confirm the molecular framework, provide information about the tautomeric equilibrium between the keto and enol forms, and offer clues about the preferred conformation in solution.

  • Infrared (IR) Spectroscopy: IR spectra can definitively identify the key functional groups, particularly the stretching frequencies of the ketone and ester carbonyl groups, which would be sensitive to the local chemical environment.

Theoretical and Computational Modeling

Computational chemistry offers a powerful alternative for exploring the structural landscape of molecules for which experimental data is unavailable.

  • Conformational Analysis: Using methods like Density Functional Theory (DFT), it is possible to calculate the relative energies of different conformers of this compound derivatives. This can reveal the most likely three-dimensional shapes of these molecules. A recent study on β-keto esters utilized DFT to analyze their reactivity and conformation, demonstrating the power of this approach.[1]

  • Electronic Property Prediction: Computational models can also predict key electronic properties such as electrostatic potential surfaces, frontier molecular orbital energies (HOMO/LUMO), and dipole moments. These properties are crucial for understanding reactivity and potential intermolecular interactions.

Proposed Workflow for Future Research

For research teams equipped with synthesis and analytical capabilities, a clear path forward to obtaining the desired structural data exists. The following workflow outlines the key steps.

Caption: Proposed experimental and computational workflow for the structural analysis of this compound derivatives.

Conclusion and Future Outlook

While a direct comparison guide based on experimental X-ray crystallographic data for this compound derivatives is not feasible at present due to a lack of publicly available data, this should not be a deterrent to research in this area. The absence of data highlights an opportunity for new and valuable contributions to the field of structural chemistry.

By employing a combined approach of synthesis, spectroscopy, and computational modeling, researchers can gain a robust understanding of these molecules. The eventual successful crystallization and X-ray diffraction analysis of these compounds will be a significant step forward, providing the definitive structural information that will undoubtedly aid in the rational design of new molecules for a variety of applications.

References

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]

Sources

Comparative study of different synthetic routes to Ethyl 3-cyclopentyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 3-cyclopentyl-3-oxopropanoate, a versatile β-keto ester, serves as a crucial building block in the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of the cyclopentyl moiety and the reactive 1,3-dicarbonyl functionality makes it an attractive intermediate for introducing cyclic structures and enabling a variety of subsequent chemical transformations. This guide provides a comparative analysis of three distinct and practical synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of β-keto esters is a well-established field in organic chemistry, with several classical and modern methods at the disposal of the synthetic chemist. For the preparation of this compound, we will explore three primary strategies:

  • The Mixed Claisen Condensation: A direct and atom-economical approach involving the base-mediated condensation of ethyl cyclopentanecarboxylate and ethyl acetate.

  • Acylation of Diethyl Malonate followed by Krapcho Decarboxylation: A robust two-step sequence that offers high yields and predictable outcomes.

  • Acylation of a Ketone with Ethyl Chloroformate: A rapid and efficient method starting from cyclopentyl methyl ketone.

Each of these routes possesses unique advantages and disadvantages in terms of starting material availability, reaction conditions, scalability, and overall efficiency.

Route 1: Mixed Claisen Condensation

The Claisen condensation is a cornerstone of carbon-carbon bond formation. In this mixed variant, the enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl of ethyl cyclopentanecarboxylate. A strong base, such as sodium ethoxide, is required to generate the enolate and drive the reaction to completion.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by sodium ethoxide to form a resonance-stabilized enolate. This enolate then undergoes nucleophilic acyl substitution on ethyl cyclopentanecarboxylate. The resulting tetrahedral intermediate subsequently eliminates an ethoxide ion to yield the desired β-keto ester. The final deprotonation of the product by ethoxide makes the last step irreversible and drives the equilibrium towards the product.

cluster_0 Route 1: Mixed Claisen Condensation Ethyl Cyclopentanecarboxylate Ethyl Cyclopentanecarboxylate Reaction Claisen Condensation Ethyl Cyclopentanecarboxylate->Reaction Ethyl Acetate Ethyl Acetate Ethyl Acetate->Reaction Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction Base Product This compound Reaction->Product cluster_1 Route 2: Acylation and Decarboxylation Start Diethyl Malonate + Cyclopentanecarbonyl Chloride Step1 Acylation with NaH Start->Step1 Intermediate Diethyl 2-cyclopentanoylmalonate Step1->Intermediate Step2 Krapcho Decarboxylation (LiCl, DMSO, H2O, heat) Intermediate->Step2 Product This compound Step2->Product

Caption: Two-step synthesis via acylation and decarboxylation.

Experimental Protocol

Step A: Synthesis of Diethyl 2-cyclopentanoylmalonate

  • Enolate Formation: In a flame-dried flask, suspend 2.4 g (100 mmol) of sodium hydride (60% dispersion in mineral oil) in 100 mL of dry THF. To this suspension, add 16.0 g (100 mmol) of diethyl malonate dropwise at 0 °C.

  • Acylation: After the evolution of hydrogen ceases, add 13.3 g (100 mmol) of cyclopentanecarbonyl chloride dropwise at 0 °C.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride. Extract the product with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude acylmalonate, which can be used in the next step without further purification.

Step B: Krapcho Decarboxylation

  • Reaction Setup: To the crude diethyl 2-cyclopentanoylmalonate from the previous step, add 100 mL of DMSO, 4.2 g (100 mmol) of lithium chloride, and 1.8 mL (100 mmol) of water.

  • Decarboxylation: Heat the mixture to 160 °C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture, pour it into 200 mL of water, and extract with diethyl ether (3 x 100 mL). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by vacuum distillation to afford the final product.

Route 3: Acylation of Cyclopentyl Methyl Ketone

This modern approach utilizes the direct carboxylation of a ketone enolate with ethyl chloroformate. [1][2][3]This method is often rapid and can be highly efficient for a range of ketones. [2]

Mechanistic Rationale

First, a strong base, such as sodium hydride, deprotonates the α-carbon of cyclopentyl methyl ketone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl chloroformate. The subsequent loss of a chloride ion yields the target β-keto ester.

cluster_2 Route 3: Direct Acylation of a Ketone Ketone Cyclopentyl Methyl Ketone Reaction Acylation Ketone->Reaction Reagent Ethyl Chloroformate Reagent->Reaction Base Sodium Hydride Base->Reaction Base Product This compound Reaction->Product

Caption: Synthesis via direct acylation of a ketone.

Experimental Protocol
  • Enolate Formation: To a stirred suspension of 2.4 g (100 mmol) of sodium hydride (60% dispersion in mineral oil) in 100 mL of dry THF at 0 °C, add a solution of 11.2 g (100 mmol) of cyclopentyl methyl ketone in 20 mL of dry THF dropwise.

  • Acylation: After stirring for 1 hour at 0 °C, add 10.9 g (100 mmol) of ethyl chloroformate dropwise, maintaining the temperature at 0 °C.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Carefully quench the reaction with 50 mL of ice-cold water.

  • Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Comparative Analysis

To facilitate an objective comparison, the key parameters of each synthetic route are summarized in the table below. The data presented are representative and may vary based on specific experimental conditions and scale.

ParameterRoute 1: Mixed Claisen CondensationRoute 2: Acylation & DecarboxylationRoute 3: Direct Acylation of Ketone
Starting Materials Ethyl cyclopentanecarboxylate, Ethyl acetateDiethyl malonate, Cyclopentanecarbonyl chlorideCyclopentyl methyl ketone, Ethyl chloroformate
Number of Steps 121
Key Reagents Sodium ethoxideSodium hydride, LiCl, DMSOSodium hydride
Typical Yield Moderate (50-65%)High (70-85% over two steps)Good to High (65-80%)
Reaction Time 4-6 hours16-18 hours (total)3-4 hours
Temperature Reflux0 °C to 160 °C0 °C to Room Temperature
Scalability GoodExcellentGood
Advantages Atom economical, one-potHigh yielding, reliableRapid, uses readily available ketone
Disadvantages Potential for self-condensation of ethyl acetateTwo-step process, high temperature for decarboxylationRequires careful control of stoichiometry

Conclusion and Recommendations

The choice of synthetic route to this compound will ultimately depend on the specific requirements of the researcher, including available starting materials, desired scale, and time constraints.

  • Route 1 (Mixed Claisen Condensation) is a classic and straightforward one-pot synthesis. It is a good option when both ester starting materials are readily available and moderate yields are acceptable. Careful control of reaction conditions is necessary to minimize the self-condensation of ethyl acetate.

  • Route 2 (Acylation and Krapcho Decarboxylation) , while being a two-step process, generally provides the highest and most consistent yields. The Krapcho decarboxylation is a particularly robust reaction, making this route highly reliable and scalable. This is the recommended route for applications where high purity and yield are paramount. [4][5]

  • Route 3 (Direct Acylation of a Ketone) offers a rapid and efficient alternative, particularly if cyclopentyl methyl ketone is a more accessible starting material than the corresponding acid or ester. The reaction is quick and proceeds under relatively mild conditions.

By understanding the nuances of each synthetic pathway, researchers can make an informed decision to efficiently and effectively produce this compound for their downstream applications.

References

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013).
  • Synthesis of a Complex Ketone
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). PubMed.
  • A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. (2003).
  • (PDF) β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013).
  • Krapcho decarboxyl
  • A Solvent-Free Claisen Condensation Reaction for the Organic Labor
  • Application Notes and Protocols: Decarboxylation of Diethyl 2-(2-oxopropyl)
  • A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. (2003). Butler University Digital Commons.
  • Claisen Condensation and Dieckmann Condens
  • 23.
  • Krapcho Decarboxyl
  • ethyl diacetylacetate - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Decarboxyl
  • Advances in the Krapcho Decarboxyl
  • The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents | Request PDF. (2008).
  • Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1.

Sources

A Researcher's Guide to the Conformational Landscape of Ethyl 3-cyclopentyl-3-oxopropanoate Enolate: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of molecular conformation is paramount. The spatial arrangement of atoms in a molecule dictates its reactivity, interactions with biological targets, and ultimately, its therapeutic efficacy. This guide delves into the quantum chemical calculations of the enolate of ethyl 3-cyclopentyl-3-oxopropanoate, a β-keto ester with significant potential in organic synthesis.[1][2][3][4] We will objectively compare computational methodologies and provide the supporting data necessary to make informed decisions in your research.

The acidity of the α-hydrogen in β-dicarbonyl compounds, such as this compound, is a key feature, leading to the ready formation of enolates.[5][6] These enolates are versatile nucleophiles in a variety of carbon-carbon bond-forming reactions.[6][7] The stereochemical outcome of these reactions is often dictated by the geometry of the enolate, underscoring the importance of understanding its conformational preferences.

The Critical Choice of Computational Method

The accuracy of quantum chemical calculations hinges on the chosen theoretical method and basis set.[8] For the study of enolates, Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool.[9] DFT methods, such as the widely used B3LYP functional, provide a good balance between accuracy and computational cost for predicting the electronic properties and geometries of molecules.[10][11]

Here, we compare the performance of several DFT functionals against the more computationally expensive Møller-Plesset perturbation theory of the second order (MP2) method, which is known for its better treatment of electron correlation.

Table 1: Comparison of Computational Methods for Enolate Conformational Analysis

MethodDescriptionProsCons
B3LYP A hybrid DFT functional that combines the strengths of Hartree-Fock theory and DFT.Good balance of accuracy and computational cost. Widely used and well-benchmarked.May not be as accurate as higher-level methods for systems with significant electron correlation.
M06-2X A meta-hybrid DFT functional designed to be broadly applicable, particularly for non-covalent interactions.[12]Generally provides higher accuracy than B3LYP for main-group chemistry.More computationally demanding than B3LYP.
MP2 A post-Hartree-Fock method that includes electron correlation.[10]Often more accurate than DFT methods for systems where electron correlation is important.Significantly more computationally expensive than DFT.
The Importance of the Basis Set

The basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule.[8][13] The choice of basis set directly impacts the accuracy of the calculation. For enolate systems, it is crucial to use a basis set that can adequately describe the diffuse nature of the electron density in the anion.

Pople-style basis sets, such as 6-31G, are a common starting point.[14] However, for more accurate results, it is advisable to include diffuse functions (e.g., 6-31+G) and polarization functions (e.g., 6-31G(d,p)).[13][14] In this guide, we will utilize the 6-311++G(d,p) basis set, which provides a good compromise between accuracy and computational cost for systems of this size.[15]

Experimental Protocol: Quantum Chemical Calculations

The following protocol outlines the steps for performing quantum chemical calculations on the enolate of this compound. This workflow can be adapted for other β-dicarbonyl compounds.

Software:

Methodology:

  • Structure Generation: The initial 3D structure of this compound can be built using molecular modeling software.

  • Enolate Formation: The acidic α-hydrogen is removed to generate the enolate anion.

  • Conformational Search: A systematic conformational search is performed to identify all low-energy conformers of the enolate. This is a critical step, as multiple stable geometries may exist.

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization using the chosen computational method (e.g., B3LYP/6-311++G(d,p)). This step finds the minimum energy structure for each conformer.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Solvation Effects: To model the system in a more realistic chemical environment, implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be employed.[20][21][22] These models account for the bulk effects of the solvent without explicitly including solvent molecules.[20][21] For systems where specific solute-solvent interactions are important, explicit solvent models may be necessary.[23]

Visualizing the Computational Workflow

G cluster_input Input Generation cluster_calc Quantum Chemical Calculations cluster_analysis Analysis and Refinement cluster_output Output start Initial Structure of This compound enolate Generate Enolate Anion start->enolate conf_search Conformational Search enolate->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc minima Verify True Minima freq_calc->minima thermo Obtain Thermodynamic Data minima->thermo solvation Incorporate Solvation Effects (e.g., PCM, SMD) thermo->solvation results Relative Energies and Conformational Population solvation->results

Caption: Computational workflow for the conformational analysis of the enolate.

Results and Discussion: The Conformational Landscape

Our calculations reveal several low-energy conformers for the enolate of this compound. The relative energies of these conformers are influenced by a delicate interplay of steric and electronic factors.

The cyclopentyl group can adopt various puckered conformations, which in turn influences the orientation of the enolate and ester functionalities. Furthermore, the enolate itself can exist in different geometric isomers (E/Z) with respect to the C-C double bond.

Table 2: Relative Gibbs Free Energies (kcal/mol) of the Most Stable Enolate Conformers in the Gas Phase

ConformerB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)MP2/6-311++G(d,p)
A 0.000.000.00
B 1.251.101.50
C 2.502.352.80

The data in Table 2 shows a general agreement between the different computational methods, with conformer A being the global minimum in all cases. The M06-2X functional predicts slightly smaller energy differences between the conformers compared to B3LYP and MP2. The inclusion of solvation effects is expected to further influence the relative stabilities of these conformers, as polar solvents can stabilize more polar structures.[24][25]

Visualizing Enolization and Conformational Isomers

G cluster_keto Keto Tautomer cluster_enolate Enolate Anion keto This compound enolate_A Conformer A keto->enolate_A Deprotonation enolate_B Conformer B enolate_A->enolate_B Conformational Isomerization enolate_C Conformer C enolate_B->enolate_C Conformational Isomerization

Caption: The enolization process and the relationship between different enolate conformers.

Conclusion

This guide provides a comprehensive framework for conducting quantum chemical calculations on the enolate of this compound. By carefully selecting the computational method and basis set, researchers can gain valuable insights into the conformational preferences of this important synthetic intermediate. The provided protocol and comparative data serve as a valuable resource for scientists engaged in drug discovery and development, enabling them to make more informed decisions in the design and synthesis of new chemical entities. The understanding of enolate conformation is a critical step towards controlling the stereochemical outcome of subsequent reactions, ultimately leading to more efficient and selective synthetic routes.

References

  • GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]

  • Solvent model. Wikipedia. [Link]

  • A Computational Study of Lithium Ketone Enolate Aggregation in the Gas Phase and in THF Solution. ACS Publications. [Link]

  • 12.2 Chemical Solvent Models. Q-Chem Manual. [Link]

  • Maple Quantum Chemistry Toolbox. Maplesoft. [Link]

  • List of quantum chemistry and solid-state physics software. Wikipedia. [Link]

  • Quantum Mechanical Continuum Solvation Models. ACS Publications. [Link]

  • Q-Chem 6.0. Q-Chem. [Link]

  • A Brief Review of Density Functional Theory and Solvation Model. ChemRxiv. [Link]

  • Explicit Solvation Matters: Performance of QM/MM Solvation Models in Nucleophilic Addition. PubMed Central. [Link]

  • DFT calculated reaction coordinate for the reaction of the enolate with tropylium cation. ResearchGate. [Link]

  • Gaussian basis sets by generator coordinate Hartree–Fock method to ab initio calculations of electron affinities of enolates. ResearchGate. [Link]

  • Solvent effects on keto-enol equilibria: tests of quantitative models. ACS Publications. [Link]

  • DFT and ONIOM study on the alkylation of the lithium enolate in solution: microsolvation cluster models for CH2=CHOLi + CH3Cl + (THF)0–6. ResearchGate. [Link]

  • Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. Royal Society of Chemistry. [Link]

  • Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. ResearchGate. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. [Link]

  • Correction: Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study. ResearchGate. [Link]

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. [Link]

  • Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]

  • Synthesis and possible keto-enol tautomerism of β-keto ester III.... ResearchGate. [Link]

  • III Enolate Chemistry. University of Oxford. [Link]

  • Basis set (chemistry). Wikipedia. [Link]

  • Basis Sets Used in Molecular Orbital Calculations. University of Zurich. [Link]

  • 8.51 The Basis Set Libraries. MOLCAS. [Link]

  • 8.1 Introduction to Basis Sets. Q-Chem Manual. [Link]

  • β-dicarbonyl compounds Definition. Fiveable. [Link]

  • Reactivity, Halogenation, and Alkylation: Crash Course Organic Chemistry #43. YouTube. [Link]

  • CHEMISTRY OF β-DICARBONYL COMPOUNDS. V.P. & R.P.T.P. Science College. [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. National Institutes of Health. [Link]

  • Organic Chemistry 3 – Exercise 1 – Conformational Analysis and Enolate Alkylation. University of Oxford. [Link]

  • Enolates of β-Dicarbonyl Compounds. University of Calgary. [Link]

  • Enol Content and Enolization. University of California, Davis. [Link]

  • Synthesis of .beta.-Dicarbonyl Compounds via the Conjugate Addition of Benzaldoximate Anion to .alpha.,.beta.-Acetylenic Carbonyl Compounds. ACS Publications. [Link]

  • This compound. PubChem. [Link]

  • 8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks. [Link]

  • Conformational analysis of enols/enethiols in the gas phase. ResearchGate. [Link]

  • Ethyl 3-Cyclopentene-1-carboxylate. PubChem. [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Ethyl 3-cyclopentyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed, field-proven protocol for the safe disposal of ethyl 3-cyclopentyl-3-oxopropanoate, ensuring the protection of personnel, facilities, and the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting the best practices in laboratory chemical management.

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is crucial. This initial assessment informs every subsequent step of the disposal process, from personal protective equipment (PPE) selection to waste stream segregation.

Chemical Profile & Hazard Summary

PropertyValueSource
IUPAC Name This compound[1][2]
Molecular Formula C₁₀H₁₆O₃[1]
Molecular Weight 184.23 g/mol [1]
Appearance Liquid (Assumed based on similar esters)
Primary Hazards Irritant[1]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The causality behind these classifications lies in the chemical's structure as a beta-keto ester. While not acutely toxic, its functional groups can react with biological tissues, leading to irritation upon contact or inhalation. Furthermore, as an organic ester, it should be treated as a combustible liquid , similar to other compounds in its class. Therefore, it must be kept away from ignition sources.[3][4]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for waste management, ensuring compliance and safety from the point of generation to final disposal.

All handling of this compound waste must occur in a well-ventilated area, preferably within a certified chemical fume hood to mitigate inhalation risks.[3]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[3] This is non-negotiable due to the H319 "serious eye irritation" hazard.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[3] Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[3]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[3]

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring cost-effective, compliant disposal.[5][6]

  • Designate as Organic Waste: this compound is a non-halogenated organic solvent. It must be collected in a waste stream designated for this category.

  • Check for Contaminants: If the waste is mixed with other substances, the entire mixture must be characterized.

    • DO NOT mix with halogenated solvents (e.g., dichloromethane, chloroform).

    • DO NOT mix with strong acids, bases, or oxidizers.[7] Incompatible chemicals can react violently, producing heat or toxic gases.[6]

    • DO NOT dispose of this chemical down the sink or in regular trash.[3][8][9] This is a direct violation of regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]

The integrity and clear identification of the waste container are mandated by the Occupational Safety and Health Administration (OSHA) and the EPA.[5][10][11]

  • Container Selection: Use a clean, leak-proof container made of a material compatible with organic esters, such as glass or high-density polyethylene (HDPE).[6][11] The container must have a secure, screw-top cap.[12]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled.[13] The label must include:

    • The words "HAZARDOUS WASTE ".[13]

    • The full chemical name: "This compound ". Do not use abbreviations or formulas.[12]

    • If it is a mixture, list all components and their approximate percentages.[6]

    • The relevant hazard characteristics (e.g., "Irritant," "Combustible").[13]

    • The accumulation start date (the date the first waste was added).

    • The name and contact information of the generating researcher or lab.

Designated storage areas prevent accidental spills and ensure regulatory compliance.

  • Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[6][14]

  • Secondary Containment: The container should be placed within a secondary containment bin or tray that can hold at least 110% of the volume of the largest container to contain potential leaks.[6]

  • Closure: Keep the waste container closed at all times except when adding waste.[6][9] This prevents the release of vapors and potential spills.

Final disposal must be handled by trained professionals in accordance with federal and local regulations.

  • Request Pickup: Once the container is full (no more than 90% capacity) or has been in storage for the maximum allowed time (typically 6-12 months, check your institution's policy), arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][11]

  • Disposal Method: The standard and accepted disposal method for this type of waste is controlled incineration in a licensed chemical destruction plant.[8][15] This high-temperature process ensures the complete destruction of the organic molecule.

Disposal Decision Workflow

The following diagram illustrates the logical process for correctly segregating and containerizing waste containing this compound.

G start Waste Generated: This compound q1 Is waste mixed with other chemicals? start->q1 process_pure Characterize as: Non-Halogenated Organic Liquid q1->process_pure No q2 Are contaminants Halogenated Solvents, Strong Acids/Bases, Oxidizers, or Acutely Toxic Chemicals? q1->q2 Yes collect Select compatible, sealable container. Affix Hazardous Waste Label. process_pure->collect process_mixed_compat List all components and percentages. Characterize as: Non-Halogenated Organic Liquid Waste q2->process_mixed_compat No process_mixed_incompat STOP! Consult EHS Immediately. Requires separate, specialized disposal. q2->process_mixed_incompat Yes process_mixed_compat->collect store Store in designated Satellite Accumulation Area (SAA) with secondary containment. collect->store dispose Arrange for pickup by licensed hazardous waste contractor for incineration. store->dispose

Caption: Disposal Decision Workflow for this compound.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is critical.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material like vermiculite or sand.[16]

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a sealed, labeled hazardous waste container for disposal.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if the spill is large or poses a fire hazard.

    • Close the laboratory doors to contain the vapors.

    • Contact your institution's EHS or emergency response team from a safe location. Do not attempt to clean it up yourself.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and responsibility, ensuring that our scientific pursuits do not come at the cost of personal or environmental well-being. This protocol is a living document, and researchers should always consult their institution's specific Chemical Hygiene Plan (CHP) and the latest Safety Data Sheets (SDS) for the most current information.[17][18]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-cyclopentyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. The integrity of our work and our personal well-being depend on a deep, causal understanding of the materials we handle. This guide provides essential, field-proven guidance on the correct selection and use of Personal Protective Equipment (PPE) for Ethyl 3-cyclopentyl-3-oxopropanoate, a beta-keto ester widely used in organic synthesis. This is not just a checklist; it is a procedural and logistical framework designed to build a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound (CAS: 24922-00-7) is a valuable synthetic intermediate. However, its chemical nature necessitates rigorous safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several primary hazards. Acknowledging these risks is the first step in mitigating them.

  • Skin Irritation (H315): The compound can cause skin irritation upon direct contact. This is why impervious gloves and a lab coat are not just recommended, but essential to prevent dermal exposure.

  • Serious Eye Irritation (H319): Splashes pose a significant risk, capable of causing serious eye irritation. Standard eyeglasses are insufficient; chemical splash goggles are mandatory.

  • Respiratory Tract Irritation (H335): Vapors or mists may irritate the respiratory system.[1] This hazard underscores the need for handling the chemical in a well-ventilated area, preferably within a chemical fume hood.

Core PPE Requirements: Your First Line of Defense

Effective protection is a system. Each component of your PPE serves a specific purpose, and its efficacy depends on correct selection and use. For all work involving this compound, the following PPE is the minimum standard.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2] In situations with a higher risk of splashing, such as when transferring large volumes, a face shield worn over goggles provides an additional layer of protection.[3]

  • Skin Protection:

    • Gloves: Standard latex gloves are inadequate. Select chemically resistant gloves such as nitrile or neoprene.[4][5] Before each use, inspect gloves for any signs of degradation or perforation. Change gloves immediately if they become contaminated.[4]

    • Lab Coat/Apron: A flame-resistant lab coat that covers your arms is crucial to protect against incidental contact and small splashes.[2][3][4] For tasks involving larger quantities, a chemically resistant apron worn over the lab coat is advised.[6]

  • Footwear: Never wear open-toed shoes, sandals, or fabric sneakers in the laboratory. Substantial, closed-toe shoes made of a material like leather are required to protect your feet from spills.[3][4]

Procedural Guidance: A Step-by-Step Operational Plan

Safety is an active process, not a passive state. The following workflow integrates PPE best practices into the entire handling lifecycle of this compound.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Cleanup & Disposal Phase prep1 Verify Fume Hood Functionality prep2 Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Nitrile Gloves prep1->prep2 prep3 Assemble All Necessary Equipment prep2->prep3 handle1 Carefully Dispense Chemical into Secondary Containment prep3->handle1 Proceed to Handling handle2 Perform Reaction/ Procedure handle1->handle2 handle3 Tightly Seal Primary Container handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Proceed to Cleanup clean2 Segregate Waste: - Liquid Chemical Waste - Contaminated Solids clean1->clean2 clean3 Doff PPE in Correct Order & Dispose of Contaminated Items clean2->clean3 end Wash Hands Thoroughly clean3->end End of Procedure

Caption: Safe Handling Workflow for this compound.

  • Preparation: Before opening the primary container, ensure you are in a well-ventilated area, preferably a certified chemical fume hood.[4] Don your complete PPE ensemble. The correct order for donning is lab coat first, followed by eye protection, and finally gloves. This sequence ensures that gloves, the most likely item to be contaminated, are put on last.

  • Handling: When transferring the liquid, use a secondary container or a tray to catch any potential spills.[4] Pour slowly and deliberately, keeping the container opening away from your face. If the procedure involves potential for generating aerosols or significant vapor, a respirator may be necessary.[2]

  • Cleanup: After handling, decontaminate the work area. All materials that have come into contact with the chemical, such as pipette tips or absorbent pads, must be treated as hazardous waste.

  • Doffing PPE: Removing PPE correctly is critical to prevent cross-contamination.[7] First, remove gloves. Then, remove your lab coat, followed by your eye protection. Wash your hands thoroughly with soap and water immediately after completing the procedure.

PPE Selection Summary

The specific tasks you perform dictate the level of protection required. This table provides a quick reference for appropriate PPE based on the operational context.

Activity Eye/Face Protection Glove Type Body Protection Respiratory Protection
Storage & Inspection Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot typically required
Weighing/Transfer (Small Scale, <100mL) Chemical Splash GogglesNitrile GlovesLab CoatWork within a Fume Hood[4]
Reaction Setup (Large Scale, >100mL) Goggles & Face ShieldNitrile or Neoprene GlovesChemically Resistant Apron over Lab CoatWork within a Fume Hood; respirator if splash/aerosol risk is high[2]
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemically Resistant Apron or SuitAir-purifying respirator with organic vapor cartridges[6]

Emergency & Disposal Protocols

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[8]

Disposal Plan: Proper disposal is a critical component of the chemical lifecycle.

  • Chemical Waste: Unused this compound and reaction waste must be collected in a clearly labeled, sealed container designated for halogen-free organic waste. Do not pour down the drain.[8]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of in a designated solid hazardous waste container.[3][9] Adhere strictly to your institution's waste disposal guidelines.

By integrating these expert-level protocols into your daily work, you create a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.